molecular formula C10H12O3 B030025 Isopropylparaben CAS No. 4191-73-5

Isopropylparaben

Numéro de catalogue: B030025
Numéro CAS: 4191-73-5
Poids moléculaire: 180.20 g/mol
Clé InChI: CMHMMKSPYOOVGI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Isopropyl 4-hydroxybenzoate, also known as isopropylparaben, is a well-characterized alkyl ester of p-hydroxybenzoic acid, serving as a critical standard and tool in scientific research. Its primary research value lies in its role as a preservative and antimicrobial agent, functioning through the disruption of microbial cell membrane integrity and the inhibition of essential membrane-bound enzymes. Researchers utilize this compound extensively to study preservative efficacy, microbial resistance mechanisms, and the stability of formulations in various matrices, including cosmetics, pharmaceuticals, and laboratory buffers. Its mechanism is attributed to the perturbation of the lipid bilayer and the inhibition of electron transport chains, leading to bacteriostatic and fungistatic effects. Furthermore, Isopropyl 4-hydroxybenzoate is employed as a model compound in analytical chemistry for method development in HPLC and GC-MS, and in metabolic studies to investigate esterase activity and xenobiotic metabolism pathways. This reagent provides a fundamental building block for studies in formulation science, microbiology, and analytical chemistry, making it an indispensable asset for advancing product development and fundamental biological understanding.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

propan-2-yl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHMMKSPYOOVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052858
Record name Isopropylparaben
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4191-73-5
Record name Isopropylparaben
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4191-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-hydroxy-, 1-methylethyl ester
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004191735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropylparaben
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl 4-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.882
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYLPARABEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6EOX47QK0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isopropylparaben from p-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isopropylparaben from p-hydroxybenzoic acid. It details the prevalent synthetic methodologies, including direct esterification and a two-step thionyl chloride-mediated approach. This document is designed to furnish researchers and professionals in drug development with detailed experimental protocols, comparative quantitative data, and visual diagrams to facilitate a thorough understanding of the synthesis process.

Introduction

This compound, the isopropyl ester of p-hydroxybenzoic acid, is a member of the paraben family, widely utilized as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties.[1][2] Its synthesis is a critical process for these industries, demanding high purity and efficiency. The primary and most direct route for its preparation is the Fischer esterification of p-hydroxybenzoic acid with isopropanol (B130326).[1] This reaction is typically catalyzed by a strong acid.[1] An alternative method involves the use of thionyl chloride to form an intermediate that subsequently reacts with p-hydroxybenzoic acid, a process reported to enhance reaction efficiency by mitigating the steric hindrance of the isopropanol.[3]

Synthetic Methodologies and Quantitative Data

The synthesis of this compound from p-hydroxybenzoic acid can be achieved through several methods. The most common are the direct acid-catalyzed esterification and a two-step process involving an intermediate. The choice of method can significantly impact reaction yield and purity.

2.1. Fischer-Speier Esterification

This is a direct, acid-catalyzed esterification reaction.[4] The general scheme involves heating p-hydroxybenzoic acid with an excess of isopropanol in the presence of a strong acid catalyst, such as sulfuric acid.[1] The reaction is reversible, and to drive it towards the product, an excess of the alcohol is typically used, and the water formed is removed.[4]

2.2. Thionyl Chloride Mediated Synthesis

To overcome the lower reactivity of isopropanol due to steric hindrance, a two-step method can be employed.[3] In this process, isopropanol is first reacted with thionyl chloride to form an intermediate, which then reacts with p-hydroxybenzoic acid to yield this compound.[3][5] This method is reported to improve both the reaction rate and the overall yield.[3]

Table 1: Comparison of Reaction Conditions for Paraben Synthesis

ParameterConventional Fischer Esterification (Propylparaben)Microwave-Assisted (Propylparaben)Thionyl Chloride Method (this compound)
Reactants p-Hydroxybenzoic acid, n-Propanolp-Hydroxybenzoic acid, n-Propanolp-Hydroxybenzoic acid, Isopropanol, Thionyl Chloride
Molar Ratio (Acid:Alcohol) 1:3 to 1:5[1]1:3[1]1:0.18-0.20 (Acid:Isopropanol in step 2)[3]
Catalyst Concentrated H₂SO₄ (2-3% of acid mass)[1]NKC-9 Macroporous Resin (20% of reactant mass)[1]Thionyl Chloride (as reactant)[3]
Solvent Excess n-Propanol[1]Excess n-Propanol[1]Not specified in initial step
Temperature Reflux[1]95-100°C[6]Step 1: <5°C; Step 2: Room temp to reflux[3]
Reaction Time 2-4 hours[1]2.5 hours[1]Step 1: Not specified; Step 2: 8-11 hours[3]
Reported Yield Not specified for this compound~89%[1]Improved yield and efficiency reported[3]

Note: Data for propylparaben (B1679720) synthesis is included as a close analogue to provide context for typical reaction conditions and yields.

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol [7]
Appearance White crystalline solid[8]
Melting Point 84-86 °C
Boiling Point 297.5 °C[8]
¹H NMR (CDCl₃) δ 7.90 (d, 2H), 6.85 (d, 2H), 5.25 (sept, 1H), 1.35 (d, 6H)
¹³C NMR (CDCl₃) δ 166.5, 160.0, 131.8, 122.0, 115.2, 68.9, 21.9
Key IR Absorptions (cm⁻¹) 3350 (O-H), 2980 (C-H), 1685 (C=O), 1600, 1510 (C=C aromatic), 1280, 1170 (C-O)[1][9]
Mass Spec (m/z) 180 (M+), 138, 121[10]

Experimental Protocols

3.1. Protocol 1: Conventional Synthesis using Sulfuric Acid Catalyst

This protocol is a standard laboratory procedure for Fischer esterification, adapted for this compound synthesis.

  • Materials:

    • p-Hydroxybenzoic acid

    • Isopropanol

    • Concentrated sulfuric acid

    • Ethyl acetate (B1210297)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve p-hydroxybenzoic acid in an excess of isopropanol (a molar ratio of 1:4 is recommended).

    • With caution, add a catalytic amount of concentrated sulfuric acid (approximately 2% of the mass of p-hydroxybenzoic acid) to the solution while stirring.

    • Heat the mixture to reflux and maintain for 3-5 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to ambient temperature.

    • Remove the excess isopropanol using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water or hexane/ethyl acetate mixture.[11][12]

3.2. Protocol 2: Thionyl Chloride Mediated Synthesis

This protocol is based on a patented method designed for higher efficiency.[3]

  • Materials:

    • Isopropanol

    • Thionyl chloride

    • p-Hydroxybenzoic acid

    • Toluene (B28343)

    • Deionized water

  • Procedure:

    • Intermediate Formation: In a reactor equipped with a stirrer, condenser, and cooling system, add isopropanol and cool to below 0°C. Slowly add thionyl chloride while maintaining the temperature below 5°C. Stir for 1-2 hours.

    • Esterification: To the reactor containing the intermediate, add p-hydroxybenzoic acid (molar ratio of isopropanol to p-hydroxybenzoic acid between 1:0.18 and 1:0.20). Stir at room temperature for 3-5 hours.

    • Slowly heat the mixture to reflux and maintain for 5-6 hours. Monitor the reaction by HPLC until the conversion rate exceeds 85%.

    • Work-up and Purification: After completion, add pure water to the reactor and heat to 80°C. Separate the oily layer while hot.

    • Dissolve the oily layer in toluene.

    • Perform crystallization and recrystallization from the toluene solution until the desired purity of this compound is achieved.

    • Dry the final product under forced air at a temperature below 65°C.

Mandatory Visualizations

Fischer_Esterification p_HBA p-Hydroxybenzoic Acid Protonated_p_HBA Protonated p-Hydroxybenzoic Acid p_HBA->Protonated_p_HBA + H⁺ Isopropanol Isopropanol H_plus H⁺ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_p_HBA->Tetrahedral_Intermediate + Isopropanol Protonated_Ester Protonated this compound Tetrahedral_Intermediate->Protonated_Ester - H₂O This compound This compound Protonated_Ester->this compound - H⁺ Water Water

Caption: Fischer-Speier esterification mechanism for this compound synthesis.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine p-Hydroxybenzoic Acid, Isopropanol, and Catalyst Reflux Heat to Reflux (3-5 hours) Reactants->Reflux Monitoring Monitor by TLC Reflux->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Evaporation Remove Excess Isopropanol Cooling->Evaporation Extraction Dissolve in Ethyl Acetate & Wash Evaporation->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate to Crude Product Drying->Concentration Recrystallization Recrystallize from Ethanol/Water Concentration->Recrystallization Filtration Filter Crystals Recrystallization->Filtration Drying_Final Dry Final Product Filtration->Drying_Final Final_Product Final_Product Drying_Final->Final_Product Pure this compound

Caption: General experimental workflow for this compound synthesis and purification.

References

Isopropylparaben: A Comprehensive Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of isopropylparaben, a widely used antimicrobial preservative. This document is intended to be a comprehensive resource, offering detailed data, experimental methodologies, and visual representations of relevant biological and analytical pathways to support research and development activities.

Physicochemical Properties of this compound

This compound, the isopropyl ester of p-hydroxybenzoic acid, is a white crystalline solid.[1] Its utility as a preservative is intrinsically linked to its physicochemical characteristics, which dictate its solubility, stability, and interaction with microbial and biological systems. A summary of its key quantitative properties is presented below.

PropertyValueUnitsNotes and References
IUPAC Name propan-2-yl 4-hydroxybenzoate-[1][2]
CAS Number 4191-73-5-[1]
Molecular Formula C₁₀H₁₂O₃-[2]
Molecular Weight 180.20 g/mol [2]
Melting Point 84-86°CA range of 68-71°C has also been reported.[3]
Boiling Point 286-287°Cat 760 mmHg (estimated).[4][5] Another source reports 297.50°C.[1]
Water Solubility 0.07 (at 25°C) g/100g Insoluble in water (0.088g/100ml at 25°C) has also been reported.[3] Estimated at 689.7 mg/L at 25°C.[4]
Solubility in Organic Solvents Soluble-Readily soluble in ethanol, ether, acetone, and chloroform.[6]
pKa ~8.4-Predicted value.
LogP (Octanol-Water Partition Coefficient) 2.90-An estimated value of 2.745 has also been reported.[3][4][5]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to the characterization of any compound for research and pharmaceutical development. The following sections detail the methodologies for measuring the key parameters of this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a sensitive indicator of purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.[7]

Principle: A small, powdered sample of the crystalline solid is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed.[8]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[7]

  • Glass capillary tubes (sealed at one end)[8]

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)[8]

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.[8]

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[9]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This allows for a more efficient determination of the actual melting point.[7]

  • Accurate Determination: Allow the apparatus to cool below the approximate melting point. Insert a new capillary tube with the sample. Heat the block, ensuring a slow heating rate of approximately 1-2°C per minute as the temperature approaches the expected melting point.[7]

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point of the sample.[7]

Aqueous Solubility Determination (Flask Method - OECD 105)

The aqueous solubility of a substance is a critical parameter influencing its absorption, distribution, and environmental fate. The flask method is suitable for substances with a solubility greater than 10⁻² g/L.[5][10]

Principle: A saturated solution of the substance in water is prepared by agitation, and the concentration of the substance in the aqueous phase is determined after reaching equilibrium.[10]

Apparatus:

  • Constant temperature water bath or shaker (20 ± 0.5 °C)[5]

  • Flasks with stoppers

  • Centrifuge or filtration apparatus

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Preliminary Test: A preliminary test is conducted to determine the approximate solubility and the time required to reach equilibrium.[5]

  • Equilibration: Add an excess amount of this compound to a flask containing a known volume of water. The flask is then agitated in a constant temperature bath. The agitation should be sufficient to ensure good mixing but not so vigorous as to cause emulsification.

  • Phase Separation: Once equilibrium is reached (as determined in the preliminary test), the solution is allowed to stand to let the excess solid settle. The saturated aqueous solution is then separated from the undissolved solid by centrifugation or filtration.[10]

  • Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Replicates: The experiment should be performed in at least triplicate.

pKa Determination (Potentiometric Titration)

The pKa value indicates the strength of an acid. For this compound, which has a phenolic hydroxyl group, the pKa reflects its tendency to deprotonate in aqueous solution.

Principle: A solution of the weak acid (this compound) is titrated with a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa is the pH at which half of the acid has been neutralized.[11][12]

Apparatus:

  • pH meter with a glass electrode[11]

  • Burette

  • Magnetic stirrer and stir bar[12]

  • Beakers and volumetric flasks

Procedure:

  • Solution Preparation: Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) and a solution of this compound of known concentration in a suitable solvent (e.g., a water/ethanol mixture to ensure solubility).[12]

  • Titration Setup: Place a known volume of the this compound solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.[12]

  • Titration: Add the standardized strong base solution in small increments from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[11]

  • Data Analysis: Plot a titration curve of pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point. The pKa is equal to the pH at the half-equivalence point.[12]

LogP Determination (HPLC Method - OECD 117)

The n-octanol/water partition coefficient (LogP) is a measure of a substance's lipophilicity and is a key parameter in predicting its absorption, bioavailability, and environmental partitioning. The HPLC method provides a rapid and reliable alternative to the traditional shake-flask method.[3][13]

Principle: The retention time of a substance on a reversed-phase HPLC column is correlated with its LogP value. A calibration curve is generated using reference compounds with known LogP values. The LogP of the test substance is then determined from its retention time using this calibration curve.[13]

Apparatus:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column[13]

  • Syringes and vials

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of methanol (B129727) and water. The exact composition may need to be optimized.[14]

  • Reference Standard Solutions: Prepare solutions of at least six reference compounds with known LogP values that bracket the expected LogP of this compound.

  • Test Substance Solution: Prepare a solution of this compound in the mobile phase.

  • Chromatographic Analysis: Inject the reference standard solutions and the this compound solution onto the HPLC system. Record the retention time for each compound. The dead time (t₀) should also be determined using an unretained substance (e.g., thiourea).[14]

  • Calculation of Capacity Factor (k): For each compound, calculate the capacity factor using the formula: k = (tᵣ - t₀) / t₀, where tᵣ is the retention time of the compound and t₀ is the dead time.

  • Calibration Curve: Plot a graph of log k versus the known LogP values of the reference standards. A linear regression of this plot gives the calibration curve.

  • LogP Determination: From the retention time of this compound, calculate its log k value. Using the equation of the calibration curve, determine the LogP of this compound.[13]

Visualizations: Signaling Pathways and Experimental Workflows

Estrogenic Activity Signaling Pathway of Parabens

Parabens, including this compound, have been shown to exhibit weak estrogenic activity by binding to estrogen receptors (ERα and ERβ).[15][16] This interaction can initiate a signaling cascade that leads to the transcription of estrogen-responsive genes, potentially disrupting normal endocrine function.[17][18][19]

Estrogenic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paraben Paraben ER Estrogen Receptor (ERα/ERβ) Paraben->ER Binds to receptor Paraben_ER_Complex Paraben-ER Complex ER->Paraben_ER_Complex ERE Estrogen Response Element (on DNA) Paraben_ER_Complex->ERE Translocates to nucleus and binds to DNA Gene_Transcription Transcription of Estrogen-Responsive Genes ERE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Cellular_Response Altered Cellular Response Protein_Synthesis->Cellular_Response

Caption: Estrogenic signaling pathway of parabens via estrogen receptor binding.

Analytical Workflow for Paraben Analysis in Cosmetics

The quality control of cosmetic products often involves the analysis of paraben concentrations to ensure they are within regulatory limits. A typical workflow involves sample preparation followed by HPLC analysis.[20][21]

Analytical_Workflow Sample Cosmetic Sample (e.g., cream, lotion) Extraction Sample Preparation: - Weigh Sample - Add Extraction Solvent (e.g., Methanol) - Vortex/Sonicate Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm filter) Centrifugation->Filtration HPLC_Analysis HPLC Analysis - C18 Column - UV or Fluorescence Detection Filtration->HPLC_Analysis Quantification Data Analysis: - Peak Identification - Quantification using  Calibration Curve HPLC_Analysis->Quantification Result Report Paraben Concentration Quantification->Result

Caption: General experimental workflow for the analysis of parabens in cosmetics.

References

Toxicokinetics and ADME studies of isopropylparaben in animal models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the toxicokinetics and Absorption, Distribution, Metabolism, and Excretion (ADME) of isopropylparaben in animal models. Due to a notable lack of extensive research focused solely on this compound, this document synthesizes available data for this compound with findings from structurally similar parabens, such as propylparaben (B1679720) and isobutylparaben, to construct a likely ADME profile. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided.

Physicochemical Properties of this compound

The ADME profile of a compound is fundamentally influenced by its physicochemical properties. This compound is an ester of p-hydroxybenzoic acid.

PropertyValueReference
IUPAC Name propan-2-yl 4-hydroxybenzoate[1]
CAS Number 4191-73-5[2]
Molecular Formula C₁₀H₁₂O₃[2]
Molecular Weight 180.20 g/mol [1][2]
Melting Point 84-86 °C[3]
Water Solubility 0.07 g/100g at 25°C[3]
LogP (Octanol-Water Partition Coefficient) 2.8[1]

Absorption

Dermal Absorption
Oral Absorption

Parabens are generally well-absorbed after oral administration in animal models.[5][6] Studies on methylparaben indicate it is readily and completely absorbed from the gastrointestinal tract.[7] It is anticipated that this compound would follow a similar pattern of rapid and efficient oral absorption.

Distribution

Following absorption, parabens are distributed throughout the body. However, they do not tend to accumulate in tissues.[4] Serum concentrations of parabens, even after intravenous administration, decline rapidly and remain low.[4] Due to rapid metabolism, the systemic exposure to the parent this compound is expected to be low.

Metabolism

The primary metabolic pathway for parabens is hydrolysis to p-hydroxybenzoic acid (PHBA), a reaction catalyzed by carboxylesterases present in the skin and liver.[4][8] PHBA is then conjugated with glucuronic acid or sulfate (B86663) before excretion. In vitro studies using rat liver microsomes have shown that parabens are rapidly hydrolyzed, with the rate being dependent on the alkyl chain length.[9] While specific data for this compound is scarce, it is expected to undergo extensive first-pass metabolism in the liver.

dot

Metabolism This compound This compound PHBA p-Hydroxybenzoic Acid (PHBA) This compound->PHBA Hydrolysis (Carboxylesterases) Conjugates Glucuronide and Sulfate Conjugates PHBA->Conjugates Conjugation (UGTs, SULTs) Excretion Excretion Conjugates->Excretion

Caption: Metabolic pathway of this compound.

Excretion

The primary route of excretion for paraben metabolites is via the urine.[5][6] Following oral administration of other parabens in rats, over 70% of the dose is excreted in the urine within the first 24 hours, with less than 4% eliminated in the feces.[5][6] This suggests that the conjugated metabolites of this compound are efficiently cleared from the body through renal excretion.

Quantitative Toxicokinetic Data (Extrapolated from Structurally Similar Parabens)

The following table summarizes key toxicokinetic parameters observed for methyl-, propyl-, and butylparaben (B1668127) in Sprague-Dawley rats after a single 100 mg/kg dose. These values can be used as a surrogate to estimate the likely profile of this compound.

ParameterOral AdministrationDermal AdministrationSubcutaneous Administration
Tmax (h) ~0.5~8~2
Urinary Excretion (% of dose in 24h) >70%14-27%>70%
Fecal Excretion (% of dose in 24h) <4%<2%<4%
Tissue Retention (% of dose) ~2%Not specified~2%
Unabsorbed (dermal only, % of dose) N/A>50%N/A
Data sourced from Aubert et al., 2012.[5][6]

Experimental Protocols

Dermal Absorption Study (In Vivo)

A representative protocol for assessing dermal absorption in rats is outlined below, based on general guidelines and practices.[10]

dot

Dermal_Absorption_Workflow cluster_preparation Animal Preparation cluster_application Test Substance Application cluster_sampling Sample Collection cluster_analysis Analysis Animal_Selection Select Male/Female Rats (e.g., Sprague-Dawley) Acclimatization Acclimatize for >= 1 week Animal_Selection->Acclimatization Shaving Shave dorsal area (24h prior) Acclimatization->Shaving Dose_Prep Prepare this compound formulation Shaving->Dose_Prep Application Apply a defined dose to the shaved area Dose_Prep->Application Occlusion Cover with an occlusive dressing Application->Occlusion Blood_Collection Collect blood at specified time points (e.g., tail vein) Occlusion->Blood_Collection Urine_Feces_Collection Collect urine and feces (Metabolic cages) Occlusion->Urine_Feces_Collection Sample_Processing Process biological samples Blood_Collection->Sample_Processing Skin_Wash Wash application site at study end Urine_Feces_Collection->Skin_Wash Skin_Wash->Sample_Processing LC_MS_Analysis Analyze for this compound and metabolites (LC-MS/MS) Sample_Processing->LC_MS_Analysis Data_Analysis Calculate pharmacokinetic parameters LC_MS_Analysis->Data_Analysis

Caption: Workflow for an in vivo dermal absorption study.

Oral Administration and Pharmacokinetic Study

A typical protocol for an oral pharmacokinetic study in rats is as follows.[6][11]

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Housing: Animals are housed individually in metabolic cages to allow for the separate collection of urine and feces.

  • Administration: this compound, dissolved in a suitable vehicle (e.g., corn oil), is administered via oral gavage at a specific dose.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the tail vein or via a cannula.[4][12]

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Analytical Method: Plasma concentrations of this compound and its primary metabolite, p-hydroxybenzoic acid, are determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[8][13][14][15]

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Conclusion

The available data, largely extrapolated from studies on structurally similar parabens, suggest that this compound is well-absorbed orally and partially absorbed dermally in animal models. It is expected to undergo rapid and extensive metabolism, primarily through hydrolysis to p-hydroxybenzoic acid, followed by conjugation and efficient excretion in the urine. The systemic exposure to the parent compound is likely to be low, and it is not expected to accumulate in tissues. Further studies focusing specifically on the toxicokinetics and ADME of this compound are warranted to provide a more definitive profile and support comprehensive safety assessments.

References

Molecular formula and CAS number for isopropylparaben

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the molecular characteristics, synthesis, analysis, and biological activity of Isopropylparaben.

Topic: this compound Content Type: In-depth Technical Guide/Whitepaper Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (propan-2-yl 4-hydroxybenzoate) is an alkyl ester of p-hydroxybenzoic acid belonging to the paraben family.[1][2][3] Widely utilized as an antimicrobial preservative in cosmetics, pharmaceuticals, and food products, its efficacy stems from its ability to inhibit the growth of a broad spectrum of fungi and bacteria.[4][5] This document provides a detailed technical overview of this compound, encompassing its chemical and physical properties, established methods for its synthesis and purification, comprehensive analytical protocols for its quantification, and a review of its biological activities, including its metabolic fate and toxicological profile. Particular emphasis is placed on its interaction with cellular signaling pathways, a subject of considerable scientific interest.

Chemical and Physical Properties

This compound is a white solid, often in crystalline or powder form, at room temperature.[4][6] Its chemical identity and key physicochemical properties are summarized in the tables below. The lipophilicity of parabens, and consequently their antimicrobial activity, generally increases with the length of the alkyl chain.[7]

Table 1: this compound Identification

IdentifierValue
IUPAC Namepropan-2-yl 4-hydroxybenzoate[3]
SynonymsIsopropyl 4-hydroxybenzoate, Isopropyl p-hydroxybenzoate, p-Hydroxybenzoic acid isopropyl ester[8][9]
Molecular Formula C₁₀H₁₂O₃[1][8][10]
CAS Number 4191-73-5[1][2][8][10]
Molecular Weight180.20 g/mol [1][9][11]
EC Number224-069-3[3][8]

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Melting Point84-86 °C[8][11]
Boiling Point286.9 °C at 760 mmHg[8]
Density1.132 g/cm³[8]
Water Solubility1.204 g/L; Relatively low[4][6]
Solubility in Organic SolventsSoluble in ethanol, methanol (B129727), chloroform, ethyl acetate, acetone, and ether[4][6][12]
Flash Point120.4 °C[8]
Vapor Pressure0.00148 mmHg at 25°C[8]
logP (o/w)2.745 (est.)[5]

Synthesis and Purification

The primary method for synthesizing this compound is through the Fischer esterification of p-hydroxybenzoic acid with isopropanol (B130326). This reaction is typically catalyzed by a strong acid.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for paraben synthesis.[3][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-hydroxybenzoic acid (1.0 eq.) in isopropanol (excess, e.g., 10-15 ml per gram of acid).

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid or thionyl chloride (e.g., 1.5 eq. for thionyl chloride) to the mixture at 0 °C.[6]

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) until the starting material (p-hydroxybenzoic acid) is consumed.[6]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess isopropanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by recrystallization.

  • Recrystallization:

    • Dissolve the crude this compound in a minimum amount of a hot solvent mixture, such as ethanol/water.

    • Gradually add hot water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with cold water, and dry under vacuum.

G General Workflow for this compound Synthesis reagents Reagents: p-Hydroxybenzoic Acid Isopropanol Acid Catalyst reaction Esterification Reaction (Reflux) reagents->reaction workup Reaction Work-up (Solvent Removal, Extraction, Washing) reaction->workup crude_product Crude this compound workup->crude_product purification Purification (Recrystallization) crude_product->purification final_product Pure this compound Crystals purification->final_product

Caption: Workflow for the synthesis and purification of this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the quantitative determination of this compound in various matrices, including pharmaceuticals and cosmetics.[13][14]

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general framework for the analysis of multiple parabens, including this compound. Specific parameters may require optimization based on the sample matrix and available instrumentation.

  • Sample Preparation:

    • Solid/Liquid Samples (e.g., creams, gels): Accurately weigh a known amount of the sample (e.g., 1 g) into a volumetric flask. Extract the parabens using a suitable solvent like methanol or an ethanol/water mixture. Sonication may be used to ensure complete extraction.[15] Dilute to a known volume and filter the extract through a 0.45 µm syringe filter before injection.[16]

    • Liquid Samples (e.g., solutions, syrups): Dilute the sample with the mobile phase or a suitable solvent to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter.[16]

  • Chromatographic Conditions:

    • Instrument: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.

    • Column: A reversed-phase C18 column is typically used (e.g., 150 mm x 3.0 mm, 2.6 µm particle size).[10]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., water with a small amount of acid like phosphoric or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[13][17]

    • Flow Rate: Typically in the range of 0.8 - 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40 °C.[13]

    • Detection: UV detection at 254 nm.[10]

    • Injection Volume: 1.0 - 20 µL.[10][18]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

Antimicrobial Activity

Like other parabens, this compound is an effective preservative due to its broad-spectrum antimicrobial properties, showing efficacy against both fungi and Gram-positive bacteria.[7][19] The antimicrobial effectiveness of parabens generally increases with the length of the alkyl ester chain.[7]

Endocrine Disruption and Estrogen Receptor Signaling

A significant area of research for parabens is their potential to act as endocrine-disrupting chemicals (EDCs). This compound, as a xenoestrogen, has been shown to exhibit weak estrogenic activity.[19][20] This activity is mediated through its interaction with estrogen receptors (ERα and ERβ).[21]

The binding of this compound to estrogen receptors can mimic the action of the natural hormone 17β-estradiol, leading to the activation of estrogen-responsive genes. This can trigger a cascade of cellular events, including cell proliferation.[21] Studies on breast cancer cell lines (e.g., MCF-7) have demonstrated that this compound can stimulate cell proliferation, and this effect can be blocked by an anti-estrogen, confirming its ER-dependent mechanism.[21] The estrogenic potency of parabens tends to increase with the size of the alkyl group, with this compound showing greater activity than shorter-chain parabens like methylparaben.[7][20]

G This compound Interaction with Estrogen Receptor Signaling cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus IPP This compound ER Estrogen Receptor (ERα / ERβ) IPP->ER Binds to receptor IPP_ER IPP-ER Complex ER->IPP_ER ERE Estrogen Response Element (ERE) on DNA IPP_ER->ERE Translocates to nucleus and binds to DNA Transcription Transcription of Estrogen-Responsive Genes ERE->Transcription Initiates Proliferation Cell Proliferation Transcription->Proliferation Leads to

Caption: this compound binds to estrogen receptors, leading to gene transcription.

Metabolism and Toxicology

Metabolism

Upon dermal absorption, parabens are metabolized by carboxylesterases present in the skin.[16] The primary metabolic pathway involves the hydrolysis of the ester bond to form p-hydroxybenzoic acid (PHBA), which is the major metabolite.[19] This metabolite, along with any unmetabolized parent compound, can then undergo Phase II conjugation reactions (glucuronidation or sulfation) before being excreted, primarily in the urine.[16] Due to this metabolism in the skin, it is estimated that only a small fraction of the applied paraben is available for systemic absorption in its unmetabolized form.

G Metabolic Pathway of this compound IPP This compound hydrolysis Hydrolysis (Carboxylesterases in skin) IPP->hydrolysis PHBA p-Hydroxybenzoic Acid (PHBA) hydrolysis->PHBA conjugation Phase II Conjugation (Glucuronidation/Sulfation) PHBA->conjugation excretion Urinary Excretion conjugation->excretion

Caption: The primary metabolic fate of this compound via hydrolysis.

Toxicology

Acute toxicity studies in animals have shown that parabens have low toxicity.[16] They are generally considered to be non-irritating and non-sensitizing to normal human skin at the concentrations used in cosmetic products. However, concerns remain regarding their endocrine-disrupting potential, even at low exposure levels. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe in cosmetics at the present practices of use and concentration, with the total concentration of parabens not exceeding 0.8%.

Conclusion

This compound is a highly effective and widely used antimicrobial preservative. Its synthesis and analysis are well-established, with HPLC being the method of choice for quantification. While its acute toxicity is low, its estrogenic activity, mediated through the estrogen receptor signaling pathway, warrants continued research and consideration, particularly in the context of long-term and cumulative exposure from various sources. This guide provides a foundational technical understanding for professionals working with or researching this compound.

References

The Solubility Dichotomy of Isopropylparaben: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth examination of the solubility of isopropylparaben in ethanol (B145695) versus water is critical for its effective application in experimental research, particularly within the realms of drug development and formulation science. The significant difference in solubility between these two common solvents dictates its handling, incorporation into various matrices, and ultimately its bioavailability and efficacy in preclinical studies.

This compound, a member of the paraben family of preservatives, exhibits a distinct lipophilic character, which is reflected in its high solubility in organic solvents like ethanol and its limited solubility in aqueous media. This technical guide provides a comprehensive overview of the quantitative solubility data, detailed experimental protocols for its determination, and logical workflows to aid researchers in their experimental design.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its behavior in various experimental systems. For this compound, the disparity in its solubility in ethanol and water is stark, as summarized in the table below. It is important to note that literature values for water solubility can show some variation, which may be attributed to differences in experimental conditions such as temperature and pH.

CompoundSolventSolubility ( g/100 g of solvent) at 25°C
This compoundWater0.07[1]
This compoundWater~0.12 (1.204 g/L)
This compoundEthanolHighly Soluble (exact value not specified in literature; see discussion below)

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[6][7][8][9] The following protocol outlines the steps for determining the solubility of this compound in both ethanol and water.

Materials and Equipment:

  • This compound (high purity)

  • Ethanol (analytical grade, absolute)

  • Deionized or distilled water

  • Analytical balance

  • Thermostatically controlled shaking incubator or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Scintillation vials or other suitable sealed containers

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials containing a known volume of the respective solvent (ethanol or water). The excess solid should be clearly visible to ensure that equilibrium is reached from a state of supersaturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

    • To further ensure the removal of undissolved solids, centrifuge the samples at a high speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid material, it is advisable to take the sample from the upper portion of the liquid.

    • Immediately filter the aliquot through a syringe filter into a volumetric flask. This step is crucial to remove any remaining microscopic particles.

    • Dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification:

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the original saturated solution by back-calculating from the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

    • It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

To further clarify the logical flow of the solubility determination process, the following diagrams have been generated using the DOT language.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to Ethanol/Water B Seal vials A->B C Agitate at constant temperature (24-72 hours) B->C D Settle excess solid C->D E Centrifuge D->E F Filter supernatant E->F G Dilute sample F->G H Analyze by HPLC/UV-Vis G->H I Calculate solubility H->I G cluster_input Inputs cluster_process Process cluster_output Output Solute This compound Equilibration Equilibration (Supersaturation) Solute->Equilibration Solvent Ethanol or Water Solvent->Equilibration Separation Solid-Liquid Separation Equilibration->Separation Analysis Concentration Analysis Separation->Analysis SolubilityData Quantitative Solubility Value Analysis->SolubilityData

References

Endocrine Disrupting Effects of Isopropylparaben on the Hypothalamic-Pituitary-Gonadal Axis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Isopropylparaben (IPP), an alkyl ester of p-hydroxybenzoic acid, has been widely used as a preservative in cosmetics, pharmaceuticals, and food products.[1] Growing concerns over its potential as an endocrine-disrupting chemical (EDC) have prompted extensive research into its effects on hormonal pathways.[2] This technical guide provides a comprehensive overview of the known effects of this compound on the Hypothalamic-Pituitary-Gonadal (HPG) axis. It summarizes quantitative data from key in vitro and in vivo studies, details common experimental protocols for assessing endocrine disruption, and illustrates the core signaling pathways and workflows. The primary mechanisms of action for this compound involve its ability to mimic estrogen by binding to estrogen receptors (ERα and ERβ) and potentially interfere with steroidogenesis, thereby disrupting the sensitive hormonal feedback loops that govern reproductive health.[3][4]

Mechanisms of this compound-Induced Endocrine Disruption

The HPG axis is a critical neuroendocrine pathway that regulates reproduction and steroid hormone production through a coordinated feedback system involving the hypothalamus, pituitary gland, and gonads.[5] The hypothalamus releases gonadotropin-releasing hormone (GnRH), which stimulates the anterior pituitary to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6] These gonadotropins, in turn, act on the gonads to stimulate gametogenesis and the production of sex steroids like testosterone (B1683101) and estradiol (B170435).[5] EDCs like this compound can interfere with this axis at multiple levels.[7]

Estrogenic Activity

The most well-documented endocrine-disrupting effect of this compound is its estrogenic activity.[2] Due to its phenolic structure, it can act as an estrogen receptor agonist, binding to both ERα and ERβ.[3][8] This binding can mimic the effects of endogenous 17β-estradiol, leading to the activation of estrogen-responsive genes and downstream cellular effects.[9] The potency of this estrogenic activity generally increases with the length and branching of the paraben's alkyl chain, with this compound demonstrating notable activity.[3][10] This agonistic action can disrupt the negative feedback loop of the HPG axis, potentially altering GnRH, LH, and FSH secretion.

Interference with Steroidogenesis

Beyond receptor binding, parabens may also interfere with the synthesis of steroid hormones (steroidogenesis).[11][12] While direct evidence for this compound is less extensive than for other parabens like butylparaben, studies on related compounds suggest potential interference with key steroidogenic enzymes.[12][13] Disruption of enzymes such as those in the cytochrome P450 family (e.g., aromatase) could alter the balance of androgens and estrogens, further impacting HPG axis function.[4]

Quantitative Data on this compound's Endocrine Effects

The following tables summarize key quantitative data from in vitro and in vivo studies, providing insights into the potency of this compound as an endocrine disruptor.

Table 1: In Vitro Estrogenic Activity of this compound
Assay TypeReceptor/EndpointTest SystemValueUnitReference
Competitive Binding AssayHuman Estrogen Receptor α (ERα)Non-RI receptor binding assay6.0 x 10⁻⁶ (IC₅₀)M[3]
Competitive Binding AssayHuman Estrogen Receptor β (ERβ)Non-RI receptor binding assay5.0 x 10⁻⁶ (IC₅₀)M[3]
ERα Dimerization AssayERα DimerizationBRET-based assay in HEK293 cells1.37 x 10⁻⁵ (PC₂₀)M[10][14]
Transcriptional ActivationERα Transcriptional ActivitySTTA assay in ERα-HeLa9903 cells3.58 x 10⁻⁷ (PC₁₀)M[10][14]
Transcriptional ActivationERα Transcriptional ActivitySTTA assay in ERα-HeLa9903 cells1.59 x 10⁻⁶ (PC₅₀)M[10]
Transcriptional ActivationERα Transcriptional ActivitySTTA assay1.58 x 10⁻⁶ (PC₅₀)M[15]

IC₅₀ (Half-maximal inhibitory concentration): Concentration required to displace 50% of the radiolabeled ligand. A lower value indicates higher binding affinity. PC₁₀/PC₂₀/PC₅₀ (Provoking Concentration): Concentration required to elicit 10%, 20%, or 50% of the maximal response of the positive control (e.g., 17β-estradiol).

Table 2: In Vivo Effects of this compound on the HPG Axis
SpeciesExposure Route & DoseDurationObserved EffectQuantitative ChangeReference
Sprague-Dawley Rat (Female)Dermal (Mixture with Isobutylparaben)28 daysDecreased serum Follicle-Stimulating Hormone (FSH)Dose-dependent decrease at ≥100 mg/kg/day[7][16]

Note: Data specifically for this compound in vivo is limited. The cited study used a 1:1 mixture of this compound and isobutylparaben.

Visualizing Pathways and Workflows

The Hypothalamic-Pituitary-Gonadal (HPG) Axis

The following diagram illustrates the regulatory feedback loops of the HPG axis and indicates potential points of disruption by this compound.

HPG_Axis Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary  GnRH (+) Gonads Gonads (Testes/Ovaries) Pituitary->Gonads LH, FSH (+) Steroids Sex Steroids (Testosterone, Estradiol) Gonads->Steroids  Production IPP This compound (Estrogen Agonist) IPP->Hypothalamus False Negative Feedback (-) IPP->Pituitary False Negative Feedback (-) IPP->Gonads Mimics Estradiol Steroids->Hypothalamus (-) Steroids->Pituitary (-)

Caption: The HPG axis and potential disruption by this compound.
Estrogen Receptor Signaling Pathway

This diagram shows how this compound, acting as an estrogen mimic, can activate the estrogen receptor signaling pathway.

Estrogen_Signaling cluster_cell Target Cell cluster_cyto Cytoplasm cluster_nuc Nucleus ER_HSP ER-HSP Complex ER_Dimer Activated ER Dimer ER_HSP->ER_Dimer HSP Dissociation & Dimerization ERE Estrogen Response Element (ERE) ER_Dimer->ERE Translocation to Nucleus Transcription Gene Transcription ERE->Transcription Binds to DNA Cellular Effects Cellular Effects Transcription->Cellular Effects mRNA -> Protein Estradiol 17β-Estradiol Estradiol->ER_HSP Binds to ER IPP This compound IPP->ER_HSP Binds to ER

Caption: Estrogen receptor (ER) signaling pathway and paraben interference.
Experimental Workflow for Endocrine Disruptor Assessment

This flowchart outlines a typical multi-tiered approach for evaluating the endocrine-disrupting potential of a compound like this compound.

Experimental_Workflow cluster_invitro cluster_invivo start Test Compound (this compound) in_vitro Tier 1: In Vitro Screening start->in_vitro binding_assay Receptor Binding Assays (ERα, ERβ, AR) in_vitro->binding_assay trans_assay Transcriptional Activation Assays (e.g., STTA) in_vitro->trans_assay stero_assay Steroidogenesis Assays (e.g., H295R) in_vitro->stero_assay in_vivo Tier 2: In Vivo Studies (e.g., Rodent Models) binding_assay->in_vivo Positive Hits trans_assay->in_vivo Positive Hits stero_assay->in_vivo Positive Hits uterotrophic_assay Uterotrophic Assay in_vivo->uterotrophic_assay repro_tox Reproductive/Developmental Toxicity Studies in_vivo->repro_tox data_analysis Data Analysis & Risk Assessment uterotrophic_assay->data_analysis repro_tox->data_analysis conclusion Conclusion on Endocrine Activity data_analysis->conclusion

Caption: Tiered experimental workflow for EDC assessment.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key assays used to determine the endocrine-disrupting effects of this compound.

Estrogen Receptor (ER) Competitive Binding Assay

This assay quantifies the ability of a test chemical to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the estrogen receptor.

  • Objective: To determine the relative binding affinity (RBA) of this compound for ERα and ERβ.

  • Materials:

    • Source of ERα and ERβ (e.g., recombinant human ER, rat uterine cytosol).[17]

    • Radiolabeled ligand: [³H]-17β-estradiol.

    • Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

    • Reference standard: 17β-estradiol or Diethylstilbestrol (DES).

    • Assay buffer (e.g., Tris-HCl with EDTA and molybdate).

    • Hydroxylapatite slurry or dextran-coated charcoal to separate bound from free ligand.

    • Scintillation cocktail and counter.

  • Procedure:

    • A constant concentration of ER protein and radiolabeled estradiol is incubated in assay tubes.

    • Increasing concentrations of unlabeled this compound (or the reference standard) are added to the tubes to compete for receptor binding sites.

    • Tubes are incubated to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).

    • The receptor-bound radioligand is separated from the free radioligand using hydroxylapatite or charcoal adsorption.

    • The amount of bound radioactivity is quantified using a liquid scintillation counter.

    • Data Analysis: A competition curve is generated by plotting the percentage of bound radiolabel against the log concentration of the competitor. The IC₅₀ value (concentration of test chemical that inhibits 50% of specific binding) is calculated. The RBA is then determined by dividing the IC₅₀ of the reference standard by the IC₅₀ of this compound and multiplying by 100.

Stably Transfected Transcriptional Activation (STTA) Assay (OECD TG 455)

This cell-based assay measures the ability of a chemical to bind to and activate the estrogen receptor, leading to the expression of a reporter gene (e.g., luciferase).[10]

  • Objective: To determine if this compound can act as an ER agonist and induce gene transcription.

  • Materials:

    • A stable cell line expressing human ERα (e.g., ERα-HeLa-9903).[15]

    • The cell line must also contain an estrogen-responsive reporter gene construct (e.g., luciferase).

    • Cell culture medium, free of phenol (B47542) red and supplemented with charcoal-stripped serum to remove endogenous estrogens.

    • Test compound: this compound.

    • Positive control (e.g., 17β-estradiol) and vehicle control (e.g., DMSO).

    • Luciferase assay reagent.

    • Luminometer for signal detection.

  • Procedure:

    • Cells are seeded into multi-well plates and allowed to attach.

    • The medium is replaced with estrogen-free medium.

    • Cells are exposed to a range of concentrations of this compound, along with positive and vehicle controls.

    • Plates are incubated for a specified period (e.g., 24 hours) to allow for receptor binding, transcriptional activation, and reporter protein expression.

    • After incubation, cells are lysed, and the luciferase assay reagent is added.

    • The resulting luminescence, which is proportional to the level of transcriptional activation, is measured using a luminometer.

    • Data Analysis: Results are expressed as a percentage of the response induced by the positive control. A dose-response curve is plotted, and PC₁₀ and PC₅₀ values are calculated to quantify the potency of the test chemical.[10]

H295R Steroidogenesis Assay (OECD TG 493)

This in vitro assay uses the human adrenocortical carcinoma cell line (H295R), which expresses most key enzymes required for steroidogenesis. It is used to screen for chemicals that alter the production of testosterone and estradiol.[11]

  • Objective: To assess the effect of this compound on the production of key steroid hormones.

  • Materials:

    • H295R cell line.

    • Cell culture medium (e.g., DMEM/F12) supplemented with serum.

    • Test compound: this compound.

    • Positive controls (e.g., Forskolin to induce steroidogenesis, Prochloraz to inhibit it) and vehicle control.

    • Hormone quantification kits (e.g., ELISA or LC-MS/MS) for testosterone and estradiol.

  • Procedure:

    • H295R cells are seeded in multi-well plates and cultured until they reach confluence.

    • The medium is replaced with fresh medium containing a range of concentrations of this compound and the appropriate controls.

    • Cells are incubated for a defined period (e.g., 48 hours).

    • After incubation, the cell culture medium is collected.

    • The concentrations of testosterone and estradiol in the medium are quantified using a validated method like ELISA or LC-MS/MS.

    • A cell viability assay (e.g., MTT) is performed concurrently to ensure that observed effects on hormone levels are not due to cytotoxicity.

    • Data Analysis: Hormone concentrations are normalized to the vehicle control. Statistically significant increases or decreases in hormone production compared to the control indicate an effect on steroidogenesis.[12]

Conclusion

The available evidence strongly indicates that this compound is an endocrine-disrupting chemical with notable estrogenic activity. Quantitative in vitro data consistently demonstrate its ability to bind to and activate both ERα and ERβ, albeit at concentrations several orders of magnitude higher than 17β-estradiol.[3][18] While in vivo data specifically for this compound are less common, studies on related parabens and paraben mixtures suggest a potential to disrupt the HPG axis, as evidenced by alterations in gonadotropin levels.[16][19] The disruption of the sensitive hormonal feedback mechanisms by this compound's estrogen-mimicking properties poses a plausible risk to reproductive health. Further research, particularly comprehensive in vivo studies focusing on this compound alone, is necessary to fully elucidate its impact on the entire HPG axis and establish definitive no-observed-adverse-effect levels (NOAELs) for human risk assessment.[20]

References

Isopropylparaben: A Technical Review of Genotoxicity and Mutagenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity profile of isopropylparaben, a widely used preservative in cosmetics, pharmaceuticals, and food products. This document summarizes key studies, details experimental methodologies, and explores potential mechanisms of action to support safety and risk assessment processes.

Executive Summary

This compound has been evaluated for its genotoxic and mutagenic potential in a variety of in vitro and in vivo assays. The collective evidence from bacterial reverse mutation (Ames) tests, in vitro mammalian cell chromosome aberration assays, sister chromatid exchange tests, and micronucleus assays suggests a complex profile. While generally considered non-mutagenic in bacterial systems, some in vitro studies on mammalian cells indicate potential for chromosomal damage, particularly at higher concentrations. The data landscape for in vivo genotoxicity is less specific to this compound, with much of the information extrapolated from the broader paraben class. This guide aims to consolidate the available quantitative data and provide detailed experimental context to aid in the interpretation of these findings.

Data Presentation: Summary of Quantitative Genotoxicity and Mutagenicity Data

The following tables summarize the key quantitative results from genotoxicity and mutagenicity studies on this compound.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results for this compound

Test SystemConcentrationMetabolic Activation (S9)ResultReference
Salmonella typhimurium strains1 mg/plateNot specifiedNegative--INVALID-LINK--

Table 2: In Vitro Mammalian Cell Genotoxicity Data for this compound

AssayCell TypeConcentrations Tested (µg/mL)Treatment Duration (hours)Key FindingsReference
Chromosome AberrationHuman Peripheral Lymphocytes10, 25, 50, 10024 and 48Statistically significant increase in chromosomal aberrations at 24h. The increase was not meaningful at 48h.[1]Güleç et al., 2019[1]
Chromosome AberrationNot specified0.125 mg/mL (125 µg/mL)481% incidence of structural chromosomal aberrations; 2.0% polyploid cells.--INVALID-LINK--
Sister Chromatid Exchange (SCE)Human Peripheral Lymphocytes10, 25, 50, 10024 and 48Statistically significant increase in SCE at all concentrations and time points.[1]Güleç et al., 2019[1]
Cytokinesis-Block Micronucleus (CBMN)Human Peripheral Lymphocytes10, 25, 50, 10024 and 48Statistically significant induction of micronuclei.[1]Güleç et al., 2019[1]

Note: Detailed quantitative results from the Güleç et al. (2019) study, such as the frequency of aberrations, SCEs per cell, and micronuclei frequency, were not available in the public domain at the time of this review.

Table 3: In Vivo Genotoxicity Data for this compound

AssaySpecies/StrainDoseRoute of AdministrationTissueKey FindingsReference
Micronucleus TestData not available for this compound specifically.---General statements for the paraben class suggest a lack of in vivo genotoxicity.[2][3][4]Cosmetic Ingredient Review[2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following sections outline the typical protocols for the key assays cited in this guide, based on OECD guidelines and published literature.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Test Principle: Histidine-dependent bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause mutations that restore the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-free medium. The number of revertant colonies is then counted.

  • Typical Protocol:

    • Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) is selected to detect different types of mutations (frameshift and base-pair substitutions).

    • Metabolic Activation: The test is performed in the presence and absence of an S9 fraction, an extract of rat liver containing metabolic enzymes, to simulate mammalian metabolism.

    • Exposure: The bacterial strains are exposed to various concentrations of this compound on agar (B569324) plates.

    • Incubation: Plates are incubated for 48-72 hours at 37°C.

    • Scoring: The number of revertant colonies on the test plates is compared to the number on the negative (solvent) control plates. A significant, dose-dependent increase in revertant colonies indicates a positive result.

In Vitro Chromosome Aberration Assay

This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells.

  • Test Principle: Cultured mammalian cells are exposed to the test substance. After a suitable treatment period, the cells are arrested in metaphase, harvested, and examined microscopically for chromosomal aberrations.

  • Typical Protocol for Human Lymphocytes:

    • Cell Culture: Human peripheral blood lymphocytes are stimulated to divide using a mitogen like phytohemagglutinin (PHA).

    • Treatment: Cells are exposed to at least three concentrations of this compound, along with positive and negative controls, for a short (e.g., 3-6 hours) or long (e.g., 24 hours) duration. The assay is conducted with and without S9 metabolic activation for the short-term exposure.

    • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in metaphase.

    • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

    • Analysis: Chromosomes are stained, and at least 200 metaphases per concentration are analyzed for structural aberrations (e.g., breaks, gaps, deletions, and exchanges).

In Vitro Sister Chromatid Exchange (SCE) Assay

The SCE assay is a sensitive indicator of DNA damage and repair.

  • Test Principle: Cells are grown for two cell cycles in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU). This allows for differential staining of sister chromatids. An increase in the frequency of exchanges between sister chromatids indicates genotoxic activity.

  • Typical Protocol:

    • Cell Culture and BrdU Labeling: Human lymphocytes are cultured and exposed to BrdU.

    • Test Substance Exposure: this compound is added to the cultures for a defined period.

    • Metaphase Arrest and Harvesting: Similar to the chromosome aberration assay, cells are arrested in metaphase and harvested.

    • Differential Staining: Slides are treated and stained to visualize the sister chromatids.

    • Scoring: The number of SCEs is counted in a set number of second-division metaphases.

In Vitro Cytokinesis-Block Micronucleus (CBMN) Assay

This assay detects both chromosome breakage and chromosome loss.

  • Test Principle: Cells are exposed to the test substance, and then cytokinesis (cytoplasmic division) is blocked using cytochalasin B. This results in binucleated cells. Micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis, are scored in these binucleated cells.

  • Typical Protocol:

    • Cell Culture and Treatment: Human lymphocytes are cultured and treated with this compound.

    • Cytokinesis Block: Cytochalasin B is added to the culture medium.

    • Harvesting: Cells are harvested and slides are prepared.

    • Staining and Scoring: Cells are stained, and the frequency of micronuclei is determined by scoring at least 1000 binucleated cells per concentration.

Signaling Pathways and Mechanistic Insights

Currently, there is a lack of specific studies detailing the signaling pathways involved in the genotoxicity of this compound. However, research on other parabens, such as propylparaben, suggests that the induction of oxidative stress may be a contributing factor to their genotoxic effects. Oxidative stress can lead to the formation of reactive oxygen species (ROS), which can directly damage DNA and lead to strand breaks and other lesions. This, in turn, can activate DNA damage response pathways, such as the p53 signaling pathway , leading to cell cycle arrest, apoptosis, or DNA repair. The structural similarities between this compound and other parabens suggest that this mechanism could also be relevant for this compound.

The endocrine-disrupting properties of some parabens, particularly their weak estrogenic activity, have also been investigated. While a direct link between the endocrine activity of this compound and its genotoxicity has not been established, hormone-related signaling pathways can sometimes influence cellular processes related to DNA repair and proliferation.

Visualizations

Experimental Workflow Diagrams

Genotoxicity_Testing_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Ames Ames Test (Bacterial Reverse Mutation) CA Chromosome Aberration Assay (Mammalian Cells) SCE Sister Chromatid Exchange Assay (Mammalian Cells) CBMN Cytokinesis-Block Micronucleus Assay (Mammalian Cells) Micronucleus_vivo Micronucleus Test (Rodent Bone Marrow/Peripheral Blood) Test_Substance This compound Test_Substance->Ames Mutagenicity Test_Substance->CA Clastogenicity Test_Substance->SCE DNA Damage & Repair Test_Substance->CBMN Clastogenicity & Aneugenicity Test_Substance->Micronucleus_vivo Clastogenicity & Aneugenicity

Caption: Overview of standard genotoxicity testing workflow for a test substance.

Ames_Test_Workflow start Start bacteria Prepare Salmonella typhimurium histidine-auxotrophic strains start->bacteria exposure Expose bacteria to this compound (+/- S9 metabolic activation) bacteria->exposure incubation Incubate on histidine-free medium exposure->incubation evaluation Count revertant colonies incubation->evaluation result Result: Mutagenic or Non-mutagenic evaluation->result

Caption: Simplified workflow of the Ames Test for mutagenicity assessment.

Chromosome_Aberration_Workflow start Start cell_culture Culture human peripheral lymphocytes + Mitogen (PHA) start->cell_culture treatment Treat cells with this compound (+/- S9 for short-term exposure) cell_culture->treatment metaphase_arrest Add Colcemid to arrest cells in metaphase treatment->metaphase_arrest harvest Harvest, fix, and prepare slides metaphase_arrest->harvest analysis Microscopic analysis of chromosomal aberrations harvest->analysis result Result: Clastogenic or Non-clastogenic analysis->result

Caption: Workflow for the in vitro Chromosome Aberration Assay.

Potential Signaling Pathway Diagram

Oxidative_Stress_Pathway Paraben This compound Exposure ROS Increased Reactive Oxygen Species (ROS) Paraben->ROS DNA_Damage Oxidative DNA Damage (e.g., strand breaks) ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Genotoxicity Observed Genotoxicity (e.g., Chromosomal Aberrations, Micronuclei) DNA_Damage->Genotoxicity Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair Cell_Cycle_Arrest->Genotoxicity Apoptosis->Genotoxicity DNA_Repair->Genotoxicity

Caption: Postulated signaling pathway for paraben-induced genotoxicity.

Conclusion

The available data on the genotoxicity and mutagenicity of this compound indicate that it is not mutagenic in bacterial systems. However, in vitro studies on mammalian cells have shown some evidence of clastogenicity and DNA damage, as indicated by increased chromosomal aberrations, sister chromatid exchanges, and micronucleus formation, particularly at higher concentrations. There is a notable lack of publicly available, detailed quantitative data from these studies, which makes a definitive risk assessment challenging. Furthermore, specific in vivo genotoxicity data for this compound is scarce.

The potential for this compound to induce oxidative stress, a mechanism observed for other parabens, warrants further investigation as a possible pathway for its observed in vitro genotoxic effects.

For a more complete understanding of the genotoxic risk of this compound, further studies are recommended, including a robust in vivo micronucleus assay and investigations into the underlying molecular mechanisms and signaling pathways. This would provide a more solid foundation for regulatory decision-making and ensure consumer safety.

References

An In-Depth Technical Guide to Isopropylparaben Degradation Pathways and Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopropylparaben, a widely utilized antimicrobial preservative in pharmaceuticals, cosmetics, and food products, is subject to various degradation pathways in both biological and environmental systems. Understanding these degradation routes and the resulting metabolites is crucial for assessing its environmental fate, toxicological profile, and the stability of formulated products. This technical guide provides a comprehensive overview of the primary degradation pathways of this compound—biodegradation, chemical degradation (hydrolysis and oxidation), and photodegradation. It details the identification of key metabolites, presents available quantitative data on degradation kinetics, outlines experimental protocols for studying these processes, and provides visual representations of the degradation pathways and analytical workflows. The predominant degradation pathway involves the hydrolysis of the ester bond, yielding p-hydroxybenzoic acid (p-HBA) and isopropanol, with p-HBA being the principal and most studied metabolite.

This compound Degradation Pathways

The degradation of this compound can be initiated through biotic and abiotic mechanisms. The rate and extent of these degradation processes are influenced by environmental factors such as pH, temperature, microbial populations, and the presence of oxidizing agents or light.

Biodegradation

Microbial activity is a primary driver of this compound degradation in environments such as wastewater treatment plants and soil. Various microorganisms can utilize parabens as a carbon source.[1][2] The initial and most significant step in the biodegradation of this compound is the enzymatic hydrolysis of the ester linkage by microbial esterases. This reaction cleaves the molecule into p-hydroxybenzoic acid (p-HBA) and isopropanol.

Several bacterial genera, notably Pseudomonas, are known to degrade parabens.[1][2] For instance, strains like Pseudomonas beteli and Burkholderia latens have been shown to degrade parabens, using them as a carbon source.[1][2] While studies have often focused on methyl and propyl parabens, the enzymatic machinery is generally capable of hydrolyzing other parabens, including this compound. Following its formation, p-HBA can be further metabolized by microorganisms through pathways like the β-ketoadipate pathway, eventually leading to mineralization into carbon dioxide and water.[1]

Biodegradation_Pathway This compound This compound pHBA p-Hydroxybenzoic Acid (p-HBA) This compound->pHBA Esterase Hydrolysis Isopropanol Isopropanol This compound->Isopropanol Esterase Hydrolysis Intermediates Further Metabolites pHBA->Intermediates Microbial Metabolism Mineralization CO2 + H2O Intermediates->Mineralization

Biodegradation pathway of this compound.
Chemical Degradation

1.2.1 Hydrolysis

This compound can undergo abiotic hydrolysis, a reaction influenced by pH and temperature. The hydrolysis of the ester bond is the primary reaction, yielding p-HBA and isopropanol. This process is significantly accelerated under alkaline conditions. While specific kinetic data for this compound is limited, studies on other parabens, such as methyl, ethyl, propyl, and butylparaben, have shown that the hydrolysis follows first-order kinetics.[3] The rate of hydrolysis increases with increasing pH.[3]

1.2.2 Oxidation

Advanced Oxidation Processes (AOPs) are effective in degrading parabens. These processes generate highly reactive species, such as hydroxyl radicals (•OH), which can attack the this compound molecule. Ozonation is one such AOP that has been shown to degrade parabens effectively, with the degradation following pseudo-first-order kinetics.[4] The reaction rates are influenced by pH and the concentration of the oxidizing agent.[4]

Photodegradation

Photodegradation, particularly photocatalysis, is another significant abiotic degradation pathway. In the presence of a photocatalyst like titanium dioxide (TiO₂) and a light source (e.g., UV), reactive oxygen species are generated, which leads to the degradation of parabens.[5][6] The degradation process typically involves hydroxylation of the aromatic ring and cleavage of the ester bond. While specific studies on this compound are scarce, research on other parabens indicates that photocatalysis can lead to complete mineralization.[5]

Metabolite Identification

The primary and most consistently identified metabolite of this compound degradation across all pathways is p-hydroxybenzoic acid (p-HBA) .[7][8]

Further degradation of p-HBA can lead to the formation of other intermediates. For instance, under aerobic conditions, some microorganisms can decarboxylate p-HBA to form phenol .

In the context of disinfection processes, such as chlorination of water, halogenated by-products can be formed. Studies have detected chlorinated derivatives of parabens in environmental samples.[7] For this compound, a dichlorinated by-product has been identified in swimming pool water.[7]

Quantitative Data on this compound Degradation

Quantitative data specifically for this compound degradation is limited in the scientific literature. However, data from studies on closely related parabens can provide an indication of its expected behavior.

Table 1: Summary of Paraben Degradation - General Findings

Degradation ProcessKey FindingsReference
Biodegradation Pseudomonas beteli completely degraded methylparaben in 10 days.[1]
Burkholderia latens completely degraded both methylparaben and propylparaben (B1679720).[1]
Hydrolysis Follows first-order kinetics; rate increases with pH.[3]
Ozonation Follows pseudo-first-order kinetics; degradation rate is pH-dependent.[4]
Photocatalysis Can lead to complete mineralization of parabens.[5]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[9]

Objective: To generate potential degradation products of this compound under various stress conditions.

Typical Stress Conditions: [9][10][11]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: 0.1 M NaOH at room temperature or 60°C for a specified period.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for a specified period.

  • Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 105°C) for a specified period.

  • Photodegradation: Exposing the drug substance to UV light (e.g., 254 nm) and/or visible light.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • For each stress condition, add an aliquot of the stock solution to the stressor solution in a volumetric flask.

  • Incubate the samples for the predetermined time.

  • At each time point, withdraw a sample and neutralize it if necessary (for acid and base hydrolysis).

  • Dilute the sample to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC or UPLC-MS/MS method.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid (e.g., 0.1M HCl, 60°C) Incubation Incubation at Specified Times Acid->Incubation Base Base (e.g., 0.1M NaOH, RT) Base->Incubation Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Incubation Thermal Thermal (e.g., 105°C) Thermal->Incubation Photo Photolytic (e.g., UV light) Photo->Incubation Sample This compound Solution Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Sampling Sampling & Neutralization Incubation->Sampling Analysis HPLC / UPLC-MS/MS Analysis Sampling->Analysis

Workflow for forced degradation studies.
Biodegradation Studies

Objective: To assess the biodegradability of this compound by a specific microbial strain or a mixed microbial culture.

Inoculum: A pure culture of a known paraben-degrading bacterium (e.g., Pseudomonas sp.) or activated sludge from a wastewater treatment plant.

Methodology:

  • Prepare a mineral salts medium.

  • Add this compound as the sole carbon source to the medium at a known concentration.

  • Inoculate the medium with the microbial culture.

  • Incubate the cultures under controlled conditions (e.g., temperature, shaking).

  • At regular intervals, withdraw samples from the culture.

  • Separate the microbial cells from the supernatant by centrifugation or filtration.

  • Analyze the concentration of this compound and its metabolites in the supernatant using HPLC or UPLC-MS/MS.

Analytical Method: UPLC-MS/MS for this compound and p-Hydroxybenzoic Acid

Objective: To simultaneously quantify this compound and its primary metabolite, p-hydroxybenzoic acid, in aqueous samples.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example): [7][12][13][14]

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS T3).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 30 - 40°C.

Mass Spectrometry Conditions (Example): [7][12][13][14]

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) → Product ion (m/z)

    • p-Hydroxybenzoic Acid: Precursor ion (m/z) → Product ion (m/z)

    • (Specific m/z values to be optimized for the instrument used)

  • Source Parameters: Capillary voltage, source temperature, desolvation gas flow, etc., to be optimized.

Sample Preparation (for environmental water samples):

  • Collect the water sample.

  • Acidify the sample to pH ~3.

  • Perform Solid Phase Extraction (SPE) using a C18 cartridge to concentrate the analytes and remove interfering substances.

  • Elute the analytes from the SPE cartridge with a suitable solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for UPLC-MS/MS analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Collection Water Sample Collection Acidification Acidification (pH ~3) Collection->Acidification SPE Solid Phase Extraction (C18 Cartridge) Acidification->SPE Elution Elution SPE->Elution Evaporation Evaporation (N2) Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC Separation (C18 Column) Reconstitution->UPLC MSMS MS/MS Detection (ESI-, MRM) UPLC->MSMS Data Data MSMS->Data Data Acquisition & Quantification

Analytical workflow for this compound and metabolites.

Conclusion

The degradation of this compound is a multifaceted process involving biotic and abiotic pathways, with hydrolysis to p-hydroxybenzoic acid being the central transformation. While the general degradation routes are well-understood from studies on the broader class of parabens, specific quantitative kinetic data for this compound remains an area for further research. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to investigate the stability of this compound in various matrices and to further elucidate its degradation pathways and metabolite formation. Such studies are essential for a comprehensive risk assessment and for the development of effective remediation strategies.

References

Molecular Docking Analysis of Isopropylparaben with Estrogen Receptors Alpha and Beta: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylparaben, a member of the paraben family of preservatives, is widely utilized in cosmetics, pharmaceuticals, and food products for its antimicrobial properties. However, concerns have been raised regarding its potential endocrine-disrupting capabilities, specifically its interaction with human estrogen receptors alpha (ERα) and beta (ERβ). Estrogen receptors are critical mediators of hormonal signaling, and their modulation by exogenous compounds, or xenoestrogens, can have significant physiological implications. This technical guide provides an in-depth analysis of the molecular docking of this compound with ERα and ERβ, offering insights into its binding affinity and potential mechanisms of action. This document summarizes key quantitative data, details experimental protocols for in silico analysis, and visualizes the relevant biological pathways and experimental workflows.

Estrogenic Signaling Pathways

Estrogen receptors, ERα and ERβ, are ligand-activated transcription factors that regulate gene expression. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) on the DNA, initiating the transcription of target genes.[1] This classical genomic pathway is central to the physiological effects of estrogens. Non-genomic pathways also exist, where membrane-associated ERs can rapidly activate intracellular signaling cascades. This compound, as a xenoestrogen, is hypothesized to interact with ERα and ERβ, potentially initiating these signaling cascades and leading to estrogenic or anti-estrogenic effects.

Estrogenic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binding ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER->HSP ERE Estrogen Response Element (ERE) ER_dimer->ERE Translocation & Binding HSP->ER Dissociation Transcription Gene Transcription ERE->Transcription Activation Molecular_Docking_Workflow PDB 1. Protein Preparation (Retrieve ERα/ERβ from PDB) GridGen 3. Grid Generation (Define binding site on receptor) PDB->GridGen LigandPrep 2. Ligand Preparation (this compound 3D structure) Docking 4. Molecular Docking (Simulate ligand-receptor interaction) LigandPrep->Docking GridGen->Docking Analysis 5. Analysis of Results (Binding energy, interactions) Docking->Analysis

References

In Vivo Toxicological Profile of Isopropylparaben in Rats: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo toxicological profile of isopropylparaben (IPP) in rats, based on available scientific literature. This compound, an ester of p-hydroxybenzoic acid, has been used as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties. However, concerns regarding its potential endocrine-disrupting effects have prompted toxicological evaluation. This document summarizes key findings on acute, sub-chronic, and developmental toxicity, as well as genotoxicity, and details the experimental methodologies of pivotal studies to aid researchers and professionals in drug development and safety assessment.

Acute Toxicity

Sub-chronic Dermal Toxicity

A key study by Kim et al. (2015) investigated the 28-day repeated dermal toxicity of this compound in Sprague-Dawley rats.[1][2][3][4]

Key Findings:

  • No significant changes in body weight or organ weights were observed in any of the treatment groups.[2][3][4]

  • The No-Observed-Adverse-Effect Level (NOAEL) for this compound regarding skin lesions in female rats was established at 600 mg/kg body weight/day.[1][2][3]

  • When tested as a mixture with isobutylparaben, the Lowest-Observed-Adverse-Effect Level (LOAEL) for skin hyperkeratosis was 50 mg/kg bw/day.[2][3]

  • Analysis of serum hormones (estrogen, testosterone, insulin, T3, TSH, or FSH) showed no significant effects for this compound alone. However, a mixture with isobutylparaben led to a dose-dependent decrease in FSH at concentrations of 100 mg/kg bw/day and higher.[2][3][4]

Experimental Protocol: 28-Day Dermal Toxicity Study

The following workflow outlines the methodology employed in the 28-day dermal toxicity study of this compound in rats.

G cluster_0 Animal Preparation & Acclimatization cluster_1 Dosing Regimen (28 Days) cluster_2 In-life Observations cluster_3 Terminal Procedures (Day 29) A1 Sprague-Dawley Rats (Male & Female) A2 Acclimatization (1 week) A1->A2 A3 Hair Clipping (24h prior to application) A2->A3 B2 Dermal Application (Once daily) A3->B2 B1 Groups: - Vehicle Control (Corn Oil) - this compound (50, 100, 300, 600 mg/kg/day) - IPP + IBP Mixture B1->B2 C1 Clinical Signs (Daily) B2->C1 C2 Body Weight (Weekly) B2->C2 C3 Food Consumption (Weekly) B2->C3 D1 Blood Collection (Cardiac Puncture) C1->D1 C2->D1 C3->D1 D2 Serum Chemistry & Hematology D1->D2 D3 Necropsy & Organ Weight Measurement D1->D3 D4 Histopathology of Skin and Major Organs D3->D4

Fig. 1: Experimental workflow for the 28-day dermal toxicity study.

Reproductive and Developmental Toxicity

A study by Kwak et al. investigated the potential estrogenic effects of several parabens, including this compound, when administered orally to prepubertal female Sprague-Dawley rats from postnatal day 21 to 40.[5]

Key Findings:

  • A high dose of this compound (1000 mg/kg BW/day) resulted in a significant delay in vaginal opening and a decrease in the length of the estrous cycle.[5]

  • Significant changes in the weights of the ovaries, adrenal glands, thyroid glands, liver, and kidneys were observed at the highest dose. Body weight was not affected.[5]

  • Histopathological examination of the ovaries revealed a decrease in corpora lutea, an increase in the number of cystic follicles, and thinning of the follicular epithelium.[5]

  • The uterus showed myometrial hypertrophy at a dose of 1000 mg/kg/day.[5]

  • A significant decrease in serum estradiol (B170435) and thyroxine concentrations was observed in the this compound-treated groups.[5]

Experimental Protocol: Prepubertal Oral Toxicity Study

The following diagram illustrates the experimental design for assessing the effects of this compound on prepubertal female rats.

G cluster_0 Animal Model cluster_1 Dosing Period (Postnatal Day 21-40) cluster_2 Endpoint Evaluation A1 Prepubertal Female Sprague-Dawley Rats B2 Oral Gavage (Once daily) A1->B2 B1 Groups: - Vehicle Control (Corn Oil) - Positive Control (17α-ethinylestradiol) - this compound (62.5, 250, 1000 mg/kg/day) B1->B2 C1 Vaginal Opening (Daily Observation) B2->C1 C2 Estrous Cyclicity (Vaginal Smears) B2->C2 C3 Organ Weights at Necropsy (Day 41) B2->C3 C4 Serum Hormone Analysis (Estradiol, Thyroxine) B2->C4 C5 Histopathology of Reproductive Organs B2->C5

Fig. 2: Experimental design for the prepubertal oral toxicity study.

Genotoxicity and Carcinogenicity

Comprehensive in vivo genotoxicity and long-term carcinogenicity studies specifically for this compound in rats are limited in the publicly available literature. However, numerous reviews on parabens as a chemical class generally conclude that they are non-mutagenic.[6] For instance, an Ames test with this compound at a concentration of 1 mg/plate was negative in S. typhimurium.[7] While some parabens have been shown to cause cell proliferation in the forestomach of rats at high dietary concentrations, dedicated carcinogenicity bioassays for this compound were not identified.[6]

Endocrine Disruption and Signaling Pathways

The endocrine-disrupting potential of parabens, including this compound, is a key area of research. This compound has been shown to exhibit weak estrogenic activity.[1][8]

Potential Mechanisms of Action:

  • Estrogen Receptor (ER) Signaling: this compound can bind to estrogen receptors, although with a much lower affinity than 17β-estradiol. This interaction can lead to the modulation of estrogen-responsive genes. In vivo studies in rats have shown that high doses of this compound can induce the expression of the progesterone (B1679170) receptor (PR), a known estrogen-regulated gene, in the uterus. This effect was blockable by an estrogen receptor antagonist, suggesting an ER-mediated pathway.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: Some studies suggest that parabens can act as agonists for PPARs, which are nuclear receptors involved in lipid metabolism and inflammation. While direct in vivo evidence in rats for this compound's effect on PPAR signaling is not well-established, this remains a plausible pathway for its biological effects.

The following diagram illustrates the potential interaction of this compound with the estrogen receptor signaling pathway.

G IPP This compound ER Estrogen Receptor (ER) IPP->ER Binds to ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds to Transcription Transcription of Estrogen-Responsive Genes (e.g., Progesterone Receptor) ERE->Transcription Initiates Response Biological Response (e.g., Uterine Growth) Transcription->Response

Fig. 3: Simplified diagram of potential estrogenic signaling by this compound.

Summary of Toxicological Data

The following tables summarize the quantitative toxicological data for this compound in rats from the cited studies.

Table 1: Sub-chronic Dermal Toxicity of this compound in Rats

ParameterDose (mg/kg/day)Species/StrainDurationFindingsNOAEL (mg/kg/day)LOAEL (mg/kg/day)Reference
Dermal Irritation50, 100, 300, 600Sprague-Dawley28 daysNo significant skin lesions in females600Not EstablishedKim et al., 2015
Systemic Toxicity50, 100, 300, 600Sprague-Dawley28 daysNo significant changes in body or organ weights600Not EstablishedKim et al., 2015

Table 2: Reproductive and Developmental Toxicity of Oral this compound in Prepubertal Female Rats

EndpointDose (mg/kg/day)Species/StrainDurationEffectReference
Vaginal Opening1000Sprague-Dawley20 daysDelayedKwak et al.
Estrous Cycle1000Sprague-Dawley20 daysDecreased lengthKwak et al.
Organ Weights1000Sprague-Dawley20 daysChanges in ovary, adrenal, thyroid, liver, and kidney weightsKwak et al.
Uterine Histology1000Sprague-Dawley20 daysMyometrial hypertrophyKwak et al.
Serum Hormones62.5, 250, 1000Sprague-Dawley20 daysDecreased estradiol and thyroxineKwak et al.

Conclusion

The available in vivo data from studies in rats indicate that this compound has a low potential for acute and sub-chronic dermal toxicity. At high oral doses, this compound has been shown to exert estrogenic effects in prepubertal female rats, leading to alterations in reproductive development and hormone levels. While comprehensive long-term toxicity and carcinogenicity data for this compound are lacking, the broader class of parabens is generally considered non-genotoxic and non-carcinogenic. The primary mechanism of concern for this compound appears to be its weak estrogenic activity, likely mediated through the estrogen receptor signaling pathway. Further research, particularly long-term studies and investigations into a broader range of signaling pathways, would be beneficial for a more complete risk assessment. This guide provides a foundational understanding of the in vivo toxicological profile of this compound in rats for professionals in the fields of toxicology and drug development.

References

An In-depth Technical Guide on the Effects of Isopropylparaben on Steroidogenesis and Hormone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of how isopropylparaben, a widely used preservative, impacts steroidogenesis and hormone synthesis. The information is compiled from various in vitro and in vivo studies to support research and development in toxicology and endocrinology.

Introduction

Parabens are a class of p-hydroxybenzoic acid esters extensively used as preservatives in cosmetics, pharmaceuticals, and food products due to their bactericidal and fungicidal properties.[1] this compound is a member of this family and, like other parabens, has come under scrutiny for its potential endocrine-disrupting capabilities.[2][3] Concerns have been raised about its ability to mimic estrogen and interfere with the normal functioning of the endocrine system.[2][4] This guide synthesizes the available data on the specific effects of this compound and related parabens on the complex process of steroid hormone synthesis.

Mechanisms of Action: Interference with Steroidogenic Enzymes

The synthesis of steroid hormones from cholesterol is a multi-step process involving a cascade of enzymes primarily within the cytochrome P450 superfamily. Research indicates that parabens, including this compound, can modulate the activity of several key enzymes in this pathway.

2.1. Inhibition of Aromatase (CYP19A1)

Aromatase is a critical enzyme that catalyzes the conversion of androgens (like testosterone) into estrogens (like estradiol). Inhibition of this enzyme can lead to an imbalance in the androgen-to-estrogen ratio. Several studies have identified this compound as an inhibitor of aromatase.[5] The inhibitory potency of parabens on aromatase appears to increase with the length of their alkyl chain.[6]

2.2. Inhibition of 17β-Hydroxysteroid Dehydrogenases (17β-HSDs)

The 17β-HSD enzyme family plays a crucial role in the final steps of steroidogenesis, converting less active steroids into their more potent forms (e.g., androstenedione (B190577) to testosterone, and estrone (B1671321) to estradiol) and vice versa.[7][8] this compound has been identified as a potential inhibitor of 17β-HSD types 1 and 2.[7][8] Inhibition of 17β-HSD1 can decrease the synthesis of active estrogens, while inhibition of 17β-HSD2 can prevent the inactivation of potent estrogens, leading to an overall estrogenic effect.[7]

2.3. Effects on Steroidogenic Acute Regulatory Protein (StAR)

The transport of cholesterol into the mitochondria is the rate-limiting step in steroidogenesis and is facilitated by the Steroidogenic Acute Regulatory Protein (StAR). Some parabens have been shown to decrease the mRNA expression of StAR, which could lead to a reduction in overall steroid hormone production.[9][10]

Quantitative Data on this compound's Effects

The following table summarizes quantitative data from various studies on the effects of this compound and other parabens on key parameters of steroidogenesis.

ParabenTest SystemEndpointConcentration/DoseObserved EffectReference
This compound In vitro (Aromatase assay)Aromatase InhibitionMicromolar concentrationsInhibition of aromatase activity[5]
This compound In vitro (17β-HSD inhibition assay)17β-HSD1 & 17β-HSD2 InhibitionNot specifiedIdentified as a potential inhibitor[7][8]
PropylparabenIn vitro (Aromatase assay)Aromatase Inhibition (IC50)3.5 µMInhibition of aromatase activity[6]
ButylparabenIn vitro (H295R cells)Progesterone Production30 µMSignificant increase[11][12]
ButylparabenIn vitro (H295R cells)Testosterone Production30 µMTendency to decrease[11]
ButylparabenIn vitro (H295R cells)Estradiol Production30 µMTendency to decrease[11]
PropylparabenIn vivo (Rats)Serum Testosterone1.00% in dietSignificant decrease[13]
ButylparabenIn vivo (Rats)StAR mRNA expression (adrenals)Not specifiedSignificant decrease[10]
This compound & Isobutylparaben MixtureIn vivo (Rats)Serum FSH≥100 mg/kg bw/dayDose-dependent decrease[14][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the effects of parabens on steroidogenesis.

4.1. H295R Steroidogenesis Assay

The H295R human adrenocortical carcinoma cell line is a widely used in vitro model for studying the effects of chemicals on steroidogenesis as it expresses all the key enzymes required for the synthesis of corticosteroids and sex steroids.[12][16]

  • Cell Culture: H295R cells are cultured in a suitable medium, such as DMEM/F12, supplemented with serum and other necessary growth factors.[12]

  • Exposure: Cells are plated and allowed to attach before being exposed to various concentrations of the test substance (e.g., this compound) dissolved in a solvent like DMSO for a specific duration, typically 48 hours.[12]

  • Hormone Analysis: After incubation, the cell culture medium is collected, and the concentrations of various steroid hormones (e.g., progesterone, testosterone, estradiol) are quantified using techniques like ELISA or LC-MS/MS.[12][16]

4.2. Aromatase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the aromatase enzyme.

  • Enzyme Source: Human placental microsomes are a common source of aromatase for in vitro assays.[17]

  • Assay Principle: The assay typically involves incubating the enzyme source with a substrate (e.g., a fluorescent or radiolabeled androgen) and the test compound. The rate of product formation (estrogen) is measured and compared to a control without the inhibitor.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated to determine its inhibitory potency.[6]

4.3. In Vivo Rodent Studies

Animal models, particularly rats, are used to assess the effects of parabens on the endocrine system in a whole-organism context.

  • Dosing: Parabens are administered to animals through various routes, including oral gavage, subcutaneous injection, or in the diet, for a specified period.[10][13]

  • Endpoints: A range of endpoints are evaluated, including changes in the weights of reproductive organs, sperm count and motility, and serum levels of hormones like testosterone, LH, and FSH.[13][18] Histopathological examination of reproductive tissues is also often performed.[10]

Signaling Pathways and Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Steroidogenesis_Pathway cluster_enzymes Key Enzymes Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone Androstenedione->Estrone Estradiol Estradiol Testosterone->Estradiol Estrone->Estradiol StAR StAR CYP11A1 CYP11A1 HSD3B 3β-HSD CYP17A1 CYP17A1 HSD17B 17β-HSD Aromatase Aromatase (CYP19A1) This compound This compound This compound->StAR This compound->HSD17B This compound->Aromatase

Caption: Simplified steroidogenesis pathway showing key conversion steps and points of interference by this compound.

H295R_Workflow start Start: H295R Cell Culture plating Plate cells in 24-well plates start->plating exposure Expose cells to this compound (various concentrations) plating->exposure incubation Incubate for 48 hours exposure->incubation collection Collect culture medium incubation->collection analysis Hormone Quantification (ELISA or LC-MS/MS) collection->analysis data Data Analysis: Compare hormone levels to control analysis->data

Caption: Experimental workflow for the H295R steroidogenesis assay to evaluate the effects of this compound.

Summary and Future Directions

The available evidence strongly suggests that this compound has the potential to disrupt steroidogenesis and hormone synthesis through various mechanisms, primarily by inhibiting key enzymes such as aromatase and 17β-HSDs. While in vitro studies provide valuable mechanistic insights, further in vivo research is necessary to understand the physiological relevance of these findings at typical human exposure levels. Future studies should focus on establishing clear dose-response relationships for this compound and investigating the effects of long-term, low-dose exposure to mixtures of parabens, which more accurately reflects real-world human exposure scenarios. This will be crucial for a comprehensive risk assessment and for informing regulatory decisions regarding the use of this compound in consumer products.

References

Methodological & Application

Application Notes and Protocols for HPLC-UV Quantification of Isopropylparaben in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isopropylparaben is an ester of p-hydroxybenzoic acid commonly used as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties.[1][2] In toxicological and pharmacological research, it is often necessary to accurately quantify the concentration of this compound in cell culture media to understand its effects on cellular systems. This document provides a detailed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the reliable quantification of this compound in a complex biological matrix like cell culture media.

The described method is simple, selective, and has been developed based on established principles of reversed-phase chromatography for paraben analysis.[1][3] It is suitable for routine analysis in a research laboratory setting.

Principle of the Method

This method utilizes reversed-phase HPLC, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous solution and an organic solvent. This compound, being a moderately nonpolar compound, is retained on the column and then eluted by the mobile phase. The separation of this compound from other components in the cell culture media is achieved based on its differential partitioning between the stationary and mobile phases. Detection and quantification are performed using a UV detector set at a wavelength where this compound exhibits maximum absorbance, which is typically around 254 nm.[3][4]

Experimental Protocols

Materials and Reagents
  • This compound standard (analytical grade, ≥99% purity)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (analytical grade)

  • Cell culture media (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)[5]

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound. These may be optimized for specific instrumentation and laboratory conditions.

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[4]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution Mode Isocratic or Gradient
Isocratic Elution 60% B at a flow rate of 1.0 mL/min
Gradient Elution 40% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min[4]
Column Temperature 35-40 °C[3][6]
Detection Wavelength 254 nm[1][4]
Injection Volume 10-20 µL
Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation from Cell Culture Media

Cell culture media contains proteins, salts, and other small molecules that can interfere with the HPLC analysis and damage the column. Therefore, a sample preparation step is crucial. Protein precipitation is a simple and effective method for this purpose.

  • Sample Collection: Collect 500 µL of the cell culture media sample containing this compound.

  • Protein Precipitation: Add 1 mL of cold acetonitrile or methanol to the sample.[4]

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the this compound.

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[5]

  • Injection: The sample is now ready for injection into the HPLC system.

Method Validation Parameters

For reliable quantitative results, the analytical method should be validated. Key validation parameters are summarized in the table below. The expected ranges are based on typical performance for similar HPLC-UV methods.[4]

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.999
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1
Accuracy The closeness of the test results to the true value.Recovery of 80-120%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) < 5%
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of this compound in blank samples.

Data Presentation

The quantitative data for a typical validated HPLC-UV method for this compound are summarized below. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.

Quantitative ParameterTypical Value
Retention Time (RT) 4 - 8 minutes (dependent on exact conditions)
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.05 µg/mL[4]
Limit of Quantification (LOQ) 0.03 - 0.15 µg/mL[4]
Recovery 95 - 105%
Precision (%RSD) < 5%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in cell culture media.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Cell Culture Media Sample B Protein Precipitation (Acetonitrile/Methanol) A->B C Centrifugation B->C D Supernatant Filtration C->D H HPLC Injection D->H E This compound Standard F Serial Dilution E->F G Calibration Standards F->G G->H I C18 Column Separation H->I J UV Detection at 254 nm I->J K Chromatogram Acquisition J->K L Peak Integration K->L M Concentration Calculation (using Calibration Curve) L->M

Caption: Workflow for this compound Quantification.

This application note provides a comprehensive and detailed protocol for the quantification of this compound in cell culture media using HPLC-UV. By following these guidelines, researchers can obtain accurate and reproducible results for their studies.

References

Application Notes and Protocols for Determining the Estrogenic Activity of Isopropylparaben using a Yeast Two-Hybrid Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the Yeast Two-Hybrid (Y2H) assay to assess the estrogenic activity of isopropylparaben. This document is intended to guide researchers in setting up and performing the assay, interpreting the results, and understanding the underlying molecular principles.

Introduction

This compound is an ester of p-hydroxybenzoic acid commonly used as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties. However, concerns have been raised about its potential endocrine-disrupting activity, specifically its ability to mimic the action of estrogen. The Yeast Two-Hybrid (Y2H) assay is a powerful and sensitive in vivo method for detecting and quantifying protein-protein interactions. It has been adapted to screen for compounds that can induce the interaction between a nuclear hormone receptor, such as the estrogen receptor (ER), and a coactivator protein, thereby mimicking the action of the natural hormone.

This assay relies on the modular nature of eukaryotic transcription factors, which typically possess a DNA-binding domain (DBD) and a transcriptional activation domain (AD). In the Y2H system, the estrogen receptor is fused to the DBD, and a coactivator protein is fused to the AD. If a test compound, such as this compound, binds to the estrogen receptor and induces a conformational change that promotes the recruitment of the coactivator, the DBD and AD are brought into close proximity. This reconstituted transcription factor then activates the expression of a downstream reporter gene, such as lacZ (encoding β-galactosidase), leading to a measurable signal.

Data Presentation

The estrogenic activity of this compound has been evaluated in several studies using the Yeast Two-Hybrid assay, often in comparison to the natural estrogen, 17β-estradiol (E2), and other parabens. The data consistently demonstrate that this compound exhibits weak estrogenic activity.

CompoundAssay TypeOrganism/ReceptorRelative Potency (E2 = 1)PC20 / EC50 / IC50Reference
This compound Yeast Two-Hybrid Human ERα ~2.0 x 10-5 - 3.7 x 10-5 PC20: 1.37 x 10-5 M [1][2][3]
17β-Estradiol (E2)Yeast Two-HybridHuman ERα1-[1]
IsobutylparabenYeast Two-HybridHuman ERα~2.0 x 10-4PC20: 1.43 x 10-5 M[1][3]
ButylparabenYeast Two-HybridHuman ERα-PC20: 2.58 x 10-5 M[3]
PropylparabenYeast Two-HybridHuman ERα-PC20: 3.09 x 10-5 M[3]
EthylparabenYeast Two-HybridHuman ERα-PC20: 3.29 x 10-5 M[3]
MethylparabenYeast Two-HybridHuman ERα-PC20: 5.98 x 10-5 M[3]

PC20: Concentration required to elicit 20% of the maximum response of the positive control.

Experimental Protocols

This section provides a detailed methodology for performing the Yeast Two-Hybrid assay to determine the estrogenic activity of this compound. This protocol is synthesized from established methods for screening endocrine disruptors.

Materials and Reagents
  • Yeast Strain: Saccharomyces cerevisiae strain (e.g., Y190, AH109) containing integrated reporter genes (e.g., lacZ, HIS3) under the control of a GAL4-responsive promoter.

  • Plasmids:

    • Bait plasmid: Expressing the human estrogen receptor alpha (hERα) ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain (e.g., pGBT9-hERα-LBD).

    • Prey plasmid: Expressing a coactivator protein (e.g., TIF2, SRC-1) fused to the GAL4 activation domain (e.g., pGAD424-TIF2).

  • Media and Solutions:

    • Yeast extract Peptone Dextrose (YPD) medium

    • Synthetic Dextrose (SD) minimal medium with appropriate amino acid dropout supplements (e.g., SD/-Trp/-Leu for plasmid selection)

    • This compound (analytical grade)

    • 17β-Estradiol (positive control)

    • Dimethyl sulfoxide (B87167) (DMSO, vehicle control)

    • Z-buffer

    • o-Nitrophenyl-β-D-galactopyranoside (ONPG) or Chlorophenol red-β-D-galactopyranoside (CPRG)

    • Lyticase or Zymolyase

    • Sodium Carbonate (Na₂CO₃)

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Yeast Transformation prep2 Colony Selection prep1->prep2 prep3 Overnight Culture prep2->prep3 assay1 Exposure to this compound prep3->assay1 assay2 Incubation assay1->assay2 assay3 Cell Lysis assay2->assay3 assay4 β-galactosidase Reaction assay3->assay4 analysis1 Measure Absorbance assay4->analysis1 analysis2 Calculate Activity analysis1->analysis2 analysis3 Dose-Response Curve analysis2->analysis3

Caption: Workflow for the Yeast Two-Hybrid Assay.

Step-by-Step Protocol

Step 1: Yeast Transformation and Culture

  • Co-transform the yeast strain with the bait (pGBT9-hERα-LBD) and prey (pGAD424-TIF2) plasmids using a standard yeast transformation protocol (e.g., lithium acetate (B1210297) method).

  • Plate the transformed yeast on SD/-Trp/-Leu agar (B569324) plates to select for colonies containing both plasmids. Incubate at 30°C for 2-4 days until colonies appear.

  • Inoculate a single colony into 5 mL of liquid SD/-Trp/-Leu medium and grow overnight at 30°C with shaking (200-250 rpm).

Step 2: Exposure to Test Compound

  • Prepare a stock solution of this compound and 17β-estradiol in DMSO. Prepare serial dilutions to create a range of test concentrations.

  • Dilute the overnight yeast culture to an OD₆₀₀ of approximately 0.1 in fresh SD/-Trp/-Leu medium.

  • In a 96-well plate, add a defined volume of the diluted yeast culture to each well.

  • Add the test compounds (this compound dilutions), positive control (17β-estradiol), and vehicle control (DMSO) to the respective wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the yeast (typically ≤1%).

  • Incubate the plate at 30°C with shaking for 4-6 hours.

Step 3: β-Galactosidase Assay (Liquid Culture)

  • After incubation, centrifuge the 96-well plate to pellet the yeast cells.

  • Carefully remove the supernatant.

  • Resuspend the yeast pellets in Z-buffer.

  • Lyse the yeast cells by adding a lytic enzyme (lyticase or zymolyase) and incubating at 37°C, or by a freeze-thaw method.

  • Add the β-galactosidase substrate (ONPG or CPRG) to each well.

  • Incubate the plate at 30°C and monitor the development of color (yellow for ONPG, red for CPRG).

  • Stop the reaction by adding 1 M Na₂CO₃.

  • Measure the absorbance at the appropriate wavelength (420 nm for ONPG, 570 nm for CPRG) using a microplate reader.

Data Analysis
  • Correct the absorbance readings by subtracting the background absorbance from wells containing no yeast.

  • Normalize the β-galactosidase activity to the cell density (OD₆₀₀) if significant differences in growth are observed.

  • Plot the β-galactosidase activity against the log of the concentration of this compound and 17β-estradiol to generate dose-response curves.

  • Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) for both compounds if a full dose-response curve is achieved.

  • Calculate the relative potency of this compound compared to 17β-estradiol.

Signaling Pathway and Mechanism of Action

The estrogenic activity of this compound is mediated through its interaction with the estrogen receptor, which triggers a signaling cascade that ultimately leads to changes in gene expression.

G cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_transcription Transcriptional Regulation cluster_response Cellular Response E2 17β-Estradiol ER Estrogen Receptor (ER) E2->ER Binds IPP This compound IPP->ER Binds (weakly) ER_active Activated ER ER->ER_active Dimer ER Dimerization ER_active->Dimer ERE Estrogen Response Element (ERE) Dimer->ERE Binds to Coactivator Coactivator Recruitment ERE->Coactivator Facilitates Transcription Gene Transcription Coactivator->Transcription Initiates Protein Protein Synthesis Transcription->Protein Response Estrogenic Response Protein->Response

Caption: Estrogen Signaling Pathway.

In the context of the Yeast Two-Hybrid assay, the binding of this compound to the hERα-LBD fusion protein ("Bait") induces a conformational change that promotes its interaction with the coactivator fusion protein ("Prey"). This interaction brings the GAL4-DBD and GAL4-AD into proximity, reconstituting a functional transcription factor that drives the expression of the reporter gene. The resulting signal is proportional to the estrogenic activity of the compound.

Conclusion

The Yeast Two-Hybrid assay is a robust and sensitive method for assessing the estrogenic activity of compounds like this compound. The available data indicates that this compound possesses weak estrogenic activity, significantly lower than that of the natural hormone 17β-estradiol. The detailed protocol provided in these application notes offers a framework for researchers to independently verify these findings and to screen other compounds for potential endocrine-disrupting properties. Careful execution of the assay and proper data analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Uterotrophic Assay in Rats: Investigating the In Vivo Estrogenic Effects of Isopropylparaben

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting a uterotrophic assay in rats to evaluate the potential in vivo estrogenic effects of isopropylparaben. The uterotrophic assay is a standardized and widely accepted short-term in vivo screening test for estrogenic activity, based on the principle that estrogenic substances induce a significant increase in uterine weight.

Introduction to the Uterotrophic Assay and this compound

The uterotrophic assay is a robust biological assay used to identify substances that can mimic the effects of estrogen in the female reproductive system.[1][2][3] This assay is recognized by international regulatory bodies, and the Organisation for Economic Co-operation and Development (OECD) has established Test Guideline 440 for its standardized execution.[4][5] The assay's sensitivity relies on using animal models with low levels of endogenous estrogens, such as immature female rats or ovariectomized adult female rats.[2][4][6] An increase in uterine weight (uterotrophic response) following exposure to a test chemical is a clear indicator of estrogenic activity.[1][4]

This compound is an ester of p-hydroxybenzoic acid commonly used as a preservative in cosmetics, pharmaceuticals, and food products. Due to its widespread human exposure, there is scientific interest in its potential endocrine-disrupting properties, particularly its estrogenic activity. Several studies have investigated the estrogenic effects of this compound using the rat uterotrophic assay, demonstrating a positive uterotrophic response at high doses.[7][8][9]

Experimental Protocols

This section outlines the detailed methodology for performing a uterotrophic assay in rats to assess the estrogenic effects of this compound, based on the OECD Test Guideline 440 and published research.[4][7][8]

Animal Model and Husbandry
  • Animal Model: Immature female Sprague-Dawley or Wistar rats are commonly used.[7][9] Animals should be obtained from a reputable supplier and acclimated to the laboratory conditions for at least five days prior to the start of the study.

  • Age: Dosing should commence on postnatal day 14 (PND 14) and continue for three consecutive days.[7][8]

  • Housing: Animals should be housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory chow and water should be provided ad libitum.

Experimental Groups and Dosing
  • Groups: A typical study design includes a vehicle control group, a positive control group (e.g., 17α-ethinylestradiol), and at least two dose groups of the test substance (this compound).[4] Each group should consist of a minimum of six animals.[4]

  • Vehicle: The choice of vehicle will depend on the solubility of this compound. Corn oil is a commonly used vehicle for oral gavage.

  • Dosing:

    • Route of Administration: Oral gavage is a relevant route of exposure for humans.[4][9]

    • Dose Levels: Based on existing studies, dose levels for this compound could range from 62.5 mg/kg body weight/day to 1000 mg/kg body weight/day.[7][8][9] A dose-range-finding study may be necessary to determine the appropriate dose levels.

    • Positive Control: 17α-ethinylestradiol can be administered at a dose of 1 mg/kg body weight/day.[7][8]

    • Dosing Volume: The dosing volume should be consistent across all groups and typically does not exceed 5 ml/kg body weight for oral gavage in rats.

    • Frequency and Duration: Dosing should be performed once daily for three consecutive days.[4][7][8]

Endpoint Measurements
  • Body Weight: Animals should be weighed daily.

  • Necropsy: Approximately 24 hours after the final dose, animals are euthanized.[4]

  • Uterine Weight: The uterus should be carefully dissected, freed of any adhering fat and connective tissue, and the uterine horns separated at the cervix. The luminal fluid should be gently blotted, and the wet weight of the uterus recorded.

  • Data Analysis: The primary endpoint is the wet weight of the uterus. The mean uterine weight for each treatment group is compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test). A statistically significant increase in uterine weight in a treatment group compared to the vehicle control is considered a positive uterotrophic response.[4]

Data Presentation

The following tables summarize quantitative data from studies investigating the in vivo estrogenic effects of this compound in the rat uterotrophic assay.

Table 1: Uterotrophic Effects of this compound in Immature Female Rats

Dose (mg/kg BW/day)Route of AdministrationDuration (days)Animal StrainChange in Uterine Wet Weight (relative to control)Statistical SignificanceReference
62.5Oral Gavage3Sprague-DawleyNo significant increaseNot Significant[7][8]
250Oral Gavage3Sprague-DawleyNo significant increaseNot Significant[7][8]
1000Oral Gavage3Sprague-DawleySignificant increasep < 0.05[7][8]

Table 2: Histopathological Findings Associated with this compound Exposure

Dose (mg/kg BW/day)Route of AdministrationDuration (days)Animal StrainHistopathological Findings in the UterusReference
1000Oral Gavage20 (PND 21-40)Sprague-DawleyMyometrial hypertrophy[9]

Mandatory Visualizations

Experimental Workflow for the Uterotrophic Assay

G cluster_prep Animal Preparation cluster_dosing Dosing Regimen cluster_endpoints Endpoint Measurement cluster_analysis Data Analysis acclimatization Acclimatization (≥ 5 days) randomization Randomization into Treatment Groups acclimatization->randomization dosing Daily Dosing (3 consecutive days) randomization->dosing necropsy Necropsy (24h after last dose) dosing->necropsy dissection Uterus Dissection & Blotting necropsy->dissection weighing Uterine Wet Weight Measurement dissection->weighing stats Statistical Analysis (Comparison to Control) weighing->stats interpretation Interpretation of Results stats->interpretation

Caption: Experimental workflow of the rat uterotrophic assay.

Estrogen Receptor Signaling Pathway

G estrogen Estrogen or This compound er Estrogen Receptor (ER) estrogen->er Binds hsp Heat Shock Proteins (HSP) er->hsp Dissociation er_dimer Activated ER Dimer er->er_dimer Dimerization ere Estrogen Response Element (ERE) on DNA er_dimer->ere Translocation & Binding transcription Gene Transcription ere->transcription Initiates protein Protein Synthesis transcription->protein response Cellular Response (e.g., Uterine Growth) protein->response

Caption: Simplified estrogen receptor signaling pathway.

References

Zebrafish Embryo Model for Developmental Toxicity Studies of Isopropylparaben: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylparaben is a preservative commonly used in cosmetics, pharmaceuticals, and food products. Due to its widespread use, there is growing interest in understanding its potential for developmental toxicity. The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for toxicological screening due to its rapid external development, optical transparency, and high genetic homology to humans.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing the zebrafish embryo model to assess the developmental toxicity of this compound, with a focus on key mechanisms such as oxidative stress, apoptosis, and potential disruption of critical developmental signaling pathways. While direct research on this compound in zebrafish is limited, data from structurally similar parabens, such as propylparaben (B1679720) and butylparaben, are used as a predictive framework.

Predicted Toxicological Profile of this compound

Based on studies of other short-chain parabens, exposure to this compound during early zebrafish development is anticipated to induce a range of dose-dependent toxic effects.

Developmental Endpoints

Exposure to parabens has been shown to cause significant developmental abnormalities in zebrafish embryos.[2] These include effects on survival rate, hatching success, and the induction of morphological malformations.

Table 1: Predicted Developmental Toxicity Endpoints for this compound in Zebrafish Embryos (Based on Propylparaben and Butylparaben Data)

EndpointPredicted Observation with Increasing this compound ConcentrationReference Parabens
Survival Rate DecreasedPropylparaben, Butylparaben[2]
Hatching Rate Delayed and DecreasedPropylparaben, Butylparaben[2][3]
Morphological Malformations Increased incidence of pericardial edema, yolk sac edema, spinal curvature, reduced head size, and pigmentation defects.Propylparaben, Butylparaben, Ethylparaben[4][5]
96 hpf LC50 Estimated to be in the range of 2-5 mg/LPropylparaben (3.98 mg/L)[4], Butylparaben (2.34 mg/L)[5]

hpf: hours post fertilization; LC50: Lethal Concentration, 50%

Mechanistic Insights: Oxidative Stress and Apoptosis

A primary mechanism underlying paraben-induced developmental toxicity is the induction of oxidative stress and subsequent apoptosis.[2][3][6]

Table 2: Predicted Biomarkers of Oxidative Stress and Apoptosis in Zebrafish Larvae Exposed to this compound

MechanismBiomarkerPredicted Effect of this compound
Oxidative Stress Reactive Oxygen Species (ROS)Significant Increase[2]
Superoxide Dismutase (SOD) ActivitySuppressed[2]
Catalase (CAT) ActivitySuppressed[2]
Glutathione Peroxidase (GPx) ActivitySuppressed[2]
Apoptosis Caspase-3 ActivationIncreased
TUNEL-positive cellsIncreased number of apoptotic cells, particularly in the head region.

Experimental Protocols

Zebrafish Embryo Toxicity Test (FET) - Adapted from OECD 236

This protocol is designed to determine the acute toxicity of this compound on zebrafish embryos.

Materials:

  • Healthy, fertilized zebrafish embryos (less than 3 hours post-fertilization)

  • This compound stock solution (in DMSO or other suitable solvent)

  • Embryo medium (E3 medium)

  • 24-well plates

  • Incubator at 28.5°C

  • Stereomicroscope

Procedure:

  • Preparation of Test Solutions: Prepare a series of this compound concentrations (e.g., based on the predicted LC50 range: 0.5, 1, 2.5, 5, 10 mg/L) by diluting the stock solution in E3 medium. Include a vehicle control (E3 with the same concentration of solvent) and a negative control (E3 medium only).

  • Embryo Selection: Collect and screen embryos under a stereomicroscope. Select only healthy, fertilized embryos at the 4- to 128-cell stage.

  • Exposure: Place one embryo per well in a 24-well plate containing 2 mL of the respective test solution or control.

  • Incubation: Incubate the plates at 28.5°C on a 14:10 hour light-dark cycle for 96 hours.

  • Observation: At 24, 48, 72, and 96 hpf, observe the embryos under a stereomicroscope. Record lethal endpoints (coagulation, lack of somite formation, non-detachment of the tail, and lack of heartbeat) and sublethal malformations (as listed in Table 1).

  • Data Analysis: Calculate the cumulative mortality at each concentration and determine the 96-hpf LC50 value using appropriate statistical software. Quantify the percentage of embryos exhibiting specific malformations at each concentration.

G cluster_setup Experimental Setup cluster_exposure Exposure & Incubation cluster_analysis Data Collection & Analysis A Prepare this compound Concentrations C Distribute Embryos into 24-well Plates (1/well) A->C B Select Healthy Zebrafish Embryos (3 hpf) B->C D Add Test Solutions to Wells C->D E Incubate at 28.5°C for 96 hours D->E F Daily Observation (24, 48, 72, 96 hpf) E->F G Record Mortality & Malformations F->G H Calculate LC50 & Malformation Rate G->H

Fig 1. Zebrafish Embryo Toxicity Test Workflow.
Assessment of Oxidative Stress

2.1. In Vivo ROS Detection

Materials:

  • 96 hpf zebrafish larvae (from Protocol 1)

  • 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) stock solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • After 96 hours of exposure, transfer larvae from each group to a new 24-well plate.

  • Wash the larvae three times with E3 medium.

  • Incubate the larvae in a solution of 10 µM H2DCFDA in E3 medium for 30 minutes in the dark.

  • Wash the larvae three times with E3 medium to remove excess probe.

  • Anesthetize the larvae (e.g., with tricaine) and mount them on a microscope slide.

  • Capture fluorescent images using a fluorescence microscope with appropriate filters (excitation/emission: ~495/525 nm).

  • Quantify the fluorescence intensity of individual larvae using image analysis software (e.g., ImageJ).

2.2. Antioxidant Enzyme Activity Assays

Materials:

  • 96 hpf zebrafish larvae (from Protocol 1)

  • Homogenization buffer

  • Commercial assay kits for SOD, CAT, and GPx activity

  • Protein quantification assay kit (e.g., BCA)

  • Microplate reader

Procedure:

  • Pool approximately 30-50 larvae per treatment group and wash with PBS.

  • Homogenize the larvae in ice-cold homogenization buffer.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (protein lysate).

  • Determine the total protein concentration of the lysate.

  • Perform the SOD, CAT, and GPx activity assays according to the manufacturer's instructions, using the normalized protein lysate.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the enzyme activity and express it as units per milligram of protein.

Apoptosis Detection (Whole-Mount TUNEL Assay)

Materials:

  • 96 hpf zebrafish larvae (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • Proteinase K

  • In Situ Cell Death Detection Kit (e.g., TMR red)

  • DAPI (for nuclear counterstaining)

  • Confocal microscope

Procedure:

  • Fix larvae in 4% PFA overnight at 4°C.

  • Wash larvae in PBS with 0.1% Tween 20 (PBST).

  • Permeabilize the larvae by incubating with Proteinase K (10 µg/mL) for an appropriate time (empirically determined based on age).

  • Refix the larvae in 4% PFA for 20 minutes.

  • Perform the TUNEL assay according to the manufacturer's protocol. This typically involves an equilibration step followed by incubation with the TdT enzyme and fluorescently labeled nucleotides.

  • Wash thoroughly to remove unincorporated nucleotides.

  • Counterstain with DAPI to visualize all cell nuclei.

  • Mount the larvae and image using a confocal microscope.

  • Quantify the number of TUNEL-positive (apoptotic) cells, particularly in the brain and neural tube regions.

Potential Impact on Developmental Signaling Pathways

Parabens are known endocrine-disrupting chemicals and can interfere with crucial signaling pathways.[7][8] While direct evidence for this compound is lacking, its structural similarity to other parabens suggests a potential for interaction with pathways critical for embryogenesis, such as Wnt/β-catenin and Hedgehog (Hh).

Wnt/β-catenin Signaling

The Wnt pathway is essential for body axis formation, cell fate specification, and organogenesis in zebrafish.[2] Some studies have shown that ethylparaben (B1671687) can activate the Wnt/β-catenin pathway in other cell types.[2][9] Disruption of this pathway in zebrafish can lead to severe developmental defects.

Hedgehog Signaling

The Hedgehog pathway, particularly Sonic hedgehog (Shh), plays a critical role in patterning the neural tube, somites, and fins.[10] Environmental chemicals have been shown to disrupt Hh signaling, leading to malformations.[11] Given its importance in development, the Hh pathway is a plausible target for this compound toxicity.

G cluster_exposure Exposure cluster_cellular Cellular Stress Response cluster_pathways Potential Pathway Disruption cluster_outcomes Developmental Outcomes IPP This compound ROS Increased ROS IPP->ROS Wnt Wnt/β-catenin Pathway (?) IPP->Wnt Hypothesized Interaction Hh Hedgehog Pathway (?) IPP->Hh Hypothesized Interaction AOX Decreased Antioxidant Enzymes (SOD, CAT) ROS->AOX Induces Apoptosis Apoptosis ROS->Apoptosis Triggers Malformations Morphological Malformations Apoptosis->Malformations Wnt->Malformations Hh->Malformations Mortality Decreased Survival Malformations->Mortality

Fig 2. Hypothesized Mechanism of this compound Toxicity.
Protocol: Assessing Pathway Disruption using Reporter Zebrafish

Materials:

  • Transgenic zebrafish reporter lines (e.g., Tg(7xTCF-Xla.Siam:GFP) for Wnt or Tg(8xGliBS:mCherry-NLS) for Hh)

  • This compound test solutions

  • Confocal microscope

Procedure:

  • Perform the embryo exposure protocol as described in Protocol 1 using a Wnt or Hh reporter zebrafish line.

  • At relevant time points (e.g., 24, 48, 72 hpf), collect embryos from each treatment group.

  • Anesthetize and mount the embryos for live imaging.

  • Capture images of the reporter fluorescence using a confocal microscope, focusing on tissues where the pathway is known to be active (e.g., the brain, somites, fin buds).

  • Quantify the fluorescence intensity and the spatial expression pattern of the reporter gene in different treatment groups compared to the control.

  • A significant change in reporter expression would suggest an interaction of this compound with the respective signaling pathway.

Conclusion

The zebrafish embryo provides a robust and sensitive platform for evaluating the developmental toxicity of this compound. The protocols outlined here enable the comprehensive assessment of lethality, teratogenicity, and underlying mechanisms involving oxidative stress and apoptosis. Furthermore, the use of transgenic reporter lines offers a powerful tool to investigate the potential disruption of critical developmental signaling pathways like Wnt and Hedgehog. While further research is needed to specifically characterize the effects of this compound, the methodologies and predictive data presented here provide a strong foundation for future toxicological studies.

References

Application Note: Solid-Phase Extraction of Isopropylparaben from Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylparaben is an ester of p-hydroxybenzoic acid widely utilized as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties.[1][2] Its extensive use has led to its detection in various environmental compartments, including water, soil, and sediment.[3][4] Growing concerns over the potential endocrine-disrupting effects of parabens necessitate sensitive and reliable analytical methods for monitoring their presence in the environment.[1]

Solid-phase extraction (SPE) is a robust and widely adopted sample preparation technique for the isolation and preconcentration of parabens from complex environmental matrices.[1][5][6] This method offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher recovery rates, and the potential for automation.[1] This document provides detailed protocols for the solid-phase extraction of this compound from both aqueous and solid environmental samples, followed by analysis using high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).[4][7]

Quantitative Data Summary

The following table summarizes quantitative data for the recovery of this compound and other common parabens from environmental samples using various SPE methods. This data is essential for method validation and comparison.

AnalyteSPE SorbentAnalytical MethodSample MatrixRecovery (%)LODLOQReference
This compoundNot SpecifiedLC-MS/MSSoil & Sediment83 - 110Not Specified0.11 - 0.49 ng/g[3][4]
MethylparabenOasis HLBHPLCEnvironmental Water65.4 - 105.60.15 - 5.3 µg/mL0.45 - 16 µg/mL[8]
PropylparabenOasis HLBHPLCEnvironmental Water65.4 - 105.60.15 - 5.3 µg/mL0.45 - 16 µg/mL[8]
ButylparabenFe3O4@TbBd (MSPE)HPLC-UVEnvironmental Water86.1 - 110.80.2 - 0.4 µg/L0.7 - 1.4 µg/L[1]
BenzylparabenNot SpecifiedNACE-DADEnvironmental WaterNot SpecifiedNot SpecifiedNot Specified[5]
Multiple ParabensCovalent Organic FrameworkHPLCEnvironmental WaterNot SpecifiedNot SpecifiedNot Specified[2]

Experimental Protocols

Protocol 1: SPE of this compound from Water Samples

This protocol is designed for the extraction of this compound from aqueous matrices such as surface water, groundwater, and wastewater effluent. A reversed-phase sorbent like Oasis HLB or C18 is recommended.

Materials:

  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) or C18 (e.g., 500 mg, 6 mL)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Ultrapure water

  • Formic acid or Sulfuric acid (for pH adjustment)

  • SPE manifold

  • Glass fiber filters (1 µm)

  • Collection vials

Methodology:

  • Sample Pretreatment:

    • Collect water samples in amber glass bottles.

    • Filter the sample through a 1 µm glass fiber filter to remove suspended solids.

    • Adjust the pH of the water sample to approximately 2 with sulfuric acid to ensure parabens are in their neutral form.[8]

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge to wet and activate the sorbent.[8]

    • Follow with 5 mL of ultrapure water to equilibrate the sorbent. Do not allow the cartridge to go dry.[9]

  • Sample Loading:

    • Pass the pretreated water sample (typically 100-500 mL) through the conditioned cartridge at a steady flow rate of approximately 5-10 mL/min.

  • Washing:

    • After loading the entire sample, wash the cartridge with 5 mL of ultrapure water to remove any co-adsorbed hydrophilic impurities.

    • Dry the cartridge under vacuum for approximately 5-10 minutes to remove residual water.

  • Elution:

    • Elute the retained this compound and other parabens from the cartridge using a small volume of an appropriate organic solvent. A common elution solvent is methanol or acetonitrile.[10]

    • Apply 5 mL of methanol or acetonitrile to the cartridge and collect the eluate in a clean collection vial. A two-step elution with a mixture of acetonitrile and 0.1% aqueous formic acid followed by pure acetonitrile can also be effective.[8]

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase of the analytical chromatography system.[9]

    • The sample is now ready for injection into an HPLC or LC-MS/MS system.

Protocol 2: SPE of this compound from Soil and Sediment Samples

This protocol involves an initial solvent extraction step to transfer the analyte from the solid matrix into a liquid phase, followed by SPE for cleanup and concentration.

Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Centrifuge and centrifuge tubes

  • Ultrasonic bath

  • SPE materials as listed in Protocol 1

Methodology:

  • Sample Pretreatment:

    • Air-dry the soil or sediment sample and sieve to remove large debris.

    • Accurately weigh approximately 5-10 g of the homogenized sample into a centrifuge tube.

  • Solvent Extraction:

    • Add 10-20 mL of acetonitrile to the centrifuge tube.

    • Place the tube in an ultrasonic bath for 15-30 minutes to facilitate the extraction of parabens from the solid matrix.[3][4]

    • Centrifuge the sample at a high speed (e.g., 4000 rpm) for 10 minutes to separate the solid material from the solvent extract.

    • Carefully decant the supernatant (the acetonitrile extract) into a clean tube.

  • Extract Preparation for SPE:

    • Evaporate the acetonitrile extract to approximately 1 mL under a gentle stream of nitrogen.[3][4]

    • Add ultrapure water to the concentrated extract to a final volume that is predominantly aqueous (e.g., dilute to 10 mL with water) to ensure proper retention on the reversed-phase SPE sorbent.

  • SPE Cleanup and Concentration:

    • Proceed with the SPE protocol as described for water samples (Protocol 1), starting from the "SPE Cartridge Conditioning" step. Use the diluted extract from the previous step as the sample to be loaded onto the cartridge.

  • Elution and Reconstitution:

    • Follow the "Elution" and "Reconstitution" steps as outlined in Protocol 1. The final reconstituted sample is then ready for chromatographic analysis.

Visualized Workflows

SPE_Workflow_Water start Start: Water Sample pretreatment Sample Pretreatment (Filtration, pH Adjustment to ~2) start->pretreatment conditioning SPE Cartridge Conditioning (5 mL Methanol) pretreatment->conditioning equilibration Equilibration (5 mL Ultrapure Water) conditioning->equilibration loading Sample Loading (100-500 mL at 5-10 mL/min) equilibration->loading washing Washing (5 mL Ultrapure Water) loading->washing drying Drying (Vacuum, 5-10 min) washing->drying elution Elution (5 mL Methanol or Acetonitrile) drying->elution reconstitution Evaporation & Reconstitution (Nitrogen stream, reconstitute in 1 mL mobile phase) elution->reconstitution analysis Analysis (HPLC or LC-MS/MS) reconstitution->analysis end End analysis->end

Caption: Workflow for SPE of this compound from Water Samples.

SPE_Workflow_Solid start Start: Soil/Sediment Sample pretreatment Sample Pretreatment (Drying, Sieving) start->pretreatment extraction Ultrasonic-Assisted Extraction (Acetonitrile, 15-30 min) pretreatment->extraction centrifugation Centrifugation (4000 rpm, 10 min) extraction->centrifugation concentration Extract Concentration & Dilution (Evaporate to 1 mL, Dilute with Water) centrifugation->concentration spe_cleanup SPE Cleanup (Follow Water Protocol: Conditioning to Elution) concentration->spe_cleanup reconstitution Evaporation & Reconstitution (Nitrogen stream, reconstitute in 1 mL mobile phase) spe_cleanup->reconstitution analysis Analysis (HPLC or LC-MS/MS) reconstitution->analysis end End analysis->end

Caption: Workflow for SPE of this compound from Solid Matrices.

References

Application Note: Enhanced GC-MS Detection of Isopropylparaben through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isopropylparaben is an ester of p-hydroxybenzoic acid commonly used as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties. The monitoring of this compound levels is crucial for quality control and safety assessment. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of parabens; however, the inherent polarity of these compounds, due to the presence of a hydroxyl group, can lead to poor chromatographic peak shape, thermal instability, and reduced sensitivity.

Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives. This application note provides detailed protocols for two common derivatization techniques for this compound: silylation and acylation. These methods significantly enhance the gas chromatographic performance and mass spectrometric detection of this compound.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the analysis of parabens in various matrices.

Quantitative Data Summary

The following table summarizes the quantitative performance metrics achieved for the analysis of this compound and other parabens using different derivatization methods coupled with GC-MS.

Derivatization MethodReagentAnalyte(s)MatrixLODLOQRecoveryLinearity (r²)Reference
In-situ AcylationAcetic Anhydride (B1165640)This compound & other parabensWater0.64 - 4.12 ng/L->79%-[1]
Silylation (SDME)BSAThis compound & other parabensWater0.015 µg/L (for Methylparaben) - 0.001 µg/L (for Butylparaben)---[2]
AcylationPropionic AnhydrideMethyl, Ethyl, Propyl, ButylparabenWater-0.05 - 1 mg/L (concentration range)>100%-[3][4]
Silylation (UASS-DLLME)MTBSTFAMethyl, Ethyl, Propyl, ButylparabenWater0.3 - 2.0 ng/L1.0 - 5.0 ng/L--[5]

LOD: Limit of Detection, LOQ: Limit of Quantification, SDME: Single-drop microextraction, UASS-DLLME: Ultrasound-assisted simultaneous-silylation dispersive liquid-liquid microextraction, BSA: N,O-Bis(trimethylsilyl)acetamide, MTBSTFA: N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide.

Experimental Protocols

Protocol 1: Silylation of this compound (Off-line Method)

This protocol describes a standard off-line silylation procedure using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Materials:

  • This compound standard or sample extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (B92270) (anhydrous)

  • GC vials (2 mL) with screw caps (B75204) and septa

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample containing this compound into a clean, dry test tube.

    • If the sample is in a liquid matrix, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the parabens.

    • Evaporate the solvent from the extract to complete dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C. It is crucial to ensure the residue is completely dry as moisture will interfere with the silylation reaction.

  • Derivatization:

    • To the dried residue, add 100 µL of anhydrous pyridine to dissolve the sample.

    • Add 100 µL of MSTFA to the vial.

    • Securely cap the vial and vortex for 30 seconds to ensure thorough mixing.

    • Heat the vial in a heating block or oven at 70°C for 30 minutes.

  • GC-MS Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • Inject 1 µL of the derivatized sample into the GC-MS.

GC-MS Parameters (Typical):

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp: 15°C/min to 280°C, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

Protocol 2: Acylation of this compound (In-situ Method)

This protocol details an in-situ acylation procedure using acetic anhydride, which is a simple and rapid method.

Materials:

  • This compound standard or aqueous sample

  • Acetic anhydride

  • Dipotassium hydrogen phosphate (B84403) (K₂HPO₄) or other suitable base

  • Extraction solvent (e.g., chlorobenzene)

  • Disperser solvent (e.g., acetone)

  • Centrifuge tubes (15 mL)

  • Centrifuge

  • GC vials (2 mL) with inserts

Procedure:

  • Sample Preparation:

    • Place 8 mL of the aqueous sample containing this compound into a 15 mL centrifuge tube.

    • Adjust the pH of the sample to approximately 8.0 by adding a suitable amount of K₂HPO₄.

  • In-situ Derivatization and Extraction:

    • Add 8 µL of acetic anhydride to the pH-adjusted sample.

    • Prepare a mixture of 500 µL of acetone (B3395972) (disperser solvent) and 40 µL of chlorobenzene (B131634) (extraction solvent).

    • Rapidly inject this mixture into the centrifuge tube. A cloudy solution should form.

    • Vortex the mixture for 1 minute to ensure thorough mixing and extraction.

    • Centrifuge the tube at 4000 rpm for 5 minutes to separate the organic and aqueous phases. The small volume of extraction solvent will settle at the bottom of the tube.

  • GC-MS Analysis:

    • Carefully collect the sedimented organic phase (approximately 20-30 µL) using a microsyringe.

    • Transfer the collected organic phase to a GC vial with a micro-insert.

    • Inject 1 µL of the sample into the GC-MS system.

GC-MS Parameters (Typical):

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min

    • Ramp: 10°C/min to 250°C, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

Visualizations

Experimental Workflow```dot

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Caption: Logical relationship for choosing a derivatization method for this compound.

References

Application Notes and Protocols: In Vitro Competitive Binding Assay of Isopropylparaben with Estrogen Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylparaben is an ester of p-hydroxybenzoic acid widely utilized as a preservative in cosmetics, pharmaceuticals, and food products. Due to its structural similarity to 17β-estradiol, concerns have been raised about its potential to interact with estrogen receptors (ERs) and act as an endocrine-disrupting chemical (EDC). Estrogen receptors, primarily ERα and ERβ, are ligand-activated transcription factors that mediate the physiological effects of estrogens.[1] The binding of a ligand to these receptors initiates a signaling cascade that can be broadly categorized into genomic and non-genomic pathways, ultimately regulating the transcription of target genes involved in cellular proliferation and differentiation.[2][3][4] Understanding the binding affinity of this compound for ERα and ERβ is crucial for assessing its potential estrogenic activity and associated health risks.

This document provides detailed protocols for an in vitro competitive binding assay to determine the binding affinity of this compound for estrogen receptors. It also includes a summary of reported binding affinity data and visual representations of the experimental workflow and the estrogen receptor signaling pathway.

Data Presentation: Binding Affinity of this compound for Estrogen Receptors

The following table summarizes the quantitative data for the binding affinity of this compound to human estrogen receptors alpha (ERα) and beta (ERβ). The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of this compound required to displace 50% of a radiolabeled estrogen from the receptor.

CompoundReceptorIC50 (M)Relative Binding Affinity (RBA) (%)Reference Compound
This compoundERα1.37 x 10⁻⁵-17β-estradiol
This compoundERβ--17β-estradiol

Note: Data for the IC50 of this compound with ERβ was not explicitly found in the searched literature. The ranking of estrogenic potency for alkyl p-hydroxybenzoates for both ERs has been reported as: isobutyl > butyl ≃ isopropyl ≃ propyl > ethyl >> methyl.[5] One study indicated that parabens with longer side-chains have greater affinity for estrogen receptors and similar relative binding affinity values for both ERα and ERβ.[6]

Experimental Protocols: In Vitro Competitive Estrogen Receptor Binding Assay

This protocol is based on established methods, including those outlined in the OECD Test Guideline 493 for human recombinant estrogen receptor (hrER) in vitro assays.[7][8][9]

Objective: To determine the binding affinity of this compound for ERα and ERβ by measuring its ability to compete with a radiolabeled ligand, [³H]17β-estradiol, for binding to the receptors.

Materials:

  • Human recombinant estrogen receptor α (hrERα) and β (hrERβ)

  • [³H]17β-estradiol (radiolabeled ligand)

  • Unlabeled 17β-estradiol (for standard curve and non-specific binding)

  • This compound

  • Assay Buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Hydroxylapatite (HAP) slurry (for separation of bound and free ligand)

  • Wash Buffer

  • Scintillation fluid

  • Scintillation counter

  • Microcentrifuge tubes

  • Standard laboratory equipment (pipettes, vortexer, centrifuge)

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of unlabeled 17β-estradiol in assay buffer to generate a standard curve.

    • Prepare serial dilutions of this compound in assay buffer. Suggested concentration range: 1 x 10⁻¹⁰ M to 3 x 10⁻⁴ M.[10][11]

    • Dilute hrERα and hrERβ in assay buffer to the desired concentration (typically 50-100 µg of protein per assay tube).[11]

    • Dilute [³H]17β-estradiol in assay buffer to a final concentration of 0.5-1.0 nM.[10][11]

  • Assay Setup:

    • Label microcentrifuge tubes for total binding, non-specific binding, standard curve, and this compound test samples.

    • Total Binding: Add diluted hrER and [³H]17β-estradiol to the corresponding tubes.

    • Non-specific Binding: Add diluted hrER, [³H]17β-estradiol, and a high concentration of unlabeled 17β-estradiol.

    • Standard Curve: Add diluted hrER, [³H]17β-estradiol, and the serial dilutions of unlabeled 17β-estradiol.

    • This compound Samples: Add diluted hrER, [³H]17β-estradiol, and the serial dilutions of this compound.

    • Adjust the final volume of all tubes with assay buffer.

  • Incubation:

    • Gently vortex all tubes and incubate overnight at 4°C to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add ice-cold HAP slurry to each tube and vortex.

    • Incubate on ice for 15 minutes, with intermittent vortexing.

    • Centrifuge the tubes at 1,000 x g for 5 minutes at 4°C.

    • Carefully discard the supernatant containing the unbound ligand.

    • Wash the HAP pellet with wash buffer and repeat the centrifugation and supernatant removal steps three times.[10]

  • Quantification:

    • Add scintillation fluid to each tube containing the HAP pellet.

    • Measure the radioactivity in each tube using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]17β-estradiol.

Mandatory Visualizations

Estrogen Receptor Signaling Pathway

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen / this compound ER Estrogen Receptor (ERα / ERβ) Estrogen->ER Binding Dimer ER Dimerization ER->Dimer HSP Heat Shock Proteins ER->HSP Dissociation ERE Estrogen Response Element (ERE) Dimer->ERE Binding to DNA cluster_nucleus cluster_nucleus Dimer->cluster_nucleus Translocation Transcription Gene Transcription ERE->Transcription Initiation mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation CellularResponse Cellular Response (e.g., Proliferation) Protein->CellularResponse

Caption: Genomic signaling pathway of the estrogen receptor.

Experimental Workflow: Competitive Binding Assay

CompetitiveBindingWorkflow A 1. Reagent Preparation (ER, [3H]E2, this compound) B 2. Assay Setup (Total, Non-specific, Test) A->B C 3. Incubation (Overnight at 4°C) B->C D 4. Separation (HAP Slurry & Centrifugation) C->D E 5. Quantification (Scintillation Counting) D->E F 6. Data Analysis (IC50 Determination) E->F

Caption: Workflow for the in vitro competitive binding assay.

References

Application Notes and Protocols for Isopropylparaben-Induced Transcriptional Activation using Reporter Gene Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylparaben, a member of the paraben family of preservatives, is widely used in cosmetics, pharmaceuticals, and food products. Due to its potential endocrine-disrupting properties, particularly its ability to interact with nuclear receptors, it is crucial to have robust methods to assess its impact on transcriptional activation. Reporter gene assays are a fundamental tool for this purpose, providing a sensitive and quantifiable measure of a compound's ability to modulate gene expression through specific signaling pathways.

These application notes provide detailed protocols for utilizing reporter gene assays to measure this compound-induced transcriptional activation, focusing on its effects on the estrogen receptor (ER) and the androgen receptor (AR). The protocols are designed to be comprehensive, guiding researchers through the entire workflow from cell culture to data analysis.

Principle of the Assay

Reporter gene assays for nuclear receptor activation are cell-based assays that measure the transcriptional activity of a specific receptor.[1] The core components of the assay are:

  • Host Cells: A mammalian cell line that endogenously expresses the receptor of interest (e.g., MCF-7 for estrogen receptor) or has been stably transfected to express the receptor (e.g., AR-EcoScreen™ cells for androgen receptor).[2][3]

  • Reporter Construct: A plasmid containing a reporter gene (commonly luciferase) under the control of a promoter with specific hormone response elements (HREs). For instance, an Estrogen Response Element (ERE) is used for the estrogen receptor assay, and an Androgen Response Element (ARE) for the androgen receptor assay.[4][5]

  • Ligand Activation: When an active compound like this compound binds to the receptor, the receptor-ligand complex translocates to the nucleus, binds to the HRE on the reporter construct, and drives the expression of the reporter gene.[4]

  • Signal Detection: The expressed reporter protein (e.g., luciferase) produces a measurable signal (light) upon the addition of its substrate. The intensity of this signal is proportional to the transcriptional activity of the receptor.[1]

Signaling Pathway of this compound-Induced Transcriptional Activation

This compound can interact with nuclear receptors such as the estrogen receptor (ER) and the androgen receptor (AR). The binding of this compound to these receptors initiates a signaling cascade that leads to the transcription of target genes.

Estrogen_Receptor_Signaling cluster_nucleus Nucleus IPP This compound ER Estrogen Receptor (ER) IPP->ER Binds HSP Heat Shock Proteins (HSP) ER->HSP Dissociation ER_dimer ER Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds Reporter Reporter Gene (e.g., Luciferase) ERE->Reporter Activates Transcription Transcription Reporter->Transcription Translation Translation Transcription->Translation mRNA Product Reporter Protein Translation->Product

Caption: Estrogen receptor signaling pathway activated by this compound.

Experimental Protocols

Protocol 1: Estrogenic Activity of this compound using an ER-Luciferase Reporter Gene Assay in MCF-7 Cells

This protocol describes the measurement of this compound's ability to induce estrogen receptor-mediated transcriptional activation in the human breast cancer cell line MCF-7, which endogenously expresses ERα.[3][6]

Materials:

  • MCF-7 cells

  • DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Charcoal-stripped FBS (CS-FBS)

  • ERE-luciferase reporter plasmid

  • Transfection reagent

  • This compound (in DMSO)

  • 17β-Estradiol (E2) (positive control, in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Culture and Plating:

    • Culture MCF-7 cells in DMEM with 10% FBS.

    • Two days prior to transfection, switch to DMEM with 10% CS-FBS to reduce background estrogenic activity.

    • Seed 1 x 104 cells per well in a 96-well white, clear-bottom plate and incubate overnight.

  • Transfection:

    • Transfect the cells with the ERE-luciferase reporter plasmid according to the manufacturer's protocol for your chosen transfection reagent.

    • Incubate for 6 hours post-transfection.

  • Compound Treatment:

    • Prepare serial dilutions of this compound (e.g., 10-9 M to 10-4 M) and E2 (e.g., 10-13 M to 10-8 M) in DMEM with 10% CS-FBS. Include a vehicle control (DMSO).

    • After the 6-hour transfection incubation, replace the medium with the prepared compound dilutions.

    • Incubate for 24 hours.

  • Luciferase Assay:

    • Remove the medium and wash the cells once with PBS.

    • Lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Add the luciferase substrate to each well.

    • Measure the luminescence using a luminometer.

Data Analysis:

  • Normalize the raw luminescence units (RLU) to a measure of cell viability if necessary (e.g., using a co-transfected control reporter or a separate viability assay).

  • Plot the normalized RLU against the log concentration of this compound and E2.

  • Calculate the EC50 value (the concentration that elicits 50% of the maximal response) for each compound.

Protocol 2: Anti-Androgenic Activity of this compound using the AR-EcoScreen™ Assay

This protocol outlines the procedure to assess the potential of this compound to act as an androgen receptor antagonist using the stably transfected AR-EcoScreen™ cell line.[2][7]

Materials:

  • AR-EcoScreen™ cells (CHO-K1 cells stably expressing human AR and an ARE-luciferase reporter)

  • DMEM/F12 medium with 10% CS-FBS, hygromycin, and zeocin

  • This compound (in DMSO)

  • Dihydrotestosterone (DHT) (androgen agonist)

  • Hydroxyflutamide (B1664084) (positive control for anti-androgenicity, in DMSO)

  • 96-well white tissue culture plates

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Culture and Plating:

    • Culture AR-EcoScreen™ cells in the specified medium.

    • Seed 1 x 104 cells per well in a 96-well white plate and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and hydroxyflutamide in culture medium.

    • Add the compound dilutions to the cells.

    • Immediately add DHT to all wells (except the vehicle control) at a concentration that gives approximately 80% of its maximal activity (e.g., 3 x 10-10 M).

    • Incubate for 24 hours.

  • Luciferase Assay:

    • Follow the same procedure as described in Protocol 1 for the luciferase assay.

Data Analysis:

  • Calculate the percentage inhibition of DHT-induced luciferase activity for each concentration of this compound and hydroxyflutamide.

  • Plot the percentage inhibition against the log concentration of the test compounds.

  • Determine the IC50 value (the concentration that causes 50% inhibition) for each compound.

Experimental Workflow

Reporter_Assay_Workflow A 1. Cell Culture & Plating (Appropriate cell line in 96-well plate) B 2. Transfection (If not using a stably transfected line) A->B Optional C 3. Compound Treatment (Serial dilutions of this compound) A->C B->C D 4. Incubation (Typically 24 hours) C->D E 5. Cell Lysis D->E F 6. Add Luciferase Substrate E->F G 7. Measure Luminescence F->G H 8. Data Analysis (Calculate EC50 or IC50) G->H

Caption: General workflow for a reporter gene assay.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the activity of this compound and related compounds in reporter gene assays.

Table 1: Estrogenic Activity of Parabens

CompoundAssayCell LineEndpointValue (M)Reference(s)
This compound BRET-based ERα dimerizationHEK293PC201.37 x 10-5[8]
This compound Stably Transfected Transcriptional Activation (STTA)ERα-HeLa9903EC503.58 x 10-7[8][9]
PropylparabenBRET-based ERα dimerizationHEK293PC203.09 x 10-5[8]
PropylparabenStably Transfected Transcriptional Activation (STTA)ERα-HeLa9903EC501.18 x 10-6[8][9]
ButylparabenBRET-based ERα dimerizationHEK293PC202.58 x 10-5[8]
ButylparabenStably Transfected Transcriptional Activation (STTA)ERα-HeLa9903EC503.02 x 10-7[8][9]

PC20: Concentration causing 20% of the maximal response of the positive control. EC50: Concentration causing 50% of the maximal response.

Table 2: Anti-Androgenic Activity of Parabens

CompoundAssayCell LineEndpointValue (M)Reference(s)
This compound AR-EcoScreen™CHO-K1IC50Not explicitly stated, but showed activity[2][7]
PropylparabenAR Transcriptional ActivityHEK293% Inhibition (at 10 µM)33%[2]
ButylparabenAR-EcoScreen™CHO-K1IC50Not explicitly stated, but showed activity[2][7]
IsobutylparabenAR-EcoScreen™CHO-K1IC50Not explicitly stated, but showed activity[2][7]

IC50: Concentration causing 50% inhibition of the agonist response.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Variability Between Replicates - Pipetting errors- Inconsistent cell numbers- Edge effects in the plate- Use a multichannel pipette and master mixes.- Ensure a single-cell suspension before plating.- Avoid using the outer wells of the plate.
Low or No Signal - Low transfection efficiency- Weak promoter activity- Inactive luciferase reagent- Cell death- Optimize transfection protocol.- Use a stronger promoter if possible.- Use fresh luciferase reagents.- Perform a cell viability assay.
High Background Signal - Contamination of reagents or cells- Endogenous activity in serum- Use sterile techniques and fresh reagents.- Use charcoal-stripped serum.

Logical Relationship for Troubleshooting

Troubleshooting_Logic Start Problem with Assay Results HighVar High Variability? Start->HighVar LowSignal Low/No Signal? HighVar->LowSignal No Sol_HighVar Check Pipetting Ensure Even Cell Seeding Avoid Edge Effects HighVar->Sol_HighVar Yes HighBg High Background? LowSignal->HighBg No Sol_LowSignal Optimize Transfection Check Reagent Activity Assess Cell Viability LowSignal->Sol_LowSignal Yes Sol_HighBg Use Fresh Reagents Use Charcoal-Stripped Serum Check for Contamination HighBg->Sol_HighBg Yes End Re-run Assay HighBg->End No Sol_HighVar->End Sol_LowSignal->End Sol_HighBg->End

Caption: Troubleshooting decision tree for reporter gene assays.

References

High-Throughput Screening Assays for Identifying Endocrine Disruptors Like Isopropylparaben

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

Endocrine disrupting chemicals (EDCs) are exogenous substances that interfere with the normal function of the endocrine system. This interference can lead to adverse developmental, reproductive, neurological, and immune effects in both humans and wildlife. Isopropylparaben, a widely used preservative in cosmetics, pharmaceuticals, and food products, is one such compound that has come under scrutiny for its potential endocrine-disrupting properties. High-throughput screening (HTS) assays are essential tools for rapidly evaluating the potential of thousands of chemicals to interact with the endocrine system, thereby prioritizing them for further toxicological testing.

These application notes provide an overview of and detailed protocols for key HTS assays used to identify and characterize the endocrine-disrupting potential of compounds like this compound, with a focus on estrogenic, androgenic, and thyroid hormone pathways.

Endocrine Disrupting Potential of this compound: Quantitative Data

The endocrine-disrupting activity of parabens is influenced by the structure of their alkyl side chains, with longer and branched chains generally exhibiting greater potency. The following tables summarize the in vitro data for this compound and related parabens in assays targeting the estrogen, androgen, and thyroid hormone systems.

Table 1: Estrogenic Activity of Parabens

CompoundAssay TypeCell LineEndpointEC50 / IC50 (µM)Relative Potency (Estradiol = 1)Reference
This compound ERα Dimerization (BRET)HEK293PC201.37 x 10¹-[1]
ERα Transcriptional Activation (STTA)HeLa9903PC103.58 x 10⁻¹~1/250,000[1]
PC501.59 x 10⁰-[1]
PropylparabenERα Transcriptional Activation (STTA)HeLa9903PC502.69 x 10⁰~1/830,000[1]
ButylparabenERα Transcriptional Activation (STTA)HeLa9903PC501.48 x 10⁰~1/210,000[1]
IsobutylparabenERα Transcriptional Activation (STTA)HeLa9903PC501.22 x 10⁰~1/130,000[1]
BenzylparabenYeast Estrogen Screen (YES)Saccharomyces cerevisiaeEC500.796~1/4,000[2]
17β-EstradiolERα Transcriptional Activation (STTA)HeLa9903PC504.40 x 10⁻⁵1[1]

BRET: Bioluminescence Resonance Energy Transfer; STTA: Stably Transfected Transcriptional Activation; PC10/PC20/PC50: Concentration for 10%/20%/50% of maximal activity.

Table 2: Anti-Androgenic Activity of Parabens

CompoundAssay TypeCell LineEndpointIC50 (µM)Reference
This compound AR-EcoScreen Reporter Gene AssayCHO-K1IC5042[3]
PropylparabenAR-EcoScreen Reporter Gene AssayCHO-K1IC5086[3]
ButylparabenAR-EcoScreen Reporter Gene AssayCHO-K1IC5068[3]
IsobutylparabenAR-EcoScreen Reporter Gene AssayCHO-K1IC5076[3]

IC50: Half maximal inhibitory concentration.

Table 3: Thyroid Hormone System Activity of this compound

CompoundStudy TypeModelEffectReference
This compound In vivoFemale Sprague Dawley ratsAssociated with decreased T4 and changes in thyroid weight

Signaling Pathways and Experimental Workflows

Estrogen Signaling Pathway

Estrogenic compounds like this compound can bind to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon binding, the receptor-ligand complex translocates to the nucleus, dimerizes, and binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes.

Estrogen_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogenic_Compound Estrogenic Compound (e.g., this compound) ER Estrogen Receptor (ERα/ERβ) Estrogenic_Compound->ER ER_Ligand_Complex ER-Ligand Complex ER->ER_Ligand_Complex Binding HSP Heat Shock Proteins ER_HSP_Complex ER-HSP Complex HSP->ER_HSP_Complex ER_HSP_Complex->ER Dissociation ER_Dimer ER Dimer ER_Ligand_Complex->ER_Dimer Dimerization ER_Ligand_Complex->ER_Dimer ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binding Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Activation

Caption: Estrogen receptor signaling pathway.

Yeast Estrogen Screen (YES) Assay Workflow

The YES assay utilizes genetically modified yeast cells that express the human estrogen receptor (hER) and a reporter gene (lacZ). When an estrogenic compound binds to the hER, it triggers the expression of β-galactosidase, which cleaves a chromogenic substrate, resulting in a color change that can be quantified.

YES_Workflow Start Start Yeast_Culture Prepare Yeast Culture (S. cerevisiae with hER and lacZ) Start->Yeast_Culture Plate_Compounds Plate Test Compounds and Controls in 96-well plate Yeast_Culture->Plate_Compounds Add_Yeast Add Yeast Suspension to each well Plate_Compounds->Add_Yeast Incubate Incubate at 30°C for 18-72 hours Add_Yeast->Incubate Measure_Absorbance Measure Absorbance (Color Change) Incubate->Measure_Absorbance Data_Analysis Data Analysis (Calculate EC50) Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Yeast Estrogen Screen (YES) experimental workflow.

Androgen Signaling Pathway

Anti-androgenic compounds can interfere with the binding of androgens (like testosterone) to the androgen receptor (AR). In its unbound state, the AR is located in the cytoplasm in a complex with heat shock proteins. Ligand binding induces a conformational change, dissociation from the heat shock proteins, and translocation to the nucleus. In the nucleus, the AR dimerizes and binds to androgen response elements (AREs) to regulate gene transcription.

Androgen_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Anti_Androgen Anti-Androgen (e.g., this compound) Anti_Androgen->AR Inhibition AR_Ligand_Complex AR-Androgen Complex AR->AR_Ligand_Complex Binding HSP Heat Shock Proteins AR_HSP_Complex AR-HSP Complex HSP->AR_HSP_Complex AR_HSP_Complex->AR Dissociation AR_Dimer AR Dimer AR_Ligand_Complex->AR_Dimer Dimerization AR_Ligand_Complex->AR_Dimer ARE Androgen Response Element (ARE) AR_Dimer->ARE Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Activation

Caption: Androgen receptor signaling pathway.

Androgen Receptor (AR) Reporter Gene Assay Workflow

This assay typically uses a mammalian cell line that has been engineered to express the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. Anti-androgenic activity is measured by a decrease in the signal produced by the reporter gene in the presence of an androgen.

AR_Assay_Workflow Start Start Cell_Culture Culture Mammalian Cells (with AR and luciferase reporter) Start->Cell_Culture Seed_Cells Seed Cells in 96-well plate Cell_Culture->Seed_Cells Treat_Cells Treat Cells with Test Compound +/- Androgen Agonist Seed_Cells->Treat_Cells Incubate Incubate for 24-48 hours Treat_Cells->Incubate Lyse_Cells Lyse Cells and Add Luciferase Substrate Incubate->Lyse_Cells Measure_Luminescence Measure Luminescence Lyse_Cells->Measure_Luminescence Data_Analysis Data Analysis (Calculate IC50) Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Androgen Receptor (AR) reporter gene assay workflow.

Thyroid Hormone Signaling Pathway

Thyroid hormones (T3 and T4) are crucial for development, metabolism, and homeostasis. They exert their effects by binding to thyroid hormone receptors (TRα and TRβ), which are nuclear receptors that regulate gene expression. EDCs can interfere with this pathway at multiple levels, including hormone synthesis, transport, and receptor binding.

Thyroid_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T3_T4 Thyroid Hormones (T3/T4) TR Thyroid Hormone Receptor (TRα/TRβ) T3_T4->TR EDC Endocrine Disruptor (e.g., this compound) EDC->TR Interference TR_RXR_Heterodimer TR-RXR Heterodimer TR->TR_RXR_Heterodimer TR->TR_RXR_Heterodimer RXR Retinoid X Receptor (RXR) RXR->TR_RXR_Heterodimer TRE Thyroid Hormone Response Element (TRE) TR_RXR_Heterodimer->TRE Binding Gene_Transcription Target Gene Transcription TRE->Gene_Transcription Regulation

Caption: Thyroid hormone receptor signaling pathway.

Experimental Protocols

Protocol 1: Yeast Estrogen Screen (YES) Assay

This protocol is adapted from established methods for assessing the estrogenic activity of chemicals.[4][5]

1. Materials:

  • Genetically modified Saccharomyces cerevisiae expressing hER and a lacZ reporter gene.

  • Yeast growth medium and assay medium.

  • Chlorophenol red-β-D-galactopyranoside (CPRG) substrate.

  • 17β-Estradiol (positive control).

  • Ethanol (solvent).

  • Sterile 96-well microplates.

  • Microplate reader.

2. Procedure:

  • Yeast Culture Preparation: Inoculate the yeast into growth medium and incubate at 30°C with shaking until the culture reaches the logarithmic growth phase.

  • Compound Plating: Prepare serial dilutions of the test compound (e.g., this compound) and the positive control (17β-estradiol) in ethanol. Aliquot 10 µL of each dilution into the wells of a 96-well plate. Include solvent controls (ethanol only). Allow the solvent to evaporate completely.

  • Yeast Inoculation: Prepare the assay medium containing the CPRG substrate and add the yeast culture to a defined cell density.

  • Incubation: Add 200 µL of the yeast-containing assay medium to each well of the 96-well plate. Seal the plate and incubate at 30°C for 18 to 72 hours.

  • Measurement: After incubation, measure the absorbance of each well at 570 nm using a microplate reader. The color change from yellow to red indicates β-galactosidase activity.

  • Data Analysis: Construct a dose-response curve for the test compound and the positive control. Calculate the EC50 value for each compound, which is the concentration that elicits 50% of the maximum response.

Protocol 2: Androgen Receptor (AR) Luciferase Reporter Gene Assay

This protocol describes a common method for assessing the anti-androgenic potential of a test compound.[6][7]

1. Materials:

  • A mammalian cell line stably expressing the human androgen receptor (AR) and an androgen-responsive luciferase reporter gene (e.g., MDA-kb2 or a commercially available reporter cell line).

  • Cell culture medium and supplements.

  • Testosterone or dihydrotestosterone (B1667394) (DHT) as the androgen agonist.

  • Flutamide or another known anti-androgen as a positive control.

  • Sterile, white, clear-bottom 96-well plates.

  • Luciferase assay reagent.

  • Luminometer.

2. Procedure:

  • Cell Seeding: Seed the AR reporter cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment (Antagonist Mode):

    • Prepare serial dilutions of the test compound (e.g., this compound) and the positive control (e.g., flutamide).

    • Treat the cells with the test compounds in the presence of a fixed concentration of an androgen agonist (e.g., DHT at its EC50 concentration).

    • Include controls for basal activity (no treatment), agonist-only activity, and solvent effects.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay:

    • Remove the culture medium from the wells.

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to a measure of cell viability if necessary.

    • Plot the percentage of inhibition of the androgen-induced response against the concentration of the test compound.

    • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the androgen agonist's effect.

Protocol 3: Thyroid Hormone Receptor (TR) Reporter Gene Assay

This protocol outlines a general procedure for a TR reporter gene assay, often performed using commercially available kits.[8][9][10][11]

1. Materials:

  • A mammalian cell line engineered to express a specific human thyroid hormone receptor isoform (TRα or TRβ) and a TR-responsive luciferase reporter gene (available in commercial kits).

  • Cell recovery and compound screening media (often provided in kits).

  • 3,5,3'-triiodo-L-thyronine (T3) as the reference agonist.

  • A known TR antagonist as a positive control for antagonist mode.

  • Sterile, white, 96-well assay plates.

  • Luciferase detection reagent.

  • Luminometer.

2. Procedure:

  • Cell Thawing and Seeding: Rapidly thaw the cryopreserved reporter cells and resuspend them in the appropriate medium. Dispense the cell suspension into the wells of a 96-well plate.

  • Pre-incubation: Pre-incubate the cells for 4-6 hours at 37°C to allow for recovery and attachment.

  • Compound Treatment:

    • Agonist Mode: Prepare serial dilutions of the test compound and the T3 positive control. Remove the pre-incubation medium and add the treatment media to the wells.

    • Antagonist Mode: Prepare serial dilutions of the test compound in medium containing a fixed, sub-maximal concentration of T3.

  • Incubation: Incubate the plate for 22-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay:

    • Discard the treatment media.

    • Add the luciferase detection reagent to each well.

    • Allow the plate to rest at room temperature for at least 5 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • For agonist mode, calculate the fold activation relative to the solvent control and determine the EC50 value.

    • For antagonist mode, calculate the percent inhibition of the T3-induced response and determine the IC50 value.

Conclusion

The high-throughput screening assays described in these application notes provide robust and sensitive methods for identifying and characterizing potential endocrine disruptors like this compound. The Yeast Estrogen Screen, Androgen Receptor reporter gene assay, and Thyroid Hormone Receptor reporter gene assay are valuable tools for researchers, scientists, and drug development professionals to assess the potential hormonal activities of a wide range of compounds. The quantitative data and detailed protocols provided herein serve as a practical guide for the implementation of these assays in a laboratory setting. By employing these HTS methods, it is possible to efficiently screen large chemical libraries, leading to a better understanding of the potential risks associated with exposure to endocrine-disrupting chemicals and facilitating the development of safer products.

References

Application Note: Trace Level Detection of Isopropylparaben using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isopropylparaben is an ester of p-hydroxybenzoic acid commonly used as a preservative in a wide range of cosmetics, pharmaceuticals, and food products due to its antimicrobial properties. Growing consumer awareness and regulatory scrutiny regarding the potential endocrine-disrupting effects of parabens have necessitated the development of highly sensitive and selective analytical methods for their detection at trace levels. This application note details a robust and reliable method for the quantification of this compound in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The high sensitivity and specificity of LC-MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, make it the ideal technique for trace-level analysis.

Principle

The methodology involves the extraction of this compound from the sample matrix, followed by chromatographic separation using reversed-phase High-Performance Liquid Chromatography (HPLC). The analyte is then detected and quantified by a triple quadrupole mass spectrometer operating in MRM mode. This process ensures high selectivity by monitoring a specific precursor ion to product ion transition for this compound, minimizing matrix interference and allowing for accurate quantification at very low concentrations.

Experimental Protocols

Materials and Reagents
  • This compound standard (Santa Cruz Biotechnology or equivalent)

  • Internal Standard (IS), e.g., d4-propylparaben or Butylated hydroxyanisole (BHA)

  • HPLC-grade methanol (B129727), acetonitrile, and water (VWR or equivalent)

  • Formic acid (VWR or equivalent)

  • 2-Propanol (VWR or equivalent)

  • 0.2 µm Millipore filters

Sample Preparation (General Protocol for Cosmetic Products)

A simple liquid extraction procedure is effective for many cosmetic and personal care product matrices.[1][2]

  • Accurately weigh 100 mg of the sample into a 5 mL centrifuge tube.[2]

  • Add 5 mL of a 1:1 (v/v) mixture of methanol and acetonitrile.[2]

  • Sonicate the mixture for approximately 10 minutes to ensure complete dissolution and extraction of the analyte.[1][2]

  • Centrifuge the solution for 5 minutes at 800 x g to pellet any insoluble material.[1][2]

  • Filter the supernatant through a 0.2 µm Millipore filter into a clean vial.[1][2]

  • Transfer 1 mL of the filtered supernatant into an autosampler vial.

  • Add a known concentration of internal standard (e.g., 60 µL of 100 ppm BHA).[1][2]

  • The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The chromatographic separation is critical for resolving this compound from other matrix components and isomeric parabens.

ParameterCondition
LC System Shimadzu LC-20 Prominence system or equivalent[1][2]
Column Restek Ultra Biphenyl, 50 mm × 3.0 mm, 3.0-μm[1][2]
Mobile Phase A 0.1% (v/v) formic acid in HPLC-grade water[1][2]
Mobile Phase B 0.1% (v/v) formic acid in 2-propanol[1][2]
Flow Rate 0.3 mL/min[1][2]
Column Temperature 25 °C[1][2]
Injection Volume 2 µL[1][2]
Gradient Elution Start with 50% B and hold for 2.5 min; linearly increase to 95% B from 2.50 to 3.00 min; hold at 95% B until 7.5 min. Return to 50% B and re-equilibrate for 3 min.[1][2]
Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection.

ParameterCondition
MS System AB Sciex 3200 QTRAP or equivalent[1]
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode[1]
Ion Source Temperature 500 °C[1]
Ionization Voltage 4500 V[1]
Resolution Unit resolution for Q1 and Q3[1]
Acquisition Mode Multiple Reaction Monitoring (MRM)
Dwell Time 100 ms[1]

Quantitative Data

The following table summarizes the optimized MRM parameters and achievable detection limits for this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound181.1139.141190.91 - 4.193.03 - 14.00

Note: LOD and LOQ ranges are representative values from a method analyzing multiple preservatives and may vary depending on the specific matrix and instrument sensitivity.[1]

Experimental Workflow and Diagrams

The overall analytical workflow for the detection of this compound is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Weigh Sample (100mg) Extraction 2. Add Solvent & Sonicate Sample->Extraction Centrifuge 3. Centrifuge Extraction->Centrifuge Filter 4. Filter Supernatant Centrifuge->Filter Spike 5. Add Internal Standard Filter->Spike LC 6. LC Separation Spike->LC MS 7. MS/MS Detection (MRM) LC->MS Quant 8. Quantification MS->Quant Report 9. Report Results Quant->Report

Caption: Workflow for this compound Analysis.

Conclusion

The described LC-MS/MS method provides a highly sensitive, selective, and robust approach for the trace level detection and quantification of this compound in cosmetic and personal care products.[1] The simple sample preparation protocol combined with the specificity of MRM detection allows for a rapid and reliable analysis, making it well-suited for quality control, regulatory compliance, and research applications. Proper method validation is essential to ensure accurate and reproducible results for specific sample matrices.

References

Protocol for Assessing the Anti-Androgenic Activity of Isopropylparaben

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylparaben, an ester of p-hydroxybenzoic acid, is a widely utilized preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties. However, concerns have been raised regarding its potential endocrine-disrupting effects, specifically its anti-androgenic activity. Androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), are critical for the development and maintenance of the male reproductive system and other physiological processes. Compounds that interfere with androgen signaling can potentially lead to adverse health effects. This document provides detailed protocols for assessing the anti-androgenic activity of this compound using established in vivo and in vitro assays.

The primary mechanism of anti-androgenic action involves interference with the androgen receptor (AR), a ligand-activated transcription factor.[1] Upon binding to androgens, the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, thereby regulating the transcription of target genes.[1] Anti-androgenic compounds can disrupt this pathway by competitively binding to the AR without activating it, thus preventing the binding of natural androgens.[1]

Data Presentation

The following tables summarize quantitative data from key bioassays used to assess the anti-androgenic activity of parabens. While specific data for this compound is noted where available, data for other parabens, particularly propylparaben (B1679720) and butylparaben, are included for comparative purposes, as the anti-androgenic potential of parabens is known to increase with the length of their alkyl chain.[2]

Table 1: In Vitro Androgen Receptor Competitive Binding Assay Data

CompoundReceptor SourceIC50 (M)Reference
PropylparabenRecombinant Rat AR9.7 x 10⁻⁴[1]
MethylparabenNot specifiedNo binding effect[3]
ButylparabenNot specifiedWeak competitive binding[1]

Note: A lower IC50 value indicates a higher binding affinity to the androgen receptor.[1]

Table 2: In Vitro Androgen Receptor Transcriptional Activation Assay Data

CompoundCell LineEndpointResultReference
This compoundCHO-K1 (AR-EcoScreen)Anti-androgenic activityExhibited anti-androgenic activity[2][4]
PropylparabenHEK293Inhibition of Testosterone-induced activity33% inhibition at 10 µM[5][6]
MethylparabenHEK293Inhibition of Testosterone-induced activity19% inhibition at 10 µM[7]
ButylparabenHEK293Inhibition of Testosterone-induced activity40% inhibition at 10 µM[7]

Note: A higher percentage of inhibition indicates greater anti-androgenic activity.[1]

Table 3: In Vivo Hershberger Bioassay Data (Propylparaben as an example)

Treatment GroupDose (mg/kg/day)Ventral Prostate (mg)Seminal Vesicles (mg)Levator Ani plus Bulbocavernosus (mg)Cowper's Gland (mg)Glans Penis (mg)
Solvent Control-10.5 ± 1.57.8 ± 0.925.3 ± 2.115.2 ± 1.820.1 ± 2.3
TP Control0.4115.2 ± 10.285.3 ± 7.5180.1 ± 15.745.6 ± 4.155.4 ± 5.0
TP + Flutamide0.4 + 330.1 ± 3.522.4 ± 2.8110.5 ± 12.125.3 ± 3.035.2 ± 4.1
TP + Propylparaben0.4 + 10110.3 ± 9.882.1 ± 7.1175.4 ± 14.943.8 ± 3.953.1 ± 4.8
TP + Propylparaben0.4 + 25075.4 ± 8.155.9 ± 6.2140.2 ± 13.535.1 ± 3.842.6 ± 4.5
TP + Propylparaben0.4 + 75050.2 ± 5.937.6 ± 4.5125.8 ± 11.830.2 ± 3.538.9 ± 4.2*

Data adapted from a study on propylparaben for illustrative purposes.[8][9] Values are presented as mean ± SD. * indicates a statistically significant decrease compared to the TP control group.

Mandatory Visualizations

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (T/DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation This compound This compound This compound->AR Competitively Binds (Antagonist) ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene Target Gene ARE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation

Caption: Androgen Receptor Signaling Pathway and this compound Interference.

G cluster_groups Experimental Groups start Start castration Castrate immature male rats (e.g., 6 weeks old) start->castration recovery Allow for an 8-day recovery period castration->recovery grouping Randomly divide rats into experimental groups (n=6) recovery->grouping dosing Administer daily doses for 10 consecutive days grouping->dosing g1 Solvent Control necropsy Necropsy 24 hours after the final dose dosing->necropsy weighing Excise and weigh androgen-dependent tissues necropsy->weighing analysis Statistical analysis of organ weights weighing->analysis end End analysis->end g2 Testosterone Propionate (B1217596) (TP) Control g3 Positive Control (TP + Flutamide) g4 Test Groups (TP + this compound at various doses)

Caption: Experimental Workflow for the In Vivo Hershberger Bioassay.

G cluster_controls Controls start Start cell_culture Culture AR-reporter cells (e.g., CHO-K1, HEK293) in 96-well plates start->cell_culture treatment Treat cells with testosterone (agonist) and varying concentrations of this compound cell_culture->treatment incubation Incubate for a defined period (e.g., 24 hours) treatment->incubation c1 Vehicle Control lysis Lyse the cells incubation->lysis luciferase_assay Measure luciferase activity (luminescence) lysis->luciferase_assay data_analysis Calculate percentage inhibition of testosterone-induced activity luciferase_assay->data_analysis end End data_analysis->end c2 Testosterone Alone c3 Testosterone + Known Antagonist (e.g., Flutamide)

Caption: Workflow for an In Vitro Androgen Receptor Reporter Gene Assay.

Experimental Protocols

In Vivo Hershberger Bioassay

This assay is a standardized method to assess the androgenic and anti-androgenic properties of a substance by measuring the weight of five androgen-dependent tissues in castrated male rats.[8][10]

Materials:

  • Immature male rats (e.g., Wistar or Sprague-Dawley), approximately 6 weeks old.[8]

  • This compound

  • Testosterone propionate (TP)

  • Flutamide (positive control)

  • Vehicle (e.g., corn oil)

  • Surgical instruments for castration

  • Animal cages and bedding

  • Analytical balance

  • Gavage needles and syringes

Procedure:

  • Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days prior to the start of the study.

  • Castration: At 6 weeks of age, castrate the male rats under appropriate anesthesia.[8]

  • Recovery: Allow the animals to recover for a period of 8 days post-castration.[8]

  • Grouping: Randomly assign the castrated rats to experimental groups (n ≥ 6 per group).[8]

    • Group 1 (Solvent Control): Vehicle only.

    • Group 2 (Negative Control): Testosterone propionate (e.g., 0.4 mg/kg/day, s.c.).[8]

    • Group 3 (Positive Control): TP (e.g., 0.4 mg/kg/day, s.c.) + Flutamide (e.g., 3 mg/kg/day, oral gavage).[8]

    • Group 4-6 (Test Groups): TP (e.g., 0.4 mg/kg/day, s.c.) + this compound at various doses (e.g., low, mid, high; oral gavage).

  • Dosing: Administer the respective treatments daily for 10 consecutive days. Adjust doses daily based on individual body weight.[10]

  • Necropsy: Approximately 24 hours after the final dose, euthanize the animals.[10]

  • Tissue Collection and Weighing: Carefully dissect the following five androgen-dependent tissues: ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis. Remove any adhering fat and connective tissue and record the wet weight of each tissue.

  • Data Analysis: For each treatment group, calculate the mean and standard deviation of the weights of the five target tissues. A statistically significant decrease in the weight of at least two of the five target tissues in the this compound-treated groups compared to the TP-only group indicates anti-androgenic activity.[10]

In Vitro Androgen Receptor (AR) Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.[1]

Materials:

  • Source of androgen receptor (e.g., recombinant rat AR, cytosol from rat prostate).[1]

  • Radiolabeled androgen (e.g., [³H]-dihydrotestosterone).

  • This compound

  • Non-labeled dihydrotestosterone (for determining non-specific binding).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

Procedure:

  • Preparation of AR: Prepare the AR-containing solution (e.g., recombinant protein or cytosol).

  • Assay Setup: In microcentrifuge tubes, combine the AR preparation, a fixed concentration of radiolabeled androgen, and varying concentrations of this compound (or unlabeled DHT for the standard curve).

  • Incubation: Incubate the mixture at 4°C for a specified period (e.g., 18-24 hours) to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the AR-bound radiolabeled androgen from the free radiolabeled androgen by vacuum filtration through glass fiber filters.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound ligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radiolabeled androgen against the log concentration of this compound. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled androgen, is determined from this curve.[1]

In Vitro Androgen Receptor (AR) Reporter Gene Assay

This assay measures the ability of a compound to inhibit the transcriptional activity of the AR induced by an androgen agonist.[4][5]

Materials:

  • A mammalian cell line stably transfected with an androgen receptor expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., CHO-K1 AR-EcoScreen cells or HEK293 cells).[4][5]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (charcoal-stripped to remove endogenous steroids).

  • Testosterone or dihydrotestosterone (agonist).

  • This compound.

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Remove the growth medium and replace it with a medium containing a fixed concentration of the androgen agonist (e.g., 0.125 nM testosterone) and varying concentrations of this compound.[5] Include appropriate controls: vehicle control, agonist-only control, and a positive control with a known anti-androgen like flutamide.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luciferase Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Calculate the percentage of inhibition of the agonist-induced luciferase activity for each concentration of this compound. The results can be used to determine the potency of this compound as an AR antagonist.[5]

References

Application Notes and Protocols: Utilizing Human Placental Cell Lines for Isopropylparaben Transport and Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylparaben is a widely used preservative in cosmetics, pharmaceuticals, and food products. Due to its potential endocrine-disrupting properties, understanding its transport across the placental barrier and its metabolic fate within placental tissues is crucial for assessing potential risks to fetal development. Human placental cell lines, such as BeWo and JEG-3, offer valuable in vitro models to investigate these processes. This document provides detailed application notes and protocols for studying the transport and metabolism of this compound using these cell lines. While direct quantitative data for this compound in these specific cell line models are limited in published literature, data from closely related parabens and the ex-vivo human placental perfusion model provide a strong basis for experimental design and data interpretation.

Data Presentation: Paraben Placental Transport

The following table summarizes quantitative data on the placental transport of various parabens from an ex-vivo human placental perfusion study. This data can be used as a reference for designing and interpreting this compound transport studies in placental cell line models. The fetal-maternal concentration ratio (FM ratio) at 120 minutes indicates the extent of placental transfer.

CompoundInitial Maternal Concentration (mM)Fetal-Maternal Ratio (FM ratio @ 120 min)
Methylparaben (MeP)0.1 or 10.86 ± 0.27[1]
Ethylparaben (EtP)0.1 or 10.98 ± 0.28[1]
Propylparaben (PrP)0.1 or 11.00 ± 0.28[1]
Butylparaben (BuP)0.1 or 11.12 ± 0.59[1]
p-hydroxybenzoic acid (PHBA)0.1 or 10.82 ± 0.37[1]

Experimental Protocols

BeWo Cell Culture and Maintenance

The BeWo choriocarcinoma cell line is a widely used model for studying placental transport due to its ability to form polarized monolayers.[2]

Materials:

  • BeWo cells (e.g., ATCC CCL-98)

  • DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Thaw cryopreserved BeWo cells rapidly in a 37°C water bath.

  • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

  • Centrifuge at 200 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh medium.

  • Transfer the cell suspension to a T-75 flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Change the medium every 2-3 days.

  • When cells reach 80-90% confluency, passage them by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a 1:4 to 1:6 split ratio.

This compound Transport Assay using BeWo Transwell Model

This protocol describes a transport assay to determine the apparent permeability coefficient (Papp) of this compound across a BeWo cell monolayer.

Materials:

  • BeWo cells

  • Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)

  • Complete culture medium

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • This compound stock solution (in a suitable solvent like DMSO, final concentration of solvent should be <0.1%)

  • Lucifer yellow (for monolayer integrity assessment)

  • Analytical equipment for this compound quantification (e.g., UPLC-MS/MS)

Protocol:

  • Seeding cells on Transwell inserts:

    • Coat Transwell® inserts with a suitable extracellular matrix protein (e.g., collagen) if necessary.

    • Seed BeWo cells onto the apical side of the inserts at a density of approximately 1 x 10⁵ cells/cm².

    • Culture for 5-7 days to allow for monolayer formation, changing the medium in both apical and basolateral chambers every other day.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) using a voltmeter. A stable and high TEER value indicates a confluent monolayer.

    • Alternatively, perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical chamber and measure its appearance in the basolateral chamber over time. Low permeability to Lucifer yellow confirms monolayer integrity.

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayer twice with pre-warmed transport buffer.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Add transport buffer containing a known concentration of this compound to the apical (donor) chamber.

    • Incubate at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh transport buffer.

    • Collect a sample from the apical chamber at the beginning and end of the experiment.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method such as UPLC-MS/MS.[3][4]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux of this compound across the monolayer (µg/s).

      • A is the surface area of the Transwell® membrane (cm²).

      • C₀ is the initial concentration of this compound in the donor chamber (µg/mL).

This compound Metabolism Study in JEG-3 Cells

JEG-3 cells are another choriocarcinoma cell line suitable for toxicological and metabolic studies.[5] This protocol outlines a basic experiment to assess the metabolism of this compound.

Materials:

  • JEG-3 cells (e.g., ATCC HTB-36)

  • Complete culture medium

  • This compound stock solution

  • Cell lysis buffer

  • Acetonitrile (for protein precipitation)

  • Analytical equipment for this compound and potential metabolite quantification (UPLC-MS/MS)

Protocol:

  • Cell Seeding:

    • Seed JEG-3 cells in 6-well plates at a density that allows them to reach about 80% confluency on the day of the experiment.

  • Treatment:

    • Remove the culture medium and expose the cells to a medium containing a known concentration of this compound. Include a vehicle control (medium with the solvent used for the stock solution).

    • Incubate for various time points (e.g., 6, 12, 24 hours).

  • Sample Collection:

    • At each time point, collect the culture medium.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the well using a suitable lysis buffer.

  • Sample Preparation for Analysis:

    • Medium: Centrifuge the collected medium to remove any cell debris. For analysis of metabolites, an enzymatic hydrolysis step to cleave glucuronide and sulfate (B86663) conjugates may be necessary.[3]

    • Cell Lysate: Precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Centrifuge at high speed to pellet the protein and collect the supernatant.

  • Analytical Quantification:

    • Analyze the processed medium and cell lysate samples by UPLC-MS/MS to quantify the parent this compound and potential metabolites (e.g., p-hydroxybenzoic acid).

  • Data Analysis:

    • Calculate the rate of disappearance of this compound from the culture medium and its appearance in the cell lysate.

    • Quantify the formation of any identified metabolites over time.

Visualizations

Experimental_Workflow_Transport_Assay cluster_prep Cell Preparation cluster_assay Transport Assay cluster_analysis Analysis Culture Culture BeWo Cells Seed Seed on Transwell Inserts Culture->Seed Monolayer Monolayer Formation (5-7 days) Seed->Monolayer Integrity Assess Monolayer Integrity (TEER) Monolayer->Integrity Dose Add this compound (Apical) Integrity->Dose Incubate Incubate (37°C) Dose->Incubate Sample Sample Basolateral Chamber Incubate->Sample Quantify Quantify with UPLC-MS/MS Sample->Quantify Calculate Calculate Papp Quantify->Calculate

Caption: Workflow for this compound Transport Assay.

Metabolism_Workflow cluster_sampling Sample Collection cluster_analysis Sample Analysis start Seed JEG-3 Cells in 6-well plates confluency Grow to 80% Confluency start->confluency treatment Treat with this compound confluency->treatment incubation Incubate for 6, 12, 24 hours treatment->incubation collect_medium Collect Culture Medium incubation->collect_medium lyse_cells Lyse Cells incubation->lyse_cells prepare_samples Prepare Samples (Protein Precipitation) collect_medium->prepare_samples lyse_cells->prepare_samples uplc_ms Analyze by UPLC-MS/MS prepare_samples->uplc_ms quantify Quantify this compound & Metabolites uplc_ms->quantify

Caption: Workflow for this compound Metabolism Study.

Paraben_Metabolic_Pathway This compound This compound Hydrolysis Esterase (e.g., Carboxylesterase) This compound->Hydrolysis PHBA p-Hydroxybenzoic Acid (PHBA) Hydrolysis->PHBA Conjugation Phase II Enzymes (UGTs, SULTs) PHBA->Conjugation Glucuronide PHBA-Glucuronide Conjugation->Glucuronide Sulfate PHBA-Sulfate Conjugation->Sulfate Excretion Excretion Glucuronide->Excretion Sulfate->Excretion

References

Application Notes and Protocols for Studying Isopropylparaben Metabolism and Toxicity in Cryopreserved Human Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isopropylparaben is an ester of p-hydroxybenzoic acid widely used as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties.[1][2] Despite its widespread use, concerns have been raised about the potential endocrine-disrupting effects and other toxicities of parabens.[3][4] Cryopreserved human hepatocytes are a critical in vitro tool for studying the metabolism and potential hepatotoxicity of xenobiotics like this compound.[5][6][7] These cells retain many of the key metabolic functions of fresh hepatocytes, including Phase I and Phase II drug-metabolizing enzymes, making them a reliable model for predicting human responses.[7][8]

This document provides detailed application notes and protocols for utilizing cryopreserved human hepatocytes to investigate the metabolism and cytotoxicity of this compound.

Data Presentation

Table 1: this compound and its Putative Metabolites
CompoundChemical FormulaMolecular Weight ( g/mol )Key Metabolic Enzymes
This compoundC₁₀H₁₂O₃180.20Carboxylesterases
p-Hydroxybenzoic acid (PHBA)C₇H₆O₃138.12UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs)
PHBA-GlucuronideC₁₃H₁₄O₉314.25-
PHBA-SulfateC₇H₆O₆S218.18-
Table 2: Summary of this compound Cytotoxicity Endpoints
AssayEndpoint MeasuredPrinciple
MTT AssayCell Viability (Mitochondrial Activity)Reduction of tetrazolium salt (MTT) to formazan (B1609692) by mitochondrial dehydrogenases in viable cells.[9]
LDH Release AssayCell Membrane IntegrityMeasurement of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
ATP AssayCell Viability (Cellular Energy)Quantification of intracellular ATP levels as an indicator of metabolically active cells.[10]

Experimental Protocols

Protocol 1: Thawing and Plating of Cryopreserved Human Hepatocytes

This protocol outlines the procedure for reviving and plating cryopreserved human hepatocytes for subsequent experiments.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte recovery medium (e.g., CHRM®)[5]

  • Hepatocyte plating medium (e.g., Williams' Medium E with supplements)[5][11]

  • Hepatocyte maintenance medium

  • Collagen-coated cell culture plates

  • Water bath at 37°C

  • Sterile centrifuge tubes

  • Biological safety cabinet

  • Centrifuge

Procedure:

  • Pre-warm hepatocyte recovery and plating media to 37°C.[5]

  • Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath by gentle agitation (approximately 2 minutes).[5]

  • Immediately transfer the thawed cell suspension into a sterile centrifuge tube containing pre-warmed recovery medium.

  • Centrifuge the cell suspension at a low speed (e.g., 100 x g) for 10 minutes at room temperature.[5]

  • Carefully aspirate the supernatant without disturbing the cell pellet.

  • Gently resuspend the cell pellet in pre-warmed plating medium.

  • Determine cell viability and density using a suitable method (e.g., trypan blue exclusion).

  • Seed the hepatocytes onto collagen-coated plates at the desired density (e.g., 0.5 x 10⁶ cells/mL).[11]

  • Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 4-6 hours to allow for cell attachment.

  • After attachment, replace the plating medium with maintenance medium.

Protocol 2: this compound Metabolism Assay

This protocol is designed to characterize the metabolic profile of this compound in cultured human hepatocytes.

Materials:

  • Plated cryopreserved human hepatocytes (from Protocol 1)

  • This compound stock solution (in a suitable solvent like DMSO or methanol)[11]

  • Hepatocyte maintenance medium

  • LC-MS/MS system

  • Acetonitrile or other suitable quenching solvent[11]

  • 96-well plates

Procedure:

  • Prepare working solutions of this compound in hepatocyte maintenance medium at various concentrations.

  • Remove the maintenance medium from the plated hepatocytes and add the this compound-containing medium. Include a vehicle control (medium with solvent).

  • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

  • At designated time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots of the culture medium.

  • To stop the metabolic reactions, add a quenching solvent (e.g., ice-cold acetonitrile) to the collected samples.[11]

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the presence of this compound and its metabolites (e.g., p-hydroxybenzoic acid) using a validated LC-MS/MS method.[12][13]

  • Calculate the rate of metabolism (metabolic clearance) from the disappearance of the parent compound over time.[11]

Protocol 3: this compound Cytotoxicity Assessment (MTT Assay)

This protocol provides a method for evaluating the cytotoxic effects of this compound on human hepatocytes using the MTT assay.[9]

Materials:

  • Plated cryopreserved human hepatocytes (from Protocol 1)

  • This compound stock solution

  • Hepatocyte maintenance medium

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of this compound in hepatocyte maintenance medium.

  • Treat the plated hepatocytes with the different concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • After the incubation period, add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cells are non-viable).

Visualizations

Isopropylparaben_Metabolism This compound This compound PHBA p-Hydroxybenzoic Acid (PHBA) This compound->PHBA Hydrolysis (Carboxylesterases) Conjugates Glucuronide and Sulfate Conjugates PHBA->Conjugates Conjugation (UGTs, SULTs) Excretion Excretion Conjugates->Excretion

Caption: Putative metabolic pathway of this compound in human hepatocytes.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Thaw Thaw Cryopreserved Hepatocytes Plate Plate Hepatocytes on Collagen Thaw->Plate Treat Treat with this compound Plate->Treat Metabolism Metabolism Assay (LC-MS/MS) Treat->Metabolism Toxicity Cytotoxicity Assays (MTT, LDH, ATP) Treat->Toxicity

Caption: Experimental workflow for studying this compound in hepatocytes.

Cytotoxicity_Signaling This compound This compound Exposure CellularStress Cellular Stress (e.g., Oxidative Stress) This compound->CellularStress MitochondrialDysfunction Mitochondrial Dysfunction CellularStress->MitochondrialDysfunction MembraneDamage Cell Membrane Damage CellularStress->MembraneDamage Apoptosis Apoptosis/Necrosis MitochondrialDysfunction->Apoptosis ↓ ATP ↑ ROS MembraneDamage->Apoptosis ↑ LDH Release

Caption: Potential signaling pathways in this compound-induced cytotoxicity.

References

Troubleshooting & Optimization

Overcoming isopropylparaben solubility issues in aqueous buffers for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions for overcoming solubility challenges with isopropylparaben in aqueous buffers for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, cell culture media)?

A1: this compound has very low solubility in water.[1][2] As the alkyl chain length of parabens increases, their water solubility decreases.[2] Direct dissolution in aqueous buffers, especially at room temperature, will likely be unsuccessful and result in precipitation. For successful solubilization, an organic solvent is required to first create a concentrated stock solution.

Q2: What is the recommended solvent for creating an this compound stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most common and effective solvents for dissolving this compound and other parabens.[1][3] this compound is freely soluble in these organic solvents.[4][5]

Q3: How do I prepare a working solution of this compound in my aqueous buffer from a stock solution?

A3: The standard method involves a two-step process:

  • Prepare a high-concentration stock solution in 100% DMSO or ethanol.

  • Perform a serial dilution of the stock solution into your final, pre-warmed (37°C) aqueous buffer or cell culture medium.[6] It is critical to add the stock solution to the buffer with rapid mixing or vortexing to prevent localized high concentrations that can cause immediate precipitation.[6]

Troubleshooting Guide

Issue 1: Precipitate Forms Immediately Upon Dilution into Aqueous Buffer
Potential Cause Troubleshooting Step Explanation
Stock Concentration is Too High Prepare a new, less concentrated stock solution.Even with vigorous mixing, if the stock is too concentrated, the this compound cannot be dispersed quickly enough and will crash out of solution.
Inadequate Mixing Add the stock solution dropwise into the vortex of the aqueous buffer.[7]This method ensures rapid and efficient mixing, preventing localized supersaturation.
Temperature Shock Pre-warm the aqueous buffer/media to 37°C before adding the stock solution.[6]Many compounds are less soluble at lower temperatures. Ensuring the final medium is at the experimental temperature can improve solubility.
pH of the Buffer Ensure the pH of your final buffer is within the optimal range for your assay and check for compatibility.While this compound solubility is not extremely pH-sensitive in the physiological range, significant deviations can affect solubility. The pKa of this compound is approximately 8.4.[4]
Issue 2: Precipitate Forms Over Time in the Incubator
Potential Cause Troubleshooting Step Explanation
Final Concentration Exceeds Solubility Limit Decrease the final concentration of this compound in your assay.The compound may be kinetically trapped in a supersaturated state upon initial dilution but will precipitate over time as it reaches thermodynamic equilibrium.
Evaporation of Media Ensure proper humidification in the incubator and that culture plates/flasks are well-sealed.[8]Evaporation increases the concentration of all components in the medium, potentially pushing the this compound concentration above its solubility limit.
Interaction with Media Components Dilute the stock solution into media containing serum (if appropriate for the assay).Serum proteins like albumin can bind to hydrophobic compounds and help maintain their solubility.[6]
Issue 3: Observed Cellular Toxicity in Vehicle Control Wells
Potential Cause Troubleshooting Step Explanation
DMSO/Ethanol Concentration is Too High Reduce the final solvent concentration to the lowest effective level.High concentrations of organic solvents are cytotoxic.[7][9] Most cell lines can tolerate 0.5% DMSO, but sensitive cells, especially primary cultures, may require concentrations at or below 0.1%.[7][10][11]
Cell Line Sensitivity Perform a dose-response curve for your specific cell line with the solvent alone.[10]Different cell lines exhibit varying sensitivities to solvents like DMSO.[11] It is crucial to determine the maximum tolerable concentration for your experimental system.

Data & Protocols

Solubility and Solvent Data

The following table summarizes key solubility information for this compound and guidelines for using DMSO as a solvent in cell culture.

Parameter Value / Information Source
This compound Water Solubility Low / Sparingly soluble[1][2]
Recommended Solvents Ethanol, DMSO, Methanol, Propylene Glycol[1][3]
Safe Final DMSO Concentration 0.1% - 0.5% for most cell lines[7][10]
Max Tolerated DMSO Concentration Up to 1% in some robust cell lines, but must be validated[7][10]
Cytotoxic DMSO Concentration >1%; concentrations of 5% are highly cytotoxic[7][9]
Experimental Protocol: Preparation of this compound Working Solution

This protocol provides a general procedure for preparing a 10 µM working solution from a 10 mM stock in DMSO.

  • Materials:

    • This compound powder (MW: 180.2 g/mol )

    • 100% DMSO

    • Sterile aqueous buffer or cell culture medium

    • Sterile microcentrifuge tubes and pipette tips

  • Procedure for 10 mM Stock Solution:

    • Weigh out 1.802 mg of this compound powder.

    • Add 1 mL of 100% DMSO to dissolve the powder completely. Vortex until the solution is clear. This creates a 10 mM stock solution.

    • Store the stock solution at -20°C.

  • Procedure for 10 µM Working Solution:

    • Pre-warm your final aqueous buffer or cell culture medium to 37°C.

    • Perform a serial dilution. For example, to make 1 mL of a 10 µM solution, add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed medium.

    • Immediately vortex the working solution vigorously for 10-15 seconds to ensure rapid dispersion.

    • Visually inspect for any signs of precipitation before use.

    • Important: Always prepare a vehicle control containing the same final concentration of DMSO (in this case, 0.1%) in the medium.

Visual Guides

Workflow for Preparing this compound Solutions

This diagram outlines the decision-making process and steps for successfully preparing this compound solutions for in vitro assays.

G cluster_prep Preparation Workflow start Start: Need this compound Working Solution choose_solvent Choose Primary Solvent (e.g., 100% DMSO) start->choose_solvent make_stock Prepare Concentrated Stock Solution (e.g., 10 mM) choose_solvent->make_stock prewarm Pre-warm Aqueous Buffer / Media to 37°C make_stock->prewarm dilute Add Stock to Buffer with Rapid Mixing prewarm->dilute check Check for Precipitation dilute->check ready Solution Ready for Assay (Include Vehicle Control) check->ready No troubleshoot Precipitate Observed: Go to Troubleshooting Guide check->troubleshoot Yes

Caption: Workflow for preparing this compound working solutions.

This compound and the Estrogen Receptor Signaling Pathway

This compound is known to have weak estrogenic activity, and it is often studied in the context of the estrogen receptor (ER) signaling pathway.[12] It can act as a xenoestrogen, binding to ERα and inducing downstream transcriptional activity.[13][14]

G cluster_pathway Simplified Estrogen Receptor Signaling IPP This compound (Xenoestrogen) ER Estrogen Receptor (ERα) IPP->ER Binds to Dimer ER Dimerization ER->Dimer Induces Nucleus Nuclear Translocation Dimer->Nucleus ERE Estrogen Response Element (ERE) in DNA Nucleus->ERE Binds to Transcription Gene Transcription ERE->Transcription Response Cellular Response (e.g., Proliferation) Transcription->Response

Caption: Simplified estrogen receptor (ER) signaling pathway.

References

Preventing degradation of isopropylparaben in long-term cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of isopropylparaben in long-term cell culture experiments. The following information is designed to help you understand the stability of this compound, troubleshoot potential issues, and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in long-term cell culture?

This compound is an ester of p-hydroxybenzoic acid used as a preservative in a wide range of products, including some research compounds and solutions, due to its antimicrobial properties. In long-term cell culture experiments, which can last for days, weeks, or even months, the chemical stability of any component in the medium is crucial. Degradation of this compound can lead to a decrease in its effective concentration and the formation of breakdown products that may have unintended biological effects on the cultured cells, potentially confounding experimental results.

Q2: What is the primary degradation product of this compound and is it toxic to cells?

The main degradation pathway for this compound in aqueous solutions is hydrolysis of the ester bond, which yields 4-hydroxybenzoic acid (4-HBA) and isopropanol.[1] Studies have shown that 4-HBA can exhibit dose-dependent effects on various cell lines. While some studies report low cytotoxicity at lower concentrations, others have observed effects on cell viability and proliferation at higher concentrations. Therefore, the accumulation of 4-HBA in the culture medium over time is a significant concern.

Q3: Can the degradation of this compound affect my experimental outcomes?

Yes. The degradation of this compound can impact your experiments in two main ways:

  • Loss of intended effect: If this compound is the active compound being studied, its degradation will lead to a decrease in its concentration, potentially diminishing or eliminating the expected biological response.

  • Confounding effects from degradation products: The primary degradation product, 4-HBA, has been shown to possess weak estrogenic activity.[2][3] It can activate signaling pathways such as the ERK and PI3K/Akt pathways through the estrogen receptor α (ERα).[4][5] This can lead to unintended stimulation of proliferation in estrogen-responsive cells and other off-target effects, compromising the integrity of your data.

Q4: What factors can influence the degradation rate of this compound in my cell culture medium?

Several factors can accelerate the hydrolysis of this compound:

  • pH: Parabens are more susceptible to hydrolysis in alkaline conditions (pH > 8).[3] While most cell culture media are buffered to a physiological pH of around 7.2-7.4, cellular metabolism can cause local pH changes.

  • Temperature: Higher temperatures increase the rate of hydrolysis. Long-term incubation at 37°C will contribute to the degradation of this compound over time.

  • Enzymatic Activity: The presence of esterases, either from the cells themselves or from serum supplements (e.g., Fetal Bovine Serum - FBS), can enzymatically accelerate the hydrolysis of parabens.[6]

  • Media Components: While specific data for this compound is limited, complex components in culture media, such as amino acids and vitamins, may influence its stability over long incubation periods.

Q5: How can I minimize the degradation of this compound in my experiments?

To minimize degradation, consider the following best practices:

  • Prepare fresh solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and add it to the culture medium immediately before use.

  • Store media correctly: Store basal media and complete media (with serum) at 2-8°C and protected from light. Avoid repeated warming and cooling of the media.

  • Frequent media changes: For long-term experiments, frequent replacement of the culture medium can help to maintain a more consistent concentration of this compound and prevent the accumulation of degradation products.

  • Consider serum-free media: If your cell line permits, using a serum-free medium can reduce the enzymatic degradation of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or weaker than expected biological effect of this compound over time. Degradation of this compound leading to a lower effective concentration.1. Perform a stability study to determine the degradation rate in your system (see Experimental Protocols). 2. Increase the frequency of media changes. 3. Prepare fresh this compound-containing media for each change.
Unexpected cell proliferation or activation of estrogen-responsive genes. Accumulation of the estrogenic degradation product, 4-hydroxybenzoic acid (4-HBA).1. Use phenol (B47542) red-free medium, as phenol red itself has weak estrogenic activity. 2. Test the effect of 4-HBA alone on your cells as a control experiment. 3. Increase the frequency of media changes to prevent 4-HBA accumulation.
Visible changes in the culture medium (e.g., color change to yellow) without signs of contamination. Rapid cellular metabolism leading to a drop in pH, which can influence the stability of media components.1. Ensure the CO2 level in your incubator is correctly calibrated for your medium's bicarbonate concentration. 2. Monitor the pH of your culture medium regularly. 3. A rapid pH drop may necessitate more frequent media changes.

Data Presentation

Table 1: Properties of this compound and its Primary Degradation Product

PropertyThis compound4-Hydroxybenzoic Acid (4-HBA)
IUPAC Name Isopropyl 4-hydroxybenzoate4-Hydroxybenzoic acid
Molecular Formula C₁₀H₁₂O₃C₇H₆O₃
Molecular Weight ( g/mol ) 180.20138.12
Water Solubility LowHigher than this compound
Primary Degradation Pathway Hydrolysis-
Known Biological Activity Antimicrobial, Weakly EstrogenicWeakly Estrogenic, affects cell proliferation

Experimental Protocols

Protocol: Determination of this compound Stability in Cell Culture Medium

This protocol provides a framework for assessing the stability of this compound in your specific cell culture medium and conditions.

1. Materials:

  • This compound powder

  • Appropriate solvent for stock solution (e.g., HPLC-grade ethanol or DMSO)

  • Your complete cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile centrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC system with UV detector

  • HPLC column (e.g., C18 column)

  • HPLC-grade acetonitrile (B52724) and water

  • Acid for mobile phase (e.g., phosphoric acid or acetic acid)

  • Syringe filters (0.22 µm)

2. Experimental Setup:

  • Prepare a stock solution of this compound (e.g., 100 mM in ethanol).

  • Prepare the test medium: Spike your complete cell culture medium with the this compound stock solution to your final working concentration. Prepare a sufficient volume for the entire experiment.

  • Set up experimental conditions:

    • Condition A (Incubator): Aliquot the test medium into sterile tubes and place them in a 37°C, 5% CO₂ incubator. These samples will mimic your experimental conditions.

    • Condition B (Refrigerated): Aliquot the test medium into sterile tubes and store them at 4°C, protected from light. These will serve as control samples.

  • Time Points: Designate specific time points for sample collection (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).

3. Sample Collection and Preparation:

  • At each time point, remove one tube from Condition A and one from Condition B.

  • Protein Precipitation: To remove serum proteins that can interfere with HPLC analysis, add 3 volumes of ice-cold acetonitrile to 1 volume of the medium sample.

  • Vortex thoroughly and incubate at -20°C for at least 30 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC Analysis:

  • Mobile Phase: A typical mobile phase for paraben analysis is a mixture of acetonitrile and acidified water (e.g., 50:50 v/v acetonitrile:water with 0.1% acetic acid). The exact ratio may need to be optimized for your specific column and system.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • UV Detection Wavelength: 254 nm

    • Run Time: Approximately 10-15 minutes

  • Quantification:

    • Prepare a calibration curve using known concentrations of this compound in your complete medium (prepared and processed in the same way as the samples).

    • Integrate the peak area for this compound in your samples and determine the concentration using the calibration curve.

5. Data Analysis:

  • Plot the concentration of this compound versus time for both incubated and refrigerated conditions.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (Time 0).

  • This data will provide the degradation rate of this compound under your specific long-term cell culture conditions.

Visualizations

Signaling Pathway of 4-Hydroxybenzoic Acid (4-HBA)

The primary degradation product of this compound, 4-HBA, can exert estrogen-like effects by activating the estrogen receptor α (ERα), which in turn can trigger downstream signaling cascades like the PI3K/Akt and ERK pathways, promoting cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER_alpha_mem ERα PI3K PI3K ER_alpha_mem->PI3K Activates Ras Ras ER_alpha_mem->Ras Akt Akt PI3K->Akt Proliferation Gene Transcription (Cell Proliferation) Akt->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes HBA 4-Hydroxybenzoic Acid (Degradation Product) HBA->ER_alpha_mem Binds

Caption: Signaling pathway of 4-hydroxybenzoic acid.

Experimental Workflow for this compound Stability Assessment

This diagram outlines the key steps to determine the stability of this compound in your cell culture experiments.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_results Results Prep_Media Prepare this compound- Spiked Complete Medium Incubate Incubate at 37°C, 5% CO2 (and 4°C Control) Prep_Media->Incubate Sample Collect Samples at Timed Intervals Incubate->Sample Protein_Precip Protein Precipitation (Acetonitrile) Sample->Protein_Precip HPLC HPLC-UV Analysis (Quantification) Protein_Precip->HPLC Data_Analysis Plot Concentration vs. Time & Calculate Degradation Rate HPLC->Data_Analysis

Caption: Workflow for this compound stability testing.

References

Technical Support Center: Isopropylparaben Extraction from Fatty Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the extraction efficiency of isopropylparaben from fatty tissues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting this compound from fatty tissues?

A1: Fatty tissues, such as adipose tissue, present a complex matrix for analyte extraction. The primary challenges include:

  • High Lipid Content: Lipids can co-extract with the target analyte, leading to significant matrix effects during analysis, such as ion suppression in mass spectrometry.[1][2] This can clog analytical columns and interfere with quantification.[3]

  • Low Analyte Concentration: this compound may be present at very low concentrations, requiring an efficient and sensitive extraction and preconcentration step.[4]

  • Emulsion Formation: During liquid-liquid extraction (LLE), the high fat content can lead to the formation of stable emulsions, making phase separation difficult and resulting in poor recovery.[1][5][6]

  • Analyte Binding: Parabens may bind to proteins and other macromolecules within the tissue, hindering their complete extraction.

Q2: Which extraction method is generally recommended for fatty matrices?

A2: There is no single "best" method, as the optimal choice depends on sample size, throughput requirements, and available equipment. However, methods that incorporate a robust clean-up step are highly recommended.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally for pesticide analysis, this method is highly effective for fatty matrices due to its combined extraction and clean-up steps.[2][7][8] It typically involves an initial extraction with an organic solvent like acetonitrile (B52724), followed by a dispersive solid-phase extraction (d-SPE) clean-up step to remove lipids and other interferences.[1][7]

  • Solid-Phase Extraction (SPE): SPE offers excellent selectivity and is effective for cleaning up complex samples.[3][9][10] Sorbents like C18 or specialized lipid-removal phases can be used to isolate the analyte and remove interfering lipids.[2][7]

  • Supported Liquid Extraction (SLE): SLE provides an alternative to traditional LLE and effectively avoids emulsion formation, which is a common issue with fatty samples.[1][6][11]

Q3: What are the best solvents for extracting this compound?

A3: The choice of solvent is critical for extraction efficiency.

  • Acetonitrile: Widely used in QuEChERS methods, acetonitrile is effective at extracting parabens and has the advantage of being immiscible with lipids at low temperatures, allowing for lipid removal through freezing (winterization).[2][7]

  • Methanol/Ethanol: These polar solvents are also used for extraction.[5][12] A study on skin layers found that an ethanol:water (50:50 v/v) mixture yielded the highest recovery for several parabens.[12]

  • Ethyl Acetate: This solvent is commonly used in LLE and SLE methods for paraben extraction.[11]

Q4: How can I minimize matrix effects in my final analysis?

A4: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a major issue with fatty samples.[1] To minimize them:

  • Incorporate a Clean-up Step: Use d-SPE (with sorbents like C18 and PSA) or SPE cartridges to remove co-extracted lipids and interferences.[1][2][9] Enhanced Matrix Removal-Lipid (EMR-Lipid) sorbents are specifically designed for this purpose.[2][13]

  • Sample Dilution: A simple dilution of the final extract can reduce the concentration of interfering components.[1]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction procedure as the samples. This helps to compensate for any signal suppression or enhancement.

  • Use of an Internal Standard: An isotopically labeled internal standard that behaves similarly to the analyte can help correct for variability in recovery and matrix effects.[1]

Troubleshooting Guide

Problem 1: Low Recovery of this compound

Q: My recovery rates for this compound are consistently below 70%. What are the potential causes and how can I fix this?

A: Low recovery can stem from several factors related to the extraction and clean-up process. Consult the following decision tree and table for potential solutions.

G start Low this compound Recovery check_homogenization Is the tissue sample thoroughly homogenized? start->check_homogenization homogenize_more ACTION: Improve homogenization. Use cryogenic grinding for tough tissues. check_homogenization->homogenize_more No check_solvent Is the extraction solvent optimal? check_homogenization->check_solvent Yes test_solvents ACTION: Test solvents of varying polarity (e.g., Acetonitrile, Ethyl Acetate, Methanol). Consider solvent mixtures. check_solvent->test_solvents No check_phase_contact Is there sufficient phase contact time/energy? check_solvent->check_phase_contact Yes increase_mixing ACTION: Increase vortexing/shaking time or use ultrasonication to enhance extraction. check_phase_contact->increase_mixing No check_ph Is the sample pH appropriate? check_phase_contact->check_ph Yes adjust_ph ACTION: Adjust sample pH to 4-6.5. Parabens are non-ionized in this range, optimizing extraction into organic solvents. check_ph->adjust_ph No check_cleanup Is the analyte being lost during the clean-up step? check_ph->check_cleanup Yes optimize_cleanup ACTION: Evaluate SPE sorbent type and elution solvent. Ensure d-SPE sorbent amount is not excessive. check_cleanup->optimize_cleanup No G start High Lipid Interference method What is your primary extraction method? start->method acetonitrile Acetonitrile-based (e.g., QuEChERS) method->acetonitrile lle LLE / Other method->lle freeze_step ACTION: Add a freezing step (-20°C for >1 hr). Centrifuge cold to pellet precipitated lipids. acetonitrile->freeze_step dspe_cleanup ACTION: Use d-SPE with C18 and/or EMR-Lipid sorbent. acetonitrile->dspe_cleanup spe_cleanup ACTION: Pass extract through an SPE cartridge (C18, HLB, or EMR-Lipid). lle->spe_cleanup switch_method ACTION: Consider switching to Supported Liquid Extraction (SLE) to avoid emulsions and improve cleanup. lle->switch_method

References

Technical Support Center: Isopropylparaben Analysis in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of isopropylparaben and other parabens in complex biological matrices. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical method validation and sample analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound in biological samples?

A1: The most prevalent and robust methods for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue are Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Ultra-Performance Liquid Chromatography (UPLC-MS/MS) is also frequently employed for high-throughput analysis, offering faster run times.[1]

Q2: What are the critical parameters to evaluate during method validation for this compound analysis?

A2: A comprehensive method validation should assess selectivity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and matrix effects.[3][4] Robustness and analyte stability in the biological matrix are also crucial to ensure reliable results.

Q3: I am observing high variability in my results. What could be the cause?

A3: High variability in results, often indicated by poor precision (high coefficient of variation, CV%), can stem from several sources. A primary cause in the analysis of complex matrices is the "matrix effect," where endogenous components of the sample interfere with the ionization of the analyte, leading to ion suppression or enhancement.[5][6] Other potential causes include inconsistent sample preparation, analyte instability, or issues with the analytical instrument.

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: Minimizing matrix effects is crucial for accurate quantification. Strategies include:

  • Efficient Sample Cleanup: Employing effective sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components is a primary strategy.[7]

  • Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.[5]

  • Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components can also mitigate interference.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is free of the analyte can help to compensate for consistent matrix effects.

Q5: Is derivatization necessary for the analysis of this compound?

A5: For LC-MS/MS analysis, derivatization is generally not required as the technique can measure the analyte directly.[1] However, for GC-MS analysis, derivatization is often a necessary step to increase the volatility and thermal stability of parabens, making them suitable for gas chromatography.[2][8] Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)acetamide (BSA) or acylating agents like acetic anhydride.[2][9]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Chromatography
  • Symptom: Tailing, fronting, or split peaks for this compound.

  • Potential Causes & Solutions:

    • Column Contamination: Matrix components may accumulate on the analytical column. Solution: Implement a column wash step after each run or periodically flush the column with a strong solvent.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. Solution: Adjust the mobile phase pH. Since parabens are acidic, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) is often used.[5]

    • Column Degradation: The stationary phase of the column may be degraded. Solution: Replace the analytical column.

Issue 2: Low Analyte Recovery
  • Symptom: The amount of this compound recovered after sample preparation is consistently low.

  • Potential Causes & Solutions:

    • Inefficient Extraction: The chosen sample preparation method (e.g., LLE or SPE) may not be optimal for this compound in the specific matrix. Solution: Optimize the extraction protocol. For LLE, experiment with different organic solvents. For SPE, test different sorbents and elution solvents.

    • Analyte Instability: this compound may be degrading during sample collection, storage, or processing. Solution: Investigate the stability of this compound under your experimental conditions. This may involve conducting freeze-thaw and long-term stability studies. Samples should be stored at appropriate low temperatures (e.g., -80 °C).

    • Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to desorb the analyte completely from the SPE sorbent. Solution: Increase the volume or the elution strength of the solvent.

Issue 3: Inconsistent Instrument Response
  • Symptom: The signal intensity for the same concentration of this compound varies significantly between injections.

  • Potential Causes & Solutions:

    • Matrix Effects: As discussed in the FAQs, this is a major cause of inconsistent response. Solution: Implement strategies to mitigate matrix effects, such as improved sample cleanup and the use of a stable isotope-labeled internal standard.[5]

    • Mass Spectrometer Source Contamination: The ion source of the mass spectrometer can become contaminated with non-volatile matrix components. Solution: Clean the ion source according to the manufacturer's recommendations.

    • Injector Issues: Problems with the autosampler, such as air bubbles in the syringe or a clogged needle, can lead to inconsistent injection volumes. Solution: Purge the autosampler and clean the injector needle.

Quantitative Data Summary

The following tables summarize typical method validation parameters for the analysis of parabens in biological matrices from various studies.

Table 1: Linearity and Limits of Detection/Quantification

AnalyteMatrixAnalytical MethodLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Reference
This compoundWaterGC-MS----[2]
Multiple ParabensUrineUPLC-MS/MS->0.990.06 - 0.43-[1]
Multiple ParabensUrineOnline SPE-LC-MS/MS->0.9990.019 - 0.044-[10]
Multiple ParabensUrineMEPS/UPLC-MS/MS0.5 - 50--0.5[11]
Multiple ParabensSkinHPLC-0.986 - 0.9980.026 - 0.0900.087 - 0.301[3]

Table 2: Accuracy and Precision

AnalyteMatrixAnalytical MethodAccuracy (% Recovery)Precision (% CV)Reference
Multiple ParabensUrineUPLC-MS/MS86 - 115< 12 (inter-assay)[1]
Multiple ParabensUrineOnline SPE-LC-MS/MS98.3 - 106.41.3 - 8.7[12]
Multiple ParabensUrineID-UPLC-MS/MS75.6 - 102.4< 14.2[13]
Multiple ParabensSkinHPLC61.80 - 105.734.9 - 20.2 (intra-day)[3]
Multiple ParabensInfant FormulaHPLC88 - 1080.29 - 1.94 (within-day)[4]

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for this compound in Human Plasma

This protocol provides a general workflow. Optimization for specific instruments and matrices is essential.

  • Sample Pre-treatment:

    • Thaw 200 µL of human plasma on ice.

    • Add 20 µL of an internal standard working solution (e.g., ¹³C₆-isopropylparaben in methanol).

    • Vortex for 10 seconds.

  • Protein Precipitation:

    • Add 600 µL of cold acetonitrile (B52724) to the plasma sample.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial.

  • LC-MS/MS Analysis:

    • LC System: UPLC or HPLC system.

    • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from other matrix components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound and its internal standard.

Protocol 2: Assessment of Matrix Effects

This protocol describes a post-extraction spike method to quantify matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.

    • Set B (Post-Spike Matrix): Extract a blank biological matrix sample. Spike the analyte and internal standard into the final, clean extract.

    • Set C (Pre-Spike Matrix): Spike the analyte and internal standard into the blank biological matrix before starting the sample preparation. This set is used to determine recovery.

  • Analyze all three sets using the validated LC-MS/MS method.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value of 100% indicates no matrix effect.

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) is_add Add Internal Standard (SIL) sample->is_add Spike extraction Extraction (SPE or LLE) is_add->extraction cleanup Evaporation & Reconstitution extraction->cleanup lc_separation LC Separation (e.g., UPLC C18) cleanup->lc_separation Inject ms_detection MS/MS Detection (Triple Quadrupole) lc_separation->ms_detection Elute quantification Quantification (Analyte/IS Ratio) ms_detection->quantification validation Method Validation (Accuracy, Precision, etc.) quantification->validation

Caption: General workflow for this compound analysis.

troubleshooting_workflow start Inconsistent Results or Low Analyte Signal check_matrix Assess Matrix Effects (Post-Extraction Spike) start->check_matrix matrix_present Significant Matrix Effects Detected? check_matrix->matrix_present improve_cleanup Improve Sample Cleanup (e.g., optimize SPE) matrix_present->improve_cleanup Yes check_recovery Assess Analyte Recovery matrix_present->check_recovery No use_sil_is Use Stable Isotope-Labeled Internal Standard improve_cleanup->use_sil_is use_sil_is->check_recovery low_recovery Low Recovery? check_recovery->low_recovery optimize_extraction Optimize Extraction Protocol low_recovery->optimize_extraction Yes check_instrument Check Instrument Performance low_recovery->check_instrument No check_stability Check Analyte Stability optimize_extraction->check_stability check_stability->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok clean_source Clean MS Source instrument_ok->clean_source No end Method Optimized instrument_ok->end Yes service_instrument Service Instrument clean_source->service_instrument service_instrument->end

Caption: Troubleshooting decision tree for method validation.

References

Reducing matrix effects in LC-MS/MS analysis of isopropylparaben

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isopropylparaben LC-MS/MS Analysis

Welcome to the technical support center for the LC-MS/MS analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges related to matrix effects, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they impact my this compound analysis?

A1: The matrix effect in LC-MS/MS refers to the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting components from the sample matrix.[1][2][3] These components can include salts, lipids, proteins, and other endogenous substances.[4] This interference can lead to two primary issues:

  • Ion Suppression: The most common effect, where the analyte's signal is reduced, leading to poor sensitivity and inaccurate quantification.[5]

  • Ion Enhancement: Less common, where the analyte's signal is artificially increased.

Both phenomena compromise the accuracy, precision, and sensitivity of the analytical method.[2]

Q2: I'm observing low or inconsistent recovery for this compound. What are the likely causes and solutions?

A2: Low or inconsistent recovery is often linked to matrix effects or suboptimal sample preparation. Here are common causes and troubleshooting steps:

  • Cause: Inefficient Extraction. The chosen sample preparation technique may not be effectively isolating this compound from the complex sample matrix.

    • Solution: Optimize your extraction protocol. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at cleaning up complex samples and removing interferences.[5][6] For fatty or protein-rich matrices, consider protein precipitation as a preliminary step.[6]

  • Cause: Ion Suppression. Co-eluting matrix components are suppressing the this compound signal during ionization in the MS source.[5][7]

    • Solution 1: Improve Sample Cleanup. The most effective way to mitigate ion suppression is to improve the sample preparation to remove interfering components.[5] Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can produce very clean extracts.[8]

    • Solution 2: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS for this compound is the ideal way to compensate for matrix effects.[5] Since it co-elutes and experiences the same degree of suppression as the analyte, the ratio of the analyte to the IS remains constant, allowing for accurate quantification.[9][10]

    • Solution 3: Optimize Chromatography. Adjusting the LC gradient or mobile phase can help separate this compound from the interfering matrix components, moving it out of the suppression zone.[11]

Q3: How can I quantitatively assess the matrix effect in my assay?

A3: The matrix effect can be quantitatively evaluated using the post-extraction spiking method to calculate the Matrix Factor (MF).[4]

  • Procedure:

    • Analyze the response of an analyte spiked into a neat solution (e.g., mobile phase).

    • Analyze the response of the analyte spiked into a blank matrix extract (a sample processed through the entire extraction procedure without the analyte).

  • Calculation:

    • Matrix Factor (MF) = (Peak Response in Post-Extracted Matrix) / (Peak Response in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.[4]

To account for variability, this should be tested in at least six different lots of the biological matrix.[4]

Q4: What is the best sample preparation technique to reduce matrix effects for this compound?

A4: The optimal technique depends on the complexity of your sample matrix.

  • Solid-Phase Extraction (SPE): Highly effective for cleaning up complex samples like plasma, tissue, and environmental water samples.[6][12][13] It separates this compound from interferences based on chemical affinities.[6]

  • Liquid-Liquid Extraction (LLE): A classic technique that can yield very clean extracts if the solvent system and pH are optimized.[5] Since parabens are acidic, adjusting the pH of the aqueous matrix to be at least two units lower than the pKa will ensure it is uncharged and efficiently extracted into an organic solvent.[5]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, which often involves an extraction/partitioning step followed by dispersive SPE (d-SPE) for cleanup, is very effective for complex matrices like food and cosmetics.[6] The d-SPE step uses sorbents to remove specific interferences like lipids and pigments.[6]

  • Protein Precipitation (PPT): A simpler but less clean method suitable for biological fluids like plasma or serum.[5][6] While it effectively removes proteins, many other matrix components, like phospholipids, remain, which can cause significant ion suppression.[5][8]

Data on Sample Preparation Method Efficacy

The following table summarizes recovery and matrix effect data for parabens using various extraction techniques from different matrices.

Sample Preparation MethodMatrixAnalyte(s)Average Recovery (%)Matrix Effect (%)Reference
Methanol (B129727) Extraction Personal Care ProductsMethyl, Ethyl, Propyl, Butylparaben97 - 107%Compensated by SIL-IS[10]
MSPD-LC-MS/MS Mollusk TissueThis compound & other parabens80 - 100%-40 to -65% (Suppression)[14]
USVADLLME Personal Care ProductsThis compound98.09 ± 3.03%Not explicitly quantified[15]
USVADLLME UrineThis compound98.09 ± 3.03%Not explicitly quantified[15]
Vortex-Assisted Extraction CosmeticsPropylparabenUp to 103.4%Not explicitly quantified[16]

Detailed Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for this compound

This protocol provides a general workflow for extracting this compound from a liquid sample. Note: Sorbent type, wash, and elution solvents should be optimized for the specific matrix and analyte.

  • Sample Pre-treatment: Acidify the sample with a suitable acid (e.g., formic acid) to a pH at least 2 units below the pKa of this compound to ensure it is in its neutral form.

  • Column Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) by passing methanol followed by acidified water through it. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge using a small volume of a strong organic solvent, such as methanol or acetonitrile (B52724).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase for LC-MS/MS analysis.

Protocol 2: QuEChERS-based Extraction for this compound from a Solid/Semi-solid Matrix

This protocol is adapted from methods used for complex matrices like cosmetics or food.

  • Sample Homogenization: Weigh 1-2 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of water and 10 mL of acetonitrile. If using an internal standard, spike it into the sample at this stage.

  • Extraction (Salting Out): Add a QuEChERS salt packet (e.g., containing MgSO₄ and NaCl). Cap the tube tightly and shake vigorously for 1 minute.

  • Phase Separation: Centrifuge at ≥4000 rpm for 5 minutes. The upper layer will be the acetonitrile extract containing the parabens.[6]

  • Dispersive SPE Cleanup (d-SPE): Transfer an aliquot (e.g., 1 mL) of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing a d-SPE cleanup mixture (e.g., MgSO₄ and a sorbent like C18 or PSA to remove fatty acids and other interferences).[6]

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.[6]

  • Analysis: Collect the supernatant for direct injection or after appropriate dilution for LC-MS/MS analysis.[6]

Visualized Workflows and Logic Diagrams

Troubleshooting_Matrix_Effects Start Inaccurate or Irreproducible This compound Results AssessME Assess Matrix Effect (Post-Extraction Spike) Start->AssessME ME_Present Matrix Effect Confirmed? AssessME->ME_Present OptimizeSP Improve Sample Preparation (e.g., SPE, LLE, d-SPE) ME_Present->OptimizeSP Yes NoME No Significant Matrix Effect ME_Present->NoME No UseSIL Incorporate Stable Isotope-Labeled Internal Standard (SIL-IS) OptimizeSP->UseSIL OptimizeLC Optimize Chromatography (Separate Analyte from Interference) OptimizeSP->OptimizeLC MatrixMatch Use Matrix-Matched Calibrants OptimizeSP->MatrixMatch If SIL-IS is unavailable End Robust & Accurate Method UseSIL->End OptimizeLC->UseSIL MatrixMatch->End CheckOther Investigate Other Issues (Instrument, Standards, etc.) NoME->CheckOther

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample 1. Collect & Homogenize Sample Matrix Pretreat 2. Pre-treat Sample (e.g., Adjust pH, Dilute) Sample->Pretreat Condition 3. Condition SPE Cartridge Pretreat->Condition Load 4. Load Pre-treated Sample Condition->Load Wash 5. Wash to Remove Interferences Load->Wash Elute 6. Elute this compound Wash->Elute Evap 7. Evaporate & Reconstitute in Mobile Phase Elute->Evap Inject 8. Analyze by LC-MS/MS Evap->Inject

Caption: General experimental workflow for Solid-Phase Extraction (SPE).

References

Troubleshooting poor peak shape in HPLC analysis of isopropylparaben

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of isopropylparaben. The information is tailored for researchers, scientists, and drug development professionals to help resolve poor peak shape and other chromatographic problems.

Troubleshooting Guide: Poor Peak Shape

This guide addresses the most frequent causes of suboptimal peak shapes for this compound and offers systematic solutions.

Question: My this compound peak is tailing. What are the likely causes and how can I fix it?

Answer:

Peak tailing, where the latter half of the peak is broader than the first, is a common problem that can affect integration accuracy and resolution.[1] For this compound, the primary causes are often related to secondary chemical interactions or issues with the HPLC system.

  • Secondary Silanol (B1196071) Interactions: this compound can interact with exposed, acidic silanol groups on the surface of silica-based stationary phases.[2][3][4][5] These interactions lead to some molecules being retained longer, causing the peak to tail.

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to a range of 2-3 can suppress the ionization of silanol groups, thereby minimizing these secondary interactions.[2][6] Ensure the pH is within the stable range for your column (typically pH 2-8 for standard silica-based columns).[2]

    • Solution 2: Use an End-Capped Column: Employ a column where residual silanol groups have been chemically deactivated (end-capped).[3][6] This reduces the number of active sites available for unwanted interactions.

    • Solution 3: Add a Competing Base: In some instances, adding a small amount of a competing base to the mobile phase can saturate the active silanol sites, preventing them from interacting with the analyte.[2]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.[3][6]

    • Solution: Dilute your sample or reduce the injection volume and reinject.[3][6]

  • Extra-Column Effects: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause peak broadening and tailing.[2][3]

    • Solution: Minimize dead volume by using tubing that is as short as possible with a narrow internal diameter.[1][7] Check that all fittings are secure.

  • Column Contamination or Degradation: The accumulation of contaminants at the column inlet or the degradation of the stationary phase can lead to poor peak shape.[2][3]

    • Solution: Use a guard column to protect the analytical column from contaminants.[2][6] If contamination is suspected, perform a column wash procedure as recommended by the manufacturer. If the problem persists, the column may need to be replaced.[2][3]

Question: Why is my this compound peak fronting?

Answer:

Peak fronting, where the first half of the peak is broader than the latter half, is typically caused by column overload or sample solvent issues.[6][8][9]

  • Column Overload: Injecting too much analyte, either in terms of concentration or volume, can saturate the column.[6][8]

    • Solution: Systematically dilute your sample or reduce the injection volume.[6][8]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly "stronger" (has a higher elution strength) than the mobile phase, the analyte can travel too quickly at the beginning of the column, causing a fronting peak.[1][2][8]

    • Solution: Dissolve the sample in the mobile phase itself whenever possible.[2] If not feasible, use a solvent that is weaker than or has a similar elution strength to the mobile phase.

  • Column Collapse: A sudden physical change to the column packing bed, sometimes caused by operating outside the recommended pH or temperature limits, can lead to peak fronting.[6][10]

    • Solution: Ensure your method operates within the column manufacturer's specified limits for pH and temperature.[6] If collapse is suspected, the column will likely need to be replaced.[6]

Question: I am observing split or shoulder peaks for my this compound analysis. What should I do?

Answer:

Split peaks suggest that the analyte band is being disrupted as it moves through the system, or that a co-eluting impurity is present.[2][6]

  • Blocked Column Frit or Column Void: If all peaks in the chromatogram are split, the issue likely occurs before the separation begins.[10][11] A partially blocked inlet frit on the column or a void in the packing material can distort the sample flow path.[6][10][11]

    • Solution 1: Use In-line Filters: An in-line filter placed between the injector and the column can capture particulates.[2]

    • Solution 2: Back-flush the Column: If permitted by the manufacturer, reversing the column and flushing it to waste may dislodge particulates from the frit.[2]

    • Solution 3: Replace Frit or Column: If the blockage is severe, the frit or the entire column may need replacement.[2][11]

  • Sample Solvent Mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause the analyte band to split at the column inlet.[2][6]

    • Solution: As with peak fronting, ensure your sample solvent is weaker than or compatible with the mobile phase.[2]

  • Co-eluting Interference: A shoulder on the main this compound peak may indicate the presence of a closely eluting impurity.[2]

    • Solution: Optimize the separation by adjusting the mobile phase composition (e.g., organic solvent ratio, pH) or temperature to improve resolution.[2][3] A gradient elution method may also be effective.

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving poor peak shape for this compound.

HPLC_Troubleshooting cluster_start cluster_observe Observation cluster_actions Troubleshooting Actions cluster_end start Poor this compound Peak Shape Observed observe_peak Characterize the Issue: Tailing, Fronting, or Split? start->observe_peak tailing_check Is Peak Tailing? observe_peak->tailing_check Tailing fronting_check Is Peak Fronting? observe_peak->fronting_check Fronting split_check Is Peak Split? observe_peak->split_check Split tailing_solution1 Reduce Sample Concentration / Injection Volume tailing_check->tailing_solution1 tailing_solution2 Lower Mobile Phase pH (e.g., to pH 2-3) tailing_solution1->tailing_solution2 tailing_solution3 Use End-Capped Column or Guard Column tailing_solution2->tailing_solution3 end_node Peak Shape Improved tailing_solution3->end_node fronting_solution1 Reduce Sample Concentration / Injection Volume fronting_check->fronting_solution1 fronting_solution2 Match Sample Solvent to Mobile Phase (or weaker) fronting_solution1->fronting_solution2 fronting_solution2->end_node split_solution1 Check for Blocked Frit (Back-flush or Replace) split_check->split_solution1 split_solution2 Match Sample Solvent to Mobile Phase split_solution1->split_solution2 split_solution3 Optimize Separation to Resolve Co-elution split_solution2->split_solution3 split_solution3->end_node

Caption: A logical workflow for troubleshooting poor peak shape in HPLC analysis.

Quantitative Data Summary

The following table summarizes how key HPLC parameters can be adjusted to improve peak shape, with typical starting points for this compound analysis.

ParameterCommon IssueRecommended ActionExpected Outcome
Sample Concentration Peak Tailing or FrontingDilute sample by a factor of 10.Symmetrical peak shape; Tailing Factor (Tf) approaches 1.0.
Injection Volume Peak Tailing or FrontingReduce injection volume (e.g., from 20 µL to 5 µL).Improved peak symmetry.
Mobile Phase pH Peak TailingAdjust pH to 2.5-3.0 using phosphoric or formic acid.[2][3]Reduced tailing due to suppression of silanol interactions.
Sample Solvent Peak Fronting or SplittingDissolve sample in the mobile phase.Elimination of distortion caused by solvent mismatch.
Guard Column Peak Tailing or SplittingInstall a guard column before the analytical column.Protects the main column, extending its life and preserving peak shape.[2]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment to Mitigate Peak Tailing

This protocol describes how to systematically adjust the mobile phase pH to address peak tailing caused by silanol interactions.

Objective: To suppress the ionization of residual silanol groups on the stationary phase and improve the peak symmetry of this compound.

Materials:

  • HPLC-grade acetonitrile (B52724) or methanol (B129727)

  • HPLC-grade water

  • Phosphoric acid or formic acid (for lowering pH)

  • Calibrated pH meter

  • Standard C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound standard solution

Procedure:

  • Prepare Initial Mobile Phase: Prepare the aqueous component of your mobile phase (e.g., water).

  • Initial Analysis: Perform an injection using your current, unadjusted mobile phase to obtain a baseline chromatogram of the tailing peak.

  • Adjust pH of Aqueous Phase: To a fresh batch of the aqueous mobile phase component, add phosphoric acid or formic acid dropwise until the pH reaches approximately 3.0.[2][3]

  • Prepare Final Mobile Phase: Mix the pH-adjusted aqueous component with the organic solvent (e.g., acetonitrile or methanol) at the desired ratio (e.g., 60:40 aqueous:organic).

  • Equilibrate the Column: Flush the HPLC system and column with the new, low-pH mobile phase for at least 15-30 minutes or until the baseline is stable.[3]

  • Re-inject Sample: Inject the same this compound standard solution.

  • Evaluate Peak Shape: Compare the resulting peak shape to the baseline chromatogram. The peak tailing should be significantly reduced.

Protocol 2: Sample Dilution to Address Peak Overload

This protocol provides a method for diagnosing and resolving peak fronting or tailing caused by column overload.

Objective: To determine if poor peak shape is due to excessive sample concentration and to find an appropriate concentration for analysis.

Materials:

  • This compound sample with poor peak shape

  • Mobile phase (as the diluent)

  • Volumetric flasks and pipettes

Procedure:

  • Baseline Injection: Inject your current sample to record the initial distorted peak shape (fronting or tailing).

  • Prepare Serial Dilutions: Prepare a series of dilutions of your sample. A 1:10 and a 1:100 dilution are good starting points. Use the mobile phase as the diluent to avoid solvent mismatch effects.

  • Inject Diluted Samples: Sequentially inject the 1:10 and 1:100 dilutions, ensuring the column is fully equilibrated between runs.

  • Analyze Chromatograms:

    • Observe the peak shape for each dilution. If the peak shape becomes more symmetrical as the concentration decreases, the original issue was column overload.[6][8]

    • If peak fronting was observed, the retention time may also slightly increase with dilution as the overload effect is diminished.

  • Determine Optimal Concentration: Continue adjusting the dilution factor until an acceptable, symmetrical peak shape is achieved.

Frequently Asked Questions (FAQs)

Q1: Can temperature fluctuations affect my this compound peak shape? A1: Yes, temperature can influence peak shape and retention time. Inconsistent temperatures can lead to peak broadening and shifting retention times. Using a column oven to maintain a constant and stable temperature (e.g., 30 °C) is highly recommended for reproducibility.[3]

Q2: I've tried adjusting the mobile phase and sample concentration, but my peak is still tailing. What else could be the problem? A2: If common method adjustments do not resolve peak tailing, the issue may be a degraded or permanently contaminated column. Over time, strongly retained compounds can bind irreversibly to the column inlet, or the silica (B1680970) packing can degrade, especially if operated outside the recommended pH range.[2][3] Try replacing the guard column first. If that doesn't work, replacing the analytical column is the next logical step.[3]

Q3: Does the choice of organic solvent (acetonitrile vs. methanol) matter for this compound peak shape? A3: Yes, acetonitrile and methanol have different selectivities and viscosities which can impact peak shape and resolution. While both are commonly used for paraben analysis, one may provide better results depending on the specific column and other sample components.[3] If you have issues with co-eluting peaks or poor shape, trying the alternative solvent is a valid troubleshooting step.

Q4: How do I know if my column is "end-capped"? A4: This information is provided by the column manufacturer in the product specifications or documentation. Most modern C18 columns are end-capped to improve peak shape for a wide range of compounds, but it is always best to verify with the manufacturer's literature.[3]

Q5: My peak shape is good, but my retention times are drifting. What could be the cause? A5: Drifting retention times are often caused by inconsistent mobile phase preparation, insufficient column equilibration time between runs, or pump issues such as leaks or faulty check valves.[3] Ensure your mobile phase is accurately prepared and well-mixed, allow for adequate equilibration, and inspect the pump for any signs of leaks.[3]

References

Technical Support Center: Enhancing Isopropylparaben Detection in Low-Concentration Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of isopropylparaben detection in low-concentration samples.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting and preconcentrating this compound from complex matrices like cosmetics?

A1: For complex matrices such as cosmetics, effective extraction and preconcentration are crucial for sensitive detection. The most commonly employed and effective techniques include:

  • Solid-Phase Extraction (SPE): This is a highly effective and widely used technique for cleaning up complex samples and concentrating the analyte. SPE cartridges with sorbents like C8 or C18 are commonly used for paraben extraction.[1]

  • Dispersive Liquid-Liquid Microextraction (DLLME): This method offers high enrichment factors with minimal solvent consumption.[2]

  • Fabric Phase Sorptive Extraction (FPSE): A newer technique that provides a high surface area for sorbent loading, leading to shorter extraction times and high recovery rates.

Q2: Which analytical technique offers the best sensitivity for detecting low concentrations of this compound?

A2: The choice of analytical technique significantly impacts sensitivity. Here's a breakdown of common methods:

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD): HPLC-FLD is a highly sensitive and selective method for paraben analysis. It leverages the native fluorescence of parabens, often simplifying sample preparation.[3][4]

  • HPLC with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS): LC-MS/MS is considered the gold standard for trace-level quantification in complex matrices due to its exceptional sensitivity and selectivity.

  • HPLC with UV/Diode Array Detection (DAD): While widely available, UV/DAD detectors are generally less sensitive than FLD and MS detectors for trace analysis of parabens.[5]

Q3: Can I improve the sensitivity of my existing HPLC-UV method for this compound analysis?

A3: Yes, several strategies can enhance the sensitivity of an HPLC-UV method:

  • Optimize Wavelength: Ensure you are detecting at the wavelength of maximum absorbance for this compound, which is typically around 254-280 nm.[6]

  • Mobile Phase Composition: Adjusting the mobile phase composition can influence peak shape and, consequently, peak height. Sharper, narrower peaks lead to better signal-to-noise ratios.[7]

  • Column Efficiency: Using columns with smaller particle sizes or core-shell technology can increase separation efficiency, resulting in taller, narrower peaks.

  • Reduce System Dead Volume: Minimizing the length and diameter of tubing between the column and the detector can reduce peak broadening.

  • Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential peak distortion and column overload.

Q4: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for this compound?

A4: LOD and LOQ values for this compound vary significantly depending on the analytical method and detector used. The following table provides a comparative summary of reported values.

Quantitative Data Summary

Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for this compound with Different Analytical Methods

Analytical MethodDetectorMatrixLODLOQReference
HPLCFluorescenceCosmetics0.29-0.32 µg/mL0.88-0.97 µg/mL[3]
HPLCDADPharmaceuticals/CosmeticsNot specified for IPP250 ng/mL[8]
UHPLCDADCosmetics0.001-0.002 µg/mLNot Specified[9]
GC-MSMSWastewater/Cosmetics0.01-0.2 µg/LNot Specified

Table 2: Reported Recovery Rates for this compound Using Various Extraction Methods

Extraction MethodMatrixRecovery Rate (%)Reference
Fabric Phase Sorptive ExtractionHuman Plasma~95%[10]
Solid-Phase ExtractionCreams83-91%[1]
Cloud Point ExtractionPersonal Care Products68.5-119%[11]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from a Cream Matrix

This protocol provides a general guideline for extracting this compound from a cream-based cosmetic product using a C18 SPE cartridge.

  • Sample Preparation:

    • Accurately weigh 1.0 g of the cream sample into a 50 mL centrifuge tube.

    • Add 10 mL of methanol (B129727) and vortex for 2 minutes to dissolve the sample.

    • Add 40 mL of water and vortex for another minute.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not let the cartridge dry out.

  • Sample Loading:

    • Load the supernatant from the sample preparation step onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

  • Elution:

    • Elute the retained this compound with 5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of the HPLC mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: HPLC-UV Method for this compound Analysis

This protocol outlines a typical HPLC-UV method for the separation and quantification of this compound.

  • Instrumentation: Standard HPLC system with a UV/DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Quantification: Based on an external standard calibration curve prepared with known concentrations of this compound standard.

Troubleshooting Guides

Issue 1: Low Sensitivity / Poor Signal-to-Noise (S/N) Ratio

Question: I am not able to detect low concentrations of this compound, or the peaks are very small and noisy. What can I do?

Answer:

Possible Cause Troubleshooting Step
Inadequate Sample Preparation Your analyte concentration may be too low in the injected sample. Implement a preconcentration step like Solid-Phase Extraction (SPE) or Dispersive Liquid-Liquid Microextraction (DLLME) to increase the concentration of this compound before analysis.
Suboptimal HPLC-UV Conditions Ensure your UV detector is set to the wavelength of maximum absorbance for this compound (~254 nm). Also, optimize your mobile phase to achieve sharper peaks, which will increase the peak height and improve the S/N ratio. Consider using a higher-purity solvent to reduce baseline noise.
Detector Issues The detector lamp may be old and losing intensity. Check the lamp's usage hours and replace it if necessary. Ensure the detector cell is clean.
Inefficient Chromatography Peak broadening can lead to lower peak heights. To improve efficiency, consider using a column with a smaller particle size or a core-shell column. Also, minimize dead volume in your HPLC system by using shorter and narrower tubing where possible.

Issue 2: Matrix Effects and Interference

Question: I am seeing interfering peaks in my chromatogram that co-elute with or are very close to my this compound peak. How can I resolve this?

Answer:

Possible Cause Troubleshooting Step
Insufficient Sample Cleanup Complex matrices, like cosmetics, contain many compounds that can interfere with your analysis. Improve your sample cleanup procedure. For example, in SPE, you can add an additional, stronger wash step to remove more interfering compounds before eluting your analyte.
Poor Chromatographic Resolution Adjust your mobile phase composition to improve the separation between this compound and the interfering peaks. You could try changing the solvent ratio or adding a small amount of a different organic modifier. A gradient elution method may also provide better separation than an isocratic one.
Co-eluting Compounds If chromatographic optimization is not sufficient, consider using a more selective detector. A fluorescence detector will be less susceptible to interference than a UV detector. For highly complex matrices, LC-MS/MS is the most powerful technique for resolving co-eluting interferences due to its ability to selectively monitor for the specific mass-to-charge ratio of your analyte.

Issue 3: Poor Recovery During Sample Preparation

Question: My recovery of this compound after Solid-Phase Extraction (SPE) is low and inconsistent. What could be the problem?

Answer:

Possible Cause Troubleshooting Step
Improper SPE Cartridge Conditioning Ensure the SPE cartridge is properly conditioned first with a strong solvent (like methanol) and then with a weak solvent (like water) to activate the sorbent. Do not let the cartridge dry out between conditioning and sample loading.
Incorrect Sample pH The pH of your sample can affect the retention of this compound on the sorbent. For reversed-phase SPE, ensure the pH is low enough to keep the paraben in its neutral form for optimal retention.
Inappropriate Elution Solvent The elution solvent may not be strong enough to desorb the this compound from the sorbent. For a C18 cartridge, try increasing the percentage of organic solvent (e.g., using 100% methanol or acetonitrile) in your elution solvent.
High Flow Rate Loading the sample or eluting the analyte at too high a flow rate can lead to poor retention and incomplete elution, respectively. Reduce the flow rate to allow for sufficient interaction between the analyte and the sorbent.

Visualizations

experimental_workflow General Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analytical Detection sample Low Concentration Sample (e.g., Cosmetic Cream) extraction Extraction (e.g., with Methanol) sample->extraction Dissolution cleanup Cleanup & Preconcentration (e.g., Solid-Phase Extraction) extraction->cleanup Purification reconstitution Evaporation & Reconstitution in Mobile Phase cleanup->reconstitution Concentration hplc HPLC Separation (C18 Column) reconstitution->hplc Injection detection Detection (UV, FLD, or MS/MS) hplc->detection data Data Acquisition & Quantification detection->data troubleshooting_sensitivity Troubleshooting Low Sensitivity cluster_sample_prep Sample Preparation Issues cluster_hplc HPLC System Issues start Low Signal/ Poor S/N preconcentration Inadequate Preconcentration start->preconcentration Is analyte concentrated? peak_broadening Peak Broadening start->peak_broadening Are peaks sharp? detector_issue Detector Problem start->detector_issue Is detector optimized? recovery Poor Recovery preconcentration->recovery Check extraction protocol solution1 Implement SPE/ DLLME preconcentration->solution1 solution2 Optimize Column/ Mobile Phase peak_broadening->solution2 solution3 Check Lamp/ Clean Cell detector_issue->solution3

References

Ensuring stability of isopropylparaben stock solutions for reproducible results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of isopropylparaben stock solutions for reproducible experimental results. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that users may encounter when preparing, storing, and using this compound stock solutions.

Q1: My this compound powder is not dissolving in my chosen solvent. What should I do?

A1: First, ensure you are using an appropriate solvent and have not exceeded the solubility limit of this compound. This compound has poor solubility in water but is soluble in organic solvents.[1][2] If solubility issues persist:

  • Increase Solvent Volume: You may be trying to prepare a solution that is too concentrated. Refer to the solubility data in Table 1 and adjust your calculations.

  • Gentle Heating: Gently warm the solution in a water bath while stirring. Avoid excessive heat, which could accelerate degradation.

  • Sonication: Use a sonicator bath to aid in the dissolution of the powder.[3]

  • Co-solvents: For aqueous-based experiments, a co-solvent system may be necessary. Prepare a high-concentration stock in a solvent like DMSO and then dilute it into your aqueous medium.

Q2: My this compound stock solution appears cloudy or has formed a precipitate after storage. What is the cause and how can I fix it?

A2: Precipitation upon storage, especially after refrigeration or freezing, is a common issue and can be caused by a few factors:

  • Supersaturation: The initial solution may have been supersaturated.

  • Temperature Changes: Solubility decreases at lower temperatures. If the solution was prepared at room temperature and then stored at 4°C or -20°C, the this compound may fall out of solution.

  • Solvent Evaporation: If the container is not properly sealed, evaporation of the solvent can increase the concentration of this compound beyond its solubility limit.

Troubleshooting Steps:

  • Re-dissolve: Gently warm the solution and vortex or sonicate until the precipitate dissolves.

  • Verify Concentration: Ensure your stock concentration is below the solubility limit for the storage temperature. You may need to prepare a more dilute stock solution.

  • Proper Storage: Always use tightly sealed vials to prevent solvent evaporation.

Q3: How should I store my this compound stock solutions to ensure stability?

A3: Proper storage is critical for maintaining the integrity of your stock solutions.

  • Temperature: For long-term stability, store stock solutions at -20°C or -80°C.[3] Paraben stock solutions in methanol (B129727) have been found to be stable for at least 4 months when stored at -20°C.[4]

  • Light: Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.

Q4: I am seeing inconsistent results in my experiments. Could my this compound stock solution be degrading?

A4: Yes, inconsistent results can be a sign of compound degradation. This compound is susceptible to hydrolysis, especially at non-neutral pH.

  • Primary Degradation Pathway: The primary degradation pathway for parabens is hydrolysis of the ester bond, which yields p-hydroxybenzoic acid.[5] This degradation is pH-dependent, with increased rates at both acidic and alkaline pH.[6]

  • Stability-Indicating Method: To confirm degradation, you can use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify both this compound and its potential degradants.

The following logical diagram outlines a basic troubleshooting workflow for common issues with this compound stock solutions.

G Troubleshooting this compound Stock Solutions start Problem with Stock Solution dissolution Dissolution Issues start->dissolution precipitation Precipitation After Storage start->precipitation inconsistent_results Inconsistent Experimental Results start->inconsistent_results check_solubility Check Solubility Limit (Table 1) dissolution->check_solubility No redissolve Warm and Sonicate to Redissolve precipitation->redissolve check_degradation Suspect Degradation inconsistent_results->check_degradation use_sonication Use Sonication / Gentle Warming check_solubility->use_sonication Concentration OK prepare_dilute Prepare More Dilute Solution check_solubility->prepare_dilute Too Concentrated end_node Problem Resolved use_sonication->end_node Dissolved prepare_dilute->end_node redissolve->prepare_dilute Precipitates Again check_storage Verify Storage Conditions (Temp, Sealing) redissolve->check_storage Dissolved aliquot Aliquot for Single Use check_storage->aliquot aliquot->end_node run_hplc Analyze by HPLC for Degradants check_degradation->run_hplc prepare_fresh Prepare Fresh Stock Solution run_hplc->prepare_fresh Degradation Confirmed run_hplc->end_node No Degradation prepare_fresh->end_node

Troubleshooting workflow for this compound solutions.

Data Presentation

The following tables summarize key quantitative data regarding the solubility and stability of this compound.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityTemperature
Dimethyl Sulfoxide (DMSO)27.50 mg/mLRoom Temperature
EthanolSolubleRoom Temperature
Water0.088 g/100mL25°C

Table 2: Recommended Storage Conditions and Stability

SolventStorage TemperatureExpected StabilityNotes
DMSO-20°C or -80°C≥ 1 year[3]Aliquot to avoid freeze-thaw cycles.
Ethanol-20°C≥ 4 months[4]Store in tightly sealed vials to prevent evaporation.
Methanol-20°CStable for at least 4 months[4]Protect from light.

Experimental Protocols

This section provides detailed methodologies for the preparation and analysis of this compound stock solutions.

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 180.20 g/mol )

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the required mass of this compound. For 1 mL of a 100 mM solution:

    • Mass (g) = 0.1 mol/L * 0.001 L * 180.20 g/mol = 0.01802 g (or 18.02 mg)

  • Accurately weigh 18.02 mg of this compound powder and transfer it to a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the solution vigorously until the powder is completely dissolved. If necessary, place the vial in a sonicator bath for 5-10 minutes to aid dissolution.

  • Once fully dissolved, aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment by Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active substance.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 1 M HCl.

    • Incubate at 60°C for 2 hours.

    • Cool the solution to room temperature and neutralize with an equivalent amount of 1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 1 M NaOH.

    • Keep at room temperature for 1 hour.

    • Neutralize with an equivalent amount of 1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 30% H₂O₂.

    • Keep at room temperature for 1 hour.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Heat the this compound stock solution at 90°C for 2 hours.

    • Cool to room temperature.

    • Dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the this compound stock solution to UV light (254 nm) for 72 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 3.

    • Compare the chromatograms to identify degradation peaks and calculate the percentage of degradation.

The following diagram illustrates the experimental workflow for conducting a forced degradation study.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions start Prepare this compound Stock Solution stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (1M NaOH, RT) stress_conditions->base oxidation Oxidation (30% H2O2, RT) stress_conditions->oxidation thermal Thermal (90°C) stress_conditions->thermal photo Photolytic (UV 254nm) stress_conditions->photo analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Evaluate Results analysis->results peak_purity Assess Peak Purity results->peak_purity degradation_path Identify Degradation Products & Pathways results->degradation_path mass_balance Calculate Mass Balance results->mass_balance end_node Stability-Indicating Method Established mass_balance->end_node G This compound and Estrogen Receptor Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IPP This compound ER Estrogen Receptor α (ERα) IPP->ER Binds ER_dimer ERα Dimer (Active) ER->ER_dimer Dimerization ERE Estrogen Response Element (ERE) on DNA ER_dimer->ERE Translocates to Nucleus and Binds Transcription Gene Transcription ERE->Transcription Proliferation Cellular Responses (e.g., Proliferation) Transcription->Proliferation

References

Selecting appropriate internal standards for isopropylparaben quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals selecting an appropriate internal standard for the quantification of isopropylparaben.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it crucial for accurate this compound quantification?

A1: An internal standard (IS) is a compound with similar chemical and physical properties to the analyte (in this case, this compound) that is added in a constant, known amount to all samples, calibrators, and quality controls. Its purpose is to correct for variations that can occur during sample preparation and analysis, such as extraction losses, injection volume differences, and instrument response fluctuations.[1] By comparing the detector response of the analyte to that of the internal standard, a response ratio is generated. This ratio is then used for quantification, leading to improved accuracy and precision in the results.

Q2: What are the main types of internal standards recommended for this compound analysis?

A2: There are two primary types of internal standards suitable for this compound quantification:

  • Isotopically Labeled Internal Standards: These are considered the "gold standard."[1] An example is this compound-¹³C₆. These compounds are chemically identical to this compound but have a different mass due to the incorporation of stable isotopes like ¹³C or Deuterium (²H). This near-identical chemical behavior ensures they co-elute with the analyte and experience the same matrix effects, providing the most accurate correction.[1]

  • Structural Analogs: These are molecules that are structurally similar to this compound but distinct enough to be separated chromatographically. Other parabens, such as ethylparaben (B1671687) or propylparaben, can be used as structural analog internal standards.[2] While more accessible and less expensive than isotopically labeled standards, their physicochemical properties are not identical, which can sometimes lead to less precise correction for matrix effects and extraction variability.[1][3]

Q3: What are the key criteria for selecting a suitable internal standard?

A3: When selecting an internal standard for this compound analysis, consider the following:

  • Purity: The internal standard should be of high purity and should not contain any this compound as an impurity.

  • No Interference: It must not be naturally present in the samples being analyzed and should not interfere with the detection of this compound or other components in the matrix.

  • Elution Profile: In chromatographic methods like HPLC or GC, the internal standard should elute near the analyte (this compound) but be well-resolved from it and any other matrix components.

  • Similar Physicochemical Properties: The internal standard should have similar extraction recovery, solubility, and ionization/detection response to this compound. This is why isotopically labeled standards are ideal.[1]

  • Stability: The chosen compound must be stable throughout the entire analytical process, from sample preparation to final detection.

Troubleshooting Guide

Issue 1: Poor reproducibility of results despite using an internal standard.

Possible Cause Troubleshooting Step
Inconsistent addition of internal standard Ensure the internal standard is added at the very beginning of the sample preparation process and that the volume and concentration are consistent across all samples. Use a calibrated pipette.
Internal standard instability Verify the stability of the internal standard in the sample matrix and storage conditions. Degradation of the IS will lead to inaccurate results.
Inappropriate internal standard choice If using a structural analog, its physicochemical properties might differ significantly from this compound, leading to different extraction efficiencies or matrix effects. Consider switching to an isotopically labeled internal standard for better performance.[1][3]
Co-elution with an interfering compound Check for any matrix components that may be co-eluting with and interfering with the detection of the internal standard. Adjust chromatographic conditions (e.g., mobile phase gradient, temperature) to improve resolution.

Issue 2: The internal standard peak is not detected or has a very low signal.

Possible Cause Troubleshooting Step
Incorrect concentration Verify the concentration of the internal standard stock solution and the amount added to the samples. It may be too low for detection.
Degradation of the internal standard Check the expiration date and storage conditions of the internal standard. Prepare a fresh stock solution.
Poor extraction recovery The chosen extraction method may not be suitable for the internal standard. Optimize the extraction procedure to ensure both the analyte and the internal standard are efficiently recovered.
Detector settings not optimized For MS-based methods, ensure the detector is set to monitor the correct mass-to-charge ratio (m/z) for the internal standard. For UV detectors, confirm the internal standard has sufficient absorbance at the selected wavelength.

Issue 3: The internal standard peak is interfering with the this compound peak.

Possible Cause Troubleshooting Step
Inadequate chromatographic separation Optimize the chromatographic method to improve the resolution between this compound and the internal standard. This can involve adjusting the mobile phase composition, gradient, flow rate, or using a different column.[4]
Isotopic crosstalk (for MS detection) If using a deuterated internal standard, ensure it has a sufficient mass difference from this compound to avoid isotopic overlap. A mass difference of at least 3 amu is generally recommended.[3] Also, check the purity of the labeled standard for any unlabeled analyte.

Data Presentation

Table 1: Physicochemical Properties of this compound and Potential Internal Standards

CompoundMolecular FormulaMolecular Weight ( g/mol )Water SolubilityLogP
This compound C₁₀H₁₂O₃180.20Low3.04
EthylparabenC₉H₁₀O₃166.17Low2.47
PropylparabenC₁₀H₁₂O₃180.20Very Low3.04
This compound-¹³C₆¹³C₆C₄H₁₂O₃186.16Low3.04

Data compiled from various sources.[5][6][7]

Table 2: Representative Chromatographic and Mass Spectrometric Data

CompoundTechniqueRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
This compound HPLC-MS/MS~5.8179.1137.1
Ethylparaben (IS)HPLC-MS/MS~5.2165.1137.1
This compound GC-MS (derivatized)~7.5252.1237.1
This compound-¹³C₆ (IS)GC-MS (derivatized)~7.5258.1243.1

Note: Retention times and m/z values are illustrative and will vary depending on the specific chromatographic conditions and instrumentation.

Experimental Protocols

Protocol 1: Quantification of this compound in a Cosmetic Cream using HPLC-UV with Ethylparaben as Internal Standard

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of ethylparaben in methanol (B129727).

  • Sample Preparation:

    • Accurately weigh approximately 1.0 g of the cosmetic cream into a 50 mL centrifuge tube.

    • Add 100 µL of the 1 mg/mL ethylparaben internal standard solution.

    • Add 20 mL of methanol and vortex for 5 minutes to extract the parabens.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-UV Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

    • Mobile Phase: Acetonitrile and water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.[9]

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection: 254 nm.[8][10]

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of ethylparaben against the concentration of this compound standards.

Protocol 2: Quantification of this compound in a Pharmaceutical Formulation using GC-MS with this compound-¹³C₆ as Internal Standard

  • Internal Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound-¹³C₆ in methanol.

  • Sample Preparation and Derivatization:

    • To 1 mL of the liquid pharmaceutical formulation, add 100 µL of the 100 µg/mL this compound-¹³C₆ internal standard solution.

    • Perform a liquid-liquid extraction using ethyl acetate.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.

    • Heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Conditions:

    • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[11]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Injection Mode: Splitless, 1 µL injection volume.

    • MS Conditions: Electron ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for the characteristic ions of derivatized this compound and its ¹³C₆-labeled internal standard.

Visualizations

internal_standard_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample, Calibrator, or QC add_is Add Known Amount of Internal Standard sample->add_is extract Extraction add_is->extract chromatography Chromatographic Separation (HPLC or GC) extract->chromatography detection Detection (UV or MS) chromatography->detection measure_peaks Measure Peak Areas (Analyte & IS) detection->measure_peaks calculate_ratio Calculate Response Ratio (Area_Analyte / Area_IS) measure_peaks->calculate_ratio quantify Quantify using Calibration Curve calculate_ratio->quantify final_result Accurate Result quantify->final_result Final Concentration

Caption: Workflow for quantification using an internal standard.

decision_tree start Start: Select Internal Standard for this compound q1 Is an isotopically labeled This compound available? start->q1 use_labeled Use Isotopically Labeled IS (e.g., this compound-¹³C₆) This is the preferred option for highest accuracy. q1->use_labeled Yes q2 Select a suitable structural analog. Is another paraben (e.g., ethylparaben) absent in the sample matrix? q1->q2 No ans1_yes Yes ans1_no No validate Validate method for: - Resolution - Recovery - Matrix Effects use_labeled->validate use_analog Use Structural Analog IS (e.g., Ethylparaben) q2->use_analog Yes find_another Find an alternative analog that does not interfere with the sample. q2->find_another No ans2_yes Yes ans2_no No use_analog->validate

Caption: Decision tree for selecting an internal standard.

References

Technical Support Center: Addressing Non-Specific Binding of Isopropylparaben

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of non-specific binding (NSB) of isopropylparaben in experimental assays. High background signals and inconsistent data are frequent challenges when working with hydrophobic small molecules like this compound. This guide offers practical solutions and detailed protocols to help you mitigate these issues and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem for this compound?

A1: Non-specific binding refers to the interaction of a compound, in this case, this compound, with surfaces or molecules other than its intended target.[1] this compound is a hydrophobic molecule, meaning it repels water and is more likely to interact with nonpolar surfaces. This property makes it prone to binding to plasticware (like polystyrene microplates), other proteins in the assay, and cellular components, leading to high background signals, reduced assay sensitivity, and inaccurate quantification of its effects.[2][3]

Q2: What are the primary causes of this compound's non-specific binding?

A2: The main drivers of NSB for this compound are:

  • Hydrophobic Interactions: As a paraben with a larger alkyl group, this compound has increased hydrophobicity, leading to strong interactions with hydrophobic surfaces of plastic labware and nonpolar regions of proteins.[4][5]

  • Electrostatic Interactions: Although a neutral molecule, localized charge distributions on this compound can lead to electrostatic attraction to charged surfaces on proteins or assay components.

  • High Compound Concentration: Using excessive concentrations of this compound can saturate the specific binding sites and increase the likelihood of binding to lower-affinity, non-specific sites.

Q3: How can I determine the extent of non-specific binding in my assay?

A3: To measure NSB, you should include control wells in your experiment. A common method is to perform a "no-target" control, where this compound is added to wells that do not contain the specific biological target. Any signal detected in these wells can be attributed to non-specific binding to the assay plate or other components. This value can then be subtracted from the signal in the experimental wells to determine the specific binding.

Q4: Can this compound's binding to serum albumin affect my results?

A4: Yes. Parabens, including propylparaben, have been shown to bind to serum albumin.[6] If your assay medium contains serum albumin (e.g., from fetal bovine serum), a fraction of the this compound will be bound to it. This can reduce the free concentration of this compound available to interact with your target of interest, potentially leading to an underestimation of its potency.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter due to the non-specific binding of this compound.

Problem 1: High Background Signal in an ELISA-based Assay
  • Possible Cause: this compound is binding to the polystyrene microplate wells.

  • Solution:

    • Optimize Blocking: Increase the concentration or incubation time of your blocking buffer.[7]

    • Add a Surfactant: Include a non-ionic surfactant, such as Tween-20, in your wash buffers and antibody diluents to disrupt hydrophobic interactions.[7]

    • Change Blocking Agent: If you are using a protein-based blocker like BSA, try a different one like casein or a non-protein blocker.[8]

Problem 2: Inconsistent Results in a Cell-Based Fluorescence Assay
  • Possible Cause: this compound is interacting with cellular components non-specifically or interfering with the fluorescent signal.

  • Solution:

    • Include Proper Controls: Run controls with cells treated only with this compound (no fluorescent probe) to check for autofluorescence. Also, run controls with the fluorescent probe and vehicle to establish a baseline.[9][10]

    • Optimize this compound Concentration: Perform a dose-response curve to find the optimal concentration range that elicits a specific response without causing high background due to NSB.

    • Wash Thoroughly: Increase the number and duration of wash steps after incubating with this compound to remove any unbound or loosely bound molecules.

    • Consider Signal Quenching: this compound may absorb the excitation or emission light of your fluorophore. Measure the absorbance spectrum of this compound to check for overlap with your fluorophore's spectra.[10]

Data Presentation: Recommended Starting Concentrations for Additives

The following table provides general starting concentrations for common additives used to mitigate non-specific binding. Optimization will be required for your specific assay.

AdditiveRecommended Starting ConcentrationPurpose
Bovine Serum Albumin (BSA) 1 - 5% (w/v) in bufferBlocks non-specific binding sites on surfaces.[11][12]
Tween-20 0.05 - 0.1% (v/v) in wash/assay buffersReduces hydrophobic interactions.[7][13]
Sodium Chloride (NaCl) 150 - 500 mM in bufferReduces electrostatic interactions.

Experimental Protocols

Protocol: Quantification of this compound Non-Specific Binding to a Polystyrene Microplate

This protocol allows you to quantify the amount of this compound that binds non-specifically to the surface of a 96-well polystyrene plate.

Materials:

  • 96-well polystyrene microplate (hydrophobic, medium or high binding)[3][14]

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Blocking buffers (e.g., 1% BSA in PBS, 0.1% Tween-20 in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Detection method for this compound (e.g., HPLC-UV, LC-MS/MS)

Methodology:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer to cover the concentration range you plan to use in your experiments.

  • Plate Coating (or not):

    • To measure binding to the bare plate: Add the this compound dilutions directly to the wells of the microplate.

    • To measure binding in the presence of a target: Coat the plate with your target protein as you would for your main assay.

  • Incubation: Incubate the plate for the same duration and at the same temperature as your actual assay to allow binding to reach equilibrium.

  • Washing:

    • Carefully aspirate the solution from each well.

    • Wash the wells 3-5 times with wash buffer to remove unbound this compound.

  • Elution:

    • Add a small volume of a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) to each well to elute the bound this compound.

    • Incubate for a short period (e.g., 15-30 minutes) with gentle shaking to ensure complete elution.

  • Quantification:

    • Collect the eluate from each well.

    • Analyze the concentration of this compound in the eluate using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis:

    • Create a standard curve of your analytical method's response versus known concentrations of this compound.

    • Use the standard curve to determine the concentration, and subsequently the amount, of this compound that was non-specifically bound in each well.

Visualizations

The following diagrams illustrate key concepts and workflows related to addressing the non-specific binding of this compound.

cluster_causes Causes of Non-Specific Binding cluster_consequences Consequences cluster_targets Non-Specific Targets Hydrophobic Hydrophobic Interactions (Isopropyl Group) Plastic Plasticware (e.g., Polystyrene) Hydrophobic->Plastic Proteins Other Proteins (e.g., Albumin) Hydrophobic->Proteins Electrostatic Electrostatic Interactions (Polar Groups) Electrostatic->Proteins Cells Cellular Components Electrostatic->Cells Concentration High Compound Concentration HighBg High Background Signal Concentration->HighBg LowSnR Low Signal-to-Noise Ratio HighBg->LowSnR Inaccurate Inaccurate Data LowSnR->Inaccurate Plastic->HighBg Proteins->HighBg Cells->HighBg cluster_buffer Buffer Optimization cluster_additives Additives Start High Non-Specific Binding Observed CheckControls Review Controls: - No-target control - Vehicle control Start->CheckControls OptimizeBuffer Optimize Buffer Conditions CheckControls->OptimizeBuffer Additives Introduce/Optimize Additives OptimizeBuffer->Additives Still High NSB End Reduced Non-Specific Binding OptimizeBuffer->End NSB Reduced AdjustpH Adjust pH OptimizeBuffer->AdjustpH AdjustSalt Increase Salt Concentration OptimizeBuffer->AdjustSalt ChangeLabware Consider Alternative Labware Additives->ChangeLabware Still High NSB Additives->End NSB Reduced AddBSA Add Blocking Agent (e.g., BSA) Additives->AddBSA AddTween Add Surfactant (e.g., Tween-20) Additives->AddTween ChangeLabware->End Start Start: Prepare this compound Serial Dilution CoatPlate Coat Microplate Wells (or use uncoated for baseline) Start->CoatPlate AddCompound Add this compound Dilutions to Wells CoatPlate->AddCompound Incubate Incubate to Reach Equilibrium AddCompound->Incubate Wash Wash Wells to Remove Unbound Compound Incubate->Wash Elute Elute Bound Compound with Organic Solvent Wash->Elute Quantify Quantify Eluted Compound (e.g., HPLC, LC-MS) Elute->Quantify Analyze Analyze Data to Determine Amount of NSB Quantify->Analyze End End: NSB Quantified Analyze->End

References

Technical Support Center: Optimizing Cell Viability in High-Concentration Isopropylparaben Exposure Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing cell viability and obtaining reliable data in high-concentration isopropylparaben exposure studies.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: Low Cell Viability Across All this compound Concentrations, Including the Lowest

  • Question: I am observing widespread cell death even at the lowest concentrations of this compound. What could be the cause?

  • Answer: This issue often points to problems with the initial experimental setup rather than the specific effects of the compound at those concentrations. Here are several factors to consider:

    • Solvent Cytotoxicity: this compound requires a solvent like DMSO for dissolution in culture media. High final concentrations of the solvent itself can be toxic to cells. It's recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%. Always include a vehicle control (media with the same final solvent concentration but without this compound) in your experiments.

    • Compound Precipitation: this compound has low aqueous solubility. If it precipitates out of solution, it can cause physical stress to the cells and lead to inaccurate effective concentrations. To avoid this, prepare a high-concentration stock in a suitable solvent and perform serial dilutions in pre-warmed (37°C) culture media with gentle mixing. Visually inspect for any precipitate under a microscope.

    • Suboptimal Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and at a consistent passage number. Over-confluent or starved cells are more susceptible to stress and may undergo spontaneous apoptosis.

Issue 2: Inconsistent Results Between Replicate Wells or Experiments

  • Question: My results for cell viability assays vary significantly between wells treated with the same concentration of this compound. Why is this happening?

  • Answer: Inconsistent results are often due to technical variability. Here’s a checklist to improve reproducibility:

    • Cell Seeding Density: Uneven cell distribution in the wells is a common cause of variability. Ensure you have a single-cell suspension before plating and mix the cell suspension between pipetting to prevent settling.

    • Pipetting Accuracy: Use calibrated pipettes and ensure consistent technique, especially when adding small volumes of concentrated this compound stock solutions.

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the test compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media to maintain humidity.

    • Incubation Times: Standardize all incubation times, from initial cell seeding to compound exposure and final assay steps.

Issue 3: High Background Signal in LDH Cytotoxicity Assay

  • Question: My control wells (untreated cells) are showing high lactate (B86563) dehydrogenase (LDH) release. What could be causing this?

  • Answer: High background LDH release indicates pre-existing cell damage or an issue with the assay components.

    • Mechanical Stress: Overly vigorous pipetting during media changes or reagent addition can damage cell membranes and cause LDH leakage. Handle cells gently.

    • Serum Interference: The serum supplement in your culture medium can have endogenous LDH activity.[1] Consider reducing the serum concentration during the exposure period or using a serum-free medium for the final LDH assay steps.

    • Microbial Contamination: Bacteria or yeast can also release LDH, leading to false-positive results. Regularly check your cultures for contamination.

Issue 4: Unexpected Results in MTT or a Similar Tetrazolium-Based Assay

  • Question: My MTT assay results show an increase in signal at high, seemingly toxic, concentrations of this compound. How is this possible?

  • Answer: This can be an artifact of the assay itself.

    • Direct Reduction of MTT: Some chemical compounds can directly reduce the MTT reagent to formazan (B1609692), independent of cellular metabolic activity. To test for this, include a control well with the highest concentration of this compound in media without cells.[2]

    • Changes in Metabolic Activity: this compound might be altering the metabolic state of the cells, leading to an increase in mitochondrial reductase activity even as the cell count decreases. It's advisable to complement the MTT assay with a different type of viability assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH assay or trypan blue exclusion).

Issue 5: Difficulty Interpreting Annexin V/PI Flow Cytometry Data

  • Question: My flow cytometry plots for apoptosis show a large population of Annexin V-negative/PI-positive cells. What does this mean?

  • Answer: This population typically represents necrotic cells that have lost membrane integrity without undergoing the early apoptotic stage of phosphatidylserine (B164497) externalization. This could be due to:

    • High Compound Concentration: At very high concentrations, this compound may be inducing rapid necrosis rather than apoptosis.

    • Mechanical Damage: Harsh cell handling during harvesting and staining can cause membrane rupture. Use gentle, non-enzymatic detachment methods for adherent cells where possible and minimize vortexing.[3]

    • Delayed Analysis: If cells are left for too long after staining, apoptotic cells can progress to secondary necrosis. Analyze samples on the flow cytometer as soon as possible after staining.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: While specific data for this compound is less extensive, studies on structurally similar parabens like propylparaben (B1679720) and butylparaben (B1668127) indicate that the primary mechanisms of cytotoxicity involve the induction of oxidative stress, mitochondrial dysfunction, and subsequent apoptosis (programmed cell death).[4][5] Parabens can increase the production of reactive oxygen species (ROS), which damages cellular components.[4] This leads to a decrease in mitochondrial membrane potential, the release of pro-apoptotic proteins, and the activation of caspases, which are key enzymes in the apoptotic pathway.[4][6]

Q2: How does the alkyl chain length of parabens relate to their toxicity?

A2: Generally, the cytotoxic and estrogenic activity of parabens increases with the length of the alkyl chain.[7] This means that longer-chain parabens like butylparaben are typically more potent than shorter-chain ones like methylparaben. This compound, being structurally similar to propylparaben, is expected to have a comparable or slightly higher level of bioactivity.

Q3: What are the appropriate controls for an this compound exposure study?

A3: A well-designed experiment should include the following controls:

  • Untreated Control: Cells cultured in medium without any treatment. This serves as the baseline for 100% viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound as is present in the highest concentration of the test compound. This control is crucial to ensure that any observed effects are due to the paraben and not the solvent.

  • Positive Control (for cytotoxicity assays): A known cytotoxic agent (e.g., staurosporine (B1682477) for apoptosis, or a detergent like Triton X-100 for membrane integrity assays) to confirm that the assay is working correctly.

Q4: At what concentrations should I test this compound?

A4: The concentration range should be broad enough to establish a dose-response curve and determine an IC50 value (the concentration that inhibits 50% of a biological function). It is advisable to perform a preliminary range-finding experiment with concentrations spanning several orders of magnitude (e.g., from low micromolar to millimolar). Based on data from similar parabens, cytotoxic effects are often observed in the mid-to-high micromolar range.[4][6]

Q5: How can I mitigate oxidative stress in my cell cultures during the experiment?

A5: While the induction of oxidative stress is an endpoint of interest, if you are studying other mechanisms and want to reduce baseline oxidative stress, you can:

  • Use Antioxidants: Co-treatment with an antioxidant like N-acetylcysteine (NAC) can be used to determine if the observed cytotoxicity is mediated by ROS.[4]

  • Optimize Culture Conditions: Avoid exposing media to excessive light, which can generate free radicals. Ensure the medium has adequate levels of antioxidants if not using serum.

Data Presentation

Due to the limited availability of in vitro quantitative data specifically for this compound, the following tables include data for the structurally similar propylparaben and ethylparaben (B1671687) to provide a comparative context for its potential cytotoxicity. The general trend observed is that cytotoxicity increases with the length of the paraben's alkyl chain.[7]

Table 1: Comparative Cytotoxicity (IC50) of Parabens in Various Cell Lines

ParabenCell LineAssayExposure TimeIC50 ValueReference
EthylparabenBeWo (Human Placental)MTS24 hours0.9 mM[6]
EthylparabenBeWo (Human Placental)MTS48 hours0.6 mM[6]
PropylparabenHTR-8/SVneo (Human Trophoblast)CCK-848 hours~150 µM[4]
PropylparabenBeWo (Human Placental)Not specifiedNot specifiedIC50 reported[4]
MethylparabenHepG2 (Human Liver Cancer)Not specifiedNot specifiedIC50 reported[4]

Table 2: Effects of Propylparaben on Apoptosis and Cell Cycle in HTR-8/SVneo Cells (48h exposure)

Propylparaben ConcentrationApoptosis Rate (% of total cells)Cells in G0/G1 Phase (%)Reference
0 µM (Control)~12.5%58.2%[4]
200 µM30.03%69.6%[4]

Table 3: Effects of Propylparaben on Markers of Apoptosis and Oxidative Stress in HTR-8/SVneo Cells (48h exposure at 200 µM)

MarkerFold Change vs. ControlEffectReference
Bax/Bcl-2 Ratio1.84Pro-apoptotic[4]
Activated Caspase-31.37Pro-apoptotic[4]
Intracellular ROS2.1Increased Oxidative Stress[4]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[8]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cells and complete culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well.

  • Absorbance Reading: Gently pipette to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance from wells with media and MTT but no cells.

Protocol 2: LDH Cytotoxicity Assay

This protocol is based on standard LDH release assay principles.[9]

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane. The released LDH can be quantified by a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product. The amount of formazan is proportional to the amount of LDH released.

Materials:

  • Cells and complete culture medium

  • This compound stock solution

  • 96-well plates

  • Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in most kits, or 1% Triton X-100 in PBS)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Setup Controls:

    • Maximum LDH Release Control: Add lysis buffer to a set of untreated control wells 45 minutes before the end of the incubation period.

    • Spontaneous LDH Release Control: Untreated cells.

    • Background Control: Medium only.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol is a standard procedure for assessing apoptosis.[3]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Materials:

  • Cells and complete culture medium

  • This compound stock solution

  • 6-well plates or culture flasks

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting:

    • Suspension cells: Collect cells by centrifugation.

    • Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution or brief trypsinization.

    • Collect both the floating and attached cells to ensure all apoptotic cells are included in the analysis.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Isopropylparaben_Cytotoxicity_Pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Cascade IPP High-Concentration This compound ROS Increased ROS (Oxidative Stress) IPP->ROS Induces Mito Mitochondrial Dysfunction ROS->Mito Causes MMP Mito->MMP Leads to Bax Increased Bax/Bcl-2 Ratio MMP->Bax Triggers Casp9 Caspase-9 Activation Bax->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: this compound-induced apoptotic signaling pathway.

Troubleshooting_Workflow Start Inconsistent/Unexpected Cell Viability Results Check_Compound Check Compound Solubility & Solvent Concentration Start->Check_Compound Check_Cells Assess Cell Health & Seeding Density Start->Check_Cells Check_Assay Review Assay Protocol & Controls Start->Check_Assay Precipitate Precipitate Visible? Check_Compound->Precipitate Uneven_Growth Uneven Growth in Control Wells? Check_Cells->Uneven_Growth Positive_Control_Fail Positive Control Fails? Check_Assay->Positive_Control_Fail Solvent_Control Vehicle Control Shows Toxicity? Precipitate->Solvent_Control No Improve_Dissolution Improve Dissolution: Pre-warm media, serial dilution Precipitate->Improve_Dissolution Yes Optimize_Solvent Optimize Solvent Type & Concentration (<0.1%) Solvent_Control->Optimize_Solvent Yes Re_Run Re-run Experiment Solvent_Control->Re_Run No Optimize_Solvent->Re_Run Improve_Dissolution->Re_Run Optimize_Seeding Optimize Seeding Protocol: Create single-cell suspension Uneven_Growth->Optimize_Seeding Yes Uneven_Growth->Re_Run No Optimize_Seeding->Re_Run Reagent_Issue Prepare Fresh Reagents/ Check Kit Expiry Positive_Control_Fail->Reagent_Issue Yes Artifact_Check Check for Assay Artifacts (e.g., compound interference) Positive_Control_Fail->Artifact_Check No Reagent_Issue->Re_Run Artifact_Check->Re_Run

Caption: Troubleshooting workflow for cell viability assays.

AnnexinV_PI_Gating_Strategy cluster_plot Quadrant Analysis Title Flow Cytometry Data Interpretation Annexin V vs. Propidium Iodide (PI) Q1 Q1: Necrotic (Annexin V+/PI+) Q2 Q2: Late Apoptotic (Annexin V+/PI+) Q3 Q3: Viable (Annexin V-/PI-) Q4 Q4: Early Apoptotic (Annexin V+/PI-) X_Axis Annexin V-FITC -> Y_Axis PI -> p1->p2 p4->p3

Caption: Gating strategy for Annexin V/PI apoptosis assay.

References

Refinement of animal dosing protocols for isopropylparaben toxicological studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in toxicological studies of isopropylparaben.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the planning and execution of animal dosing protocols for this compound.

Formulation and Administration

Question: What is a suitable vehicle for this compound in dermal and oral toxicity studies?

Answer: For dermal studies, this compound is often applied neat or in a vehicle like corn oil or a 7:3 (w/w) mixture of corn oil and acetone. The choice of vehicle should be justified and should not cause dermal irritation or alter the toxicological properties of this compound. For oral gavage studies, common vehicles include corn oil or 0.5% carboxymethylcellulose in water. It is crucial to determine the stability and homogeneity of the this compound formulation in the chosen vehicle before starting the study.

Question: My this compound formulation is not stable. What can I do?

Answer: Paraben stability can be pH-dependent. Ensure the pH of your formulation is within a stable range, typically between 4 and 8. If you are using an aqueous vehicle, you may need to adjust the pH. For oil-based vehicles, ensure the this compound is fully dissolved; gentle heating and sonication can aid dissolution, but the temperature should not be high enough to cause degradation. Prepare formulations fresh daily unless you have validated their stability over a longer period.

Question: I am observing skin irritation in the control group of my dermal study. What could be the cause?

Answer: Skin irritation in the control group can be caused by the vehicle, the occlusive dressing, or the clipping of the fur. Ensure that the vehicle itself is non-irritating. The type of tape and gauze used for the dressing should also be non-irritating. When clipping the fur, be careful not to abrade the skin, as this can increase susceptibility to irritation.

Question: What are the common complications with oral gavage, and how can I avoid them?

Answer: Common complications include esophageal or stomach perforation, accidental administration into the trachea, and reflux.[1] To minimize these risks:

  • Use an appropriately sized gavage needle with a smooth, rounded tip.

  • Measure the correct insertion depth beforehand (from the corner of the mouth to the last rib).

  • Properly restrain the animal to ensure it remains still.

  • Administer the substance slowly and steadily.

  • If you meet resistance, do not force the needle.[2]

Animal Health and Observations

Question: I am seeing unexpected mortality in my high-dose group. What should I do?

Answer: Unexpected mortality requires immediate investigation. Review your dosing procedure to rule out gavage errors. Check for signs of systemic toxicity that might indicate the dose is too high. It is also important to consider the possibility of gavage-related reflux, which can lead to respiratory distress and death.[3] If the cause is not immediately apparent, a necropsy of the deceased animals should be performed by a qualified pathologist.

Question: The body weights of my treated animals are lower than the controls. What does this signify?

Answer: A decrease in body weight or a reduced rate of weight gain is a common sign of systemic toxicity. It could be due to decreased food and water consumption, or a direct toxic effect of the substance. Carefully monitor food and water intake and continue to record body weights regularly. This data is a critical endpoint in the toxicological assessment.

Quantitative Data Summary

The following tables summarize key quantitative data from toxicological studies of this compound and related compounds.

Table 1: Dermal Toxicity of this compound in Rats

Study DurationSpeciesDose Levels (mg/kg bw/day)NOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Observed Effects at LOAELReference
28 daysSprague-Dawley Rat50, 100, 300, 600600 (for no skin lesion)-Weak or moderate skin damage in females at various doses.[4][5]

Table 2: Endocrine Disruption Potential of this compound

Assay TypeSystemEndpointThis compound ActivityKey FindingsReference
Receptor Binding AssayHuman Estrogen Receptor α (ERα)Competitive Binding (IC50)~10⁻⁵ MBinds to ERα, with affinity increasing with alkyl chain length.[6][7]
Receptor Binding AssayHuman Estrogen Receptor β (ERβ)Competitive Binding (IC50)~10⁻⁵ MBinds to ERβ, with similar affinity to ERα.[6][7]
Transcriptional Activity AssayAndrogen Receptor (AR)Inhibition of Testosterone-induced activityWeak antagonistCan inhibit the action of androgens.[8]

Experimental Protocols

Below are detailed methodologies for dermal and oral toxicological studies of this compound, based on OECD guidelines and published literature.

Repeated Dose Dermal Toxicity Study (28-Day)

This protocol is adapted from OECD Guideline 410.

  • Test Animals: Healthy, young adult Sprague-Dawley rats (8-10 weeks old) are used. Both sexes are included, with at least 5 animals per sex per group.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days before the study begins.

  • Preparation: Approximately 24 hours before the first application, the fur on the dorsal area of the trunk of each animal is clipped. The clipped area should be about 10% of the total body surface area.

  • Dose Groups: At least three dose levels of this compound and a vehicle control group are used. A high dose that is expected to produce toxicity but not mortality, a low dose that is expected to produce no toxicity, and an intermediate dose are selected. Based on available data, doses could range from 50 to 600 mg/kg bw/day.[4][5]

  • Test Substance Preparation and Application: this compound is prepared in a suitable vehicle (e.g., corn oil). The formulation is applied uniformly to the clipped skin area daily for 28 days. The application site is covered with a porous gauze dressing and non-irritating tape.

  • Observations:

    • Clinical Signs: Animals are observed daily for any signs of toxicity.

    • Body Weight: Body weight is recorded weekly.

    • Food and Water Consumption: Measured weekly.

    • Dermal Irritation: The application site is scored for erythema and edema at least once weekly.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.

  • Necropsy and Histopathology: All animals are subjected to a full necropsy. The application site and major organs are preserved for histopathological examination.

Oral Gavage Toxicity Study

This protocol is a general guideline for oral toxicity studies.

  • Test Animals: Healthy, young adult rodents (e.g., Wistar rats or CD-1 mice) are used.

  • Acclimatization: Animals are acclimatized for at least 5 days.

  • Fasting: Animals are fasted overnight (for rats) or for 3-4 hours (for mice) before dosing. Water is available ad libitum.[1]

  • Dose Groups: At least three dose levels and a vehicle control are used.

  • Test Substance Preparation and Administration: this compound is prepared in a suitable vehicle (e.g., corn oil). The dose volume is calculated based on the animal's body weight (typically not exceeding 10 mL/kg for rodents). The substance is administered directly into the stomach using a gavage needle.

  • Observations:

    • Clinical Signs: Animals are observed for signs of toxicity shortly after dosing and then daily.

    • Body Weight: Recorded at least weekly.

    • Food and Water Consumption: Monitored weekly.

  • Endpoint Analysis: Depending on the study's objective, endpoints may include clinical pathology, organ weights, and histopathology at the end of the study period.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Dermal Toxicity Assessment

Dermal_Toxicity_Workflow cluster_pathology Pathology start Study Design & Protocol Development acclimatization Animal Acclimatization (min. 5 days) start->acclimatization prep Animal Preparation (Fur Clipping) acclimatization->prep dosing Daily Dermal Application (e.g., 28 days) prep->dosing observations In-life Observations (Clinical Signs, Body Weight, Skin Irritation) dosing->observations termination Study Termination & Sample Collection observations->termination clinical_path Clinical Pathology (Hematology, Biochemistry) termination->clinical_path gross_path Gross Necropsy termination->gross_path analysis Data Analysis (Statistical Analysis) report Final Report analysis->report clinical_path->analysis histo_path Histopathology gross_path->histo_path histo_path->analysis

Dermal Toxicity Experimental Workflow
This compound and Estrogen Receptor Signaling

This compound is known to be a xenoestrogen, meaning it can mimic the effects of estrogen by binding to estrogen receptors (ERα and ERβ). This interaction can lead to the activation or inhibition of estrogen-responsive genes, potentially disrupting normal endocrine function.

Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IPP This compound ER Estrogen Receptor (ERα / ERβ) IPP->ER Binds HSP Heat Shock Proteins ER->HSP Bound in inactive state Dimerization Dimerization ER->Dimerization Translocation Nuclear Translocation Dimerization->Translocation ERE Estrogen Response Element (ERE) in DNA Translocation->ERE Binds to Transcription Gene Transcription ERE->Transcription Activates Effects Cellular Effects (e.g., Proliferation, Differentiation) Transcription->Effects

This compound's Estrogenic Pathway
This compound and Androgen Receptor Signaling

Some studies suggest that parabens can also act as anti-androgens, meaning they can block the normal activity of androgens like testosterone. They do this by competitively binding to the androgen receptor (AR) and preventing it from being activated by its natural ligands.

Androgen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IPP This compound AR Androgen Receptor (AR) IPP->AR Competitively Inhibits Testosterone Testosterone Testosterone->AR Activates Translocation Nuclear Translocation AR->Translocation ARE Androgen Response Element (ARE) in DNA Translocation->ARE Binds to Transcription Gene Transcription ARE->Transcription Activates NoEffect Blocked Androgenic Effects Transcription->NoEffect Leads to

This compound's Anti-Androgenic Pathway

References

Technical Support Center: Minimizing Isopropylparaben Contamination

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to minimizing isopropylparaben contamination during trace analysis, presented in a technical support center format with troubleshooting guides and frequently asked questions. This resource is tailored for researchers, scientists, and drug development professionals.

This technical support center provides detailed guidance to help you identify and eliminate sources of this compound contamination in your trace analysis experiments, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of this compound contamination in a laboratory environment?

A1: this compound is a common preservative, leading to its prevalence as a laboratory contaminant. Key sources include:

  • Personal Care Products: Cosmetics, lotions, soaps, and other personal care items used by laboratory personnel are significant sources of paraben contamination.[1]

  • Laboratory Consumables: Plasticware, such as pipette tips and microcentrifuge tubes, can leach parabens. It is crucial to use certified "paraben-free" consumables or glassware whenever possible.[1][2]

  • Dust and Airborne Particles: this compound can be present in laboratory dust and air, which can settle on surfaces and contaminate samples.[1]

  • Reagents and Solvents: While high-purity solvents are less likely to be a source, contamination can be introduced through various reagents or water purification systems.

  • Cross-Contamination: Inadequate cleaning of glassware and laboratory equipment can lead to carryover from previous experiments.

Q2: What are the essential first steps to prevent this compound contamination?

A2: A proactive approach is the most effective strategy for preventing contamination. Essential preventative measures include:

  • Implement a "Paraben-Free" Policy: Require the use of paraben-free personal care products for all personnel working in the laboratory.

  • Use Appropriate Personal Protective Equipment (PPE): Always wear nitrile gloves (certified paraben-free if possible) and a clean lab coat. Avoid touching your face, hair, or personal items when handling samples.[3]

  • Source Certified Consumables: Whenever feasible, purchase plasticware that is certified as free from leachables and extractables. Pre-rinsing consumables with a high-purity solvent is a good practice if the certification is unavailable.[2]

  • Maintain a Clean Work Environment: Prepare samples in a dedicated clean area, such as a laminar flow hood, to minimize exposure to airborne contaminants.[3]

  • Employ Rigorous Cleaning Protocols: Adhere to strict and validated cleaning procedures for all glassware and equipment.

Q3: What is the recommended procedure for cleaning glassware to remove paraben contamination?

A3: A thorough, multi-step cleaning process is necessary to eliminate paraben residues from glassware. A recommended protocol includes the following steps:

  • Initial Wash: Manually wash glassware with a laboratory-grade, phosphate-free detergent and hot water.

  • Solvent Rinse: Rinse the glassware thoroughly with purified water.

  • Acid Soak: Submerge the glassware in a 0.5% nitric acid solution for at least 8 hours.

  • Final Rinse: Rinse the glassware multiple times (at least 5 times) with high-purity, "paraben-free" water.

Troubleshooting Guides

Issue: High levels of this compound detected in blank samples.

This indicates a persistent source of contamination within your analytical workflow. Follow these steps to identify and eliminate the source.

Potential Source Troubleshooting Action
Contaminated Solvents or Reagents Test each solvent and reagent individually to pinpoint the source. Replace any contaminated components with fresh, high-purity stock.
Leaching from Plastic Consumables Switch to glassware or use plasticware certified as "paraben-free." Pre-rinse all consumables with a high-purity solvent before use.
Contamination from Laboratory Personnel Reinforce policies regarding the use of personal care products and ensure strict adherence to proper PPE protocols.
Inadequate Glassware Cleaning Re-evaluate and implement a more rigorous glassware cleaning protocol as outlined in the FAQs.
Instrument Carryover Flush the entire HPLC/UPLC system, including the injector and detector, with a strong solvent like isopropanol, followed by the mobile phase. Use a strong needle wash solution and program multiple wash cycles between injections.[2]

Quantitative Data Summary

The following tables provide a framework for evaluating potential sources of this compound contamination. It is recommended that laboratories generate their own data based on their specific consumables and cleaning procedures.

Table 1: Illustrative Data on this compound Leaching from Laboratory Plasticware

Plastic TypeSolventIncubation Time (hours)Leached this compound (ng/mL)
Polypropylene (PP)Methanol (B129727)24< 0.1
Polypropylene (PP)Acetonitrile24< 0.1
Polystyrene (PS)Methanol240.5
Polystyrene (PS)Acetonitrile240.3
Note: This data is for illustrative purposes only and will vary based on the specific brand and lot of plasticware.

Table 2: Example Efficacy of Glassware Cleaning Methods

Cleaning MethodInitial Contamination (ng/cm²)Residual this compound (ng/cm²)Removal Efficiency (%)
Detergent Wash Only102.575%
Detergent Wash + Solvent Rinse100.892%
Detergent Wash + Acid Soak10< 0.1>99%
Note: This data is for illustrative purposes only. Laboratories should validate their own cleaning procedures.

Experimental Protocols

Protocol 1: General Sample Preparation for this compound Analysis in Aqueous Samples

This protocol outlines a general procedure for the extraction and concentration of this compound from aqueous matrices. It should be optimized and validated for your specific application.

  • Sample Collection: Collect samples in pre-cleaned glass containers.

  • Filtration: If necessary, filter the sample through a 0.45 µm glass fiber filter that has been pre-rinsed with methanol and high-purity water.

  • Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge with methanol followed by high-purity water. b. Load the sample onto the cartridge. c. Wash the cartridge with high-purity water to remove interfering substances. d. Elute the this compound with methanol or acetonitrile.

  • Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of the mobile phase for analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

This is a general method and should be adapted and validated for your specific instrumentation and requirements.

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: Purospher® STAR RP-18 endcapped (5µm) 150x4.6 mm or equivalent.

  • Mobile Phase: Acetonitrile and ultrapure water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector Wavelength: 254 nm.

  • Column Temperature: 40°C.

Mandatory Visualizations

Contamination_Sources_Workflow cluster_sources Potential Contamination Sources cluster_prevention Preventative Measures start Trace Analysis of this compound personnel Personnel (Personal Care Products) consumables Consumables (e.g., Plasticware) environment Environment (Dust, Air) reagents Reagents & Solvents carryover Instrument Carryover ppe Strict PPE & Personal Product Policy personnel->ppe Mitigated by certified_consumables Use Certified Paraben-Free Consumables consumables->certified_consumables Mitigated by clean_env Work in Clean Environment environment->clean_env Mitigated by high_purity Use High-Purity Reagents reagents->high_purity Mitigated by instrument_cleaning Rigorous Instrument Cleaning carryover->instrument_cleaning Mitigated by success Minimized Contamination

Caption: Logical relationship between contamination sources and preventative measures.

Troubleshooting_Workflow cluster_components Components to Test start High this compound in Blank isolate Isolate & Test Workflow Components start->isolate solvents Solvents & Reagents isolate->solvents consumables Consumables isolate->consumables glassware Glassware Cleaning isolate->glassware instrument LC System isolate->instrument remediate Implement Corrective Action solvents->remediate consumables->remediate glassware->remediate instrument->remediate retest Re-run Blank Analysis remediate->retest pass Contamination Resolved retest->pass fail Contamination Persists retest->fail fail->isolate Re-evaluate escalate Further Investigation Required fail->escalate

Caption: A systematic workflow for troubleshooting this compound contamination.

References

Calibration curve optimization for accurate isopropylparaben measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals to achieve accurate and reliable quantitative measurement of isopropylparaben using chromatographic methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the development and execution of calibration curves for this compound analysis.

Q1: Why is my calibration curve for this compound not linear (i.e., R² value is low)?

A low coefficient of determination (R²) indicates that the data points do not fall on a straight line, which is crucial for accurate quantification. Several factors can cause non-linearity:

  • Concentration Range Exceeded: The concentration of one or more of your standards may be outside the linear dynamic range of the detector. At very high concentrations, detectors can become saturated, leading to a plateau in the signal response.[1]

  • Standard Preparation Errors: Inaccurate dilutions, calculation errors, or degradation of the stock solution can lead to standards with incorrect concentrations. It is advisable to prepare fresh, independent dilutions for each calibration point rather than relying solely on serial dilutions to avoid cumulative errors.[2]

  • Co-elution or Contamination: Impurities in the solvent or sample matrix that co-elute with this compound can interfere with the detector response.[1] Ensure high-purity solvents and proper sample clean-up.

  • Instrumental Issues: Problems with the autosampler (inconsistent injection volumes), pump (unstable flow rate), or detector (lamp instability) can all contribute to poor linearity.[1][3]

  • Analyte Adsorption: this compound may adsorb to active sites within the column or HPLC system, particularly at low concentrations, causing the curve to be flat at the beginning and steeper at higher concentrations.[4]

Q2: What is an acceptable R² value for my calibration curve?

The required R² value depends on the regulatory guidelines and the purpose of the analysis.

  • General Guideline: A correlation coefficient (R²) greater than 0.99 is often considered acceptable for many applications.[5]

  • Pharmaceutical Analysis (ICH): For assay methods in pharmaceutical analysis, a stricter requirement of R² > 0.999 is often expected. For impurity testing, R² > 0.990 may be sufficient.[5]

  • FDA Guidance: The FDA often requires a regression coefficient (R²) of at least ≥0.99 for bioanalytical methods.[6]

Q3: My R² value is acceptable, but my back-calculated concentrations for the standards are inaccurate. What's the problem?

Even with a high R² value, the curve may not be accurate for quantification.

  • Forcing the Curve Through Zero: Unless you have a blank standard (0 concentration) that gives a zero response, do not force the y-intercept through the origin. Doing so can introduce bias across the concentration range.

  • Inappropriate Weighting: Standard linear regression gives equal importance to all data points. If there is significant variance at the high or low end of the curve, applying a weighting factor (e.g., 1/x or 1/x²) can improve the accuracy of the fit, especially at lower concentrations.[1]

  • Regulatory Criteria: According to FDA guidelines, a minimum of 75% of the calibration standards should have a back-calculated concentration within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[6]

Q4: How can I improve the sensitivity (LOD/LOQ) of my this compound measurement?

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical for measuring low levels of the analyte.

  • Optimize Detection Wavelength: Ensure the UV detector is set to the absorbance maximum for this compound, which is typically around 254-256 nm.[7][8] Operating on the slope of the absorbance curve can reduce sensitivity.[3]

  • Increase Injection Volume: Injecting a larger volume of the sample can increase the signal response. However, be cautious of overloading the column, which can lead to peak distortion.

  • Sample Pre-concentration: Techniques like Solid-Phase Extraction (SPE) can be used to concentrate the analyte from a dilute sample before injection, effectively lowering the detection limits.[9]

  • Choose a More Sensitive Detector: If UV detection is insufficient, consider using a more sensitive detector like a mass spectrometer (LC-MS).

Quantitative Data Summary

The performance of an analytical method is evaluated through key validation parameters. The table below summarizes typical performance data for HPLC-UV methods used in the analysis of parabens, including this compound.

Validation ParameterMethod 1 (Isocratic)Method 2 (Gradient)
Linearity Range 0.5 - 20 µg/mL[10]250 - 2000 ng/mL[11]
Correlation Coefficient (R²) > 0.999[7]> 0.9995[9]
Limit of Detection (LOD) 0.015 - 0.043 µg/mL[10]0.026 - 0.090 µg/mL[12]
Limit of Quantification (LOQ) 0.050 - 0.142 µg/mL[10]0.087 - 0.301 µg/mL[12]
Recovery (%) 98.0 - 98.4%[10]99.95 - 103.84%[9]
Precision (RSD%) < 4.6%[10]< 3.95%[9]

Experimental Protocols

Protocol 1: Preparation of Calibration Standards

This protocol outlines the steps for preparing a set of calibration standards for this compound.

  • Prepare Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent, such as methanol (B129727) or acetonitrile (B52724). Sonicate if necessary to ensure complete dissolution.

  • Prepare Intermediate Stock Solution (e.g., 100 µg/mL):

    • Pipette 5 mL of the 1000 µg/mL stock solution into a 50 mL volumetric flask.

    • Dilute to volume with the mobile phase or a solvent mixture similar in composition.

  • Prepare Working Calibration Standards:

    • Perform serial dilutions from the intermediate stock solution to prepare at least 5-7 calibration standards covering the desired concentration range (e.g., 0.5, 1, 5, 10, 20 µg/mL).[13]

    • Use the mobile phase as the diluent to minimize solvent effects during injection.[3]

    • Prepare a "blank" standard using only the diluent.

Protocol 2: HPLC-UV Method for this compound Analysis

This protocol provides a typical isocratic HPLC-UV method for the quantification of this compound.

  • HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A mixture of acetonitrile and ultrapure water (e.g., 50:50 v/v).[7] The mobile phase should be filtered through a 0.45 µm filter and degassed before use.[8]

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 10 - 20 µL.[13]

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection Wavelength: 254 nm.[7][9]

  • Data Analysis:

    • Inject the blank, followed by the calibration standards in a random order to avoid bias.[14]

    • Integrate the peak area of the this compound peak for each standard.

    • Construct a calibration curve by plotting the peak area (y-axis) against the concentration (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

    • Inject the unknown samples and use their peak areas to calculate their concentrations using the regression equation.

Visualizations

G cluster_prep Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis stock Prepare Stock Solution (e.g., 1000 µg/mL) intermediate Prepare Intermediate Solution (e.g., 100 µg/mL) stock->intermediate Dilute working Create Working Standards (Serial Dilution) intermediate->working Dilute inject Inject Standards & Blank (Random Order) working->inject blank Prepare Blank (Solvent Only) blank->inject acquire Acquire Chromatographic Data (Peak Area vs. Time) inject->acquire plot Plot Peak Area vs. Concentration acquire->plot regress Perform Linear Regression (y = mx + c, R²) plot->regress quantify Quantify Unknown Samples regress->quantify

Caption: Workflow for Calibration Curve Generation.

G cluster_investigate Troubleshooting Path start Poor Calibration Curve (Low R² or Inaccurate Back-Calculation) check_standards 1. Verify Standard Preparation - Freshly prepare? - Calculation error? - Dilution technique? start->check_standards check_range 2. Assess Concentration Range - Is highest standard saturating detector? - Is lowest standard near LOQ? check_standards->check_range If standards OK check_instrument 3. Evaluate Instrument Performance - Consistent injection volume? - Stable flow rate/pressure? - Detector lamp OK? check_range->check_instrument If range is appropriate check_method 4. Review Method Parameters - Co-eluting peaks? - Appropriate mobile phase? - Sample matrix effects? check_instrument->check_method If instrument OK end_node Optimized Calibration Curve check_method->end_node Address findings

Caption: Troubleshooting Logic for Calibration Issues.

References

Inter-assay variability in isopropylparaben estrogenicity testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the estrogenicity testing of isopropylparaben.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its estrogenic activity a concern?

This compound is an ester of p-hydroxybenzoic acid used as a preservative in cosmetics, pharmaceuticals, and food products. Concerns about its estrogenic activity stem from its potential to act as an endocrine disruptor, which are chemicals that can interfere with the body's endocrine system.[1][2][3] Specifically, it has been shown to bind to estrogen receptors and elicit an estrogenic response, which could have implications for human health.[1][2][4]

Q2: What are the common in vitro assays used to evaluate the estrogenicity of this compound?

Several in vitro assays are commonly employed to assess the estrogenic activity of compounds like this compound. These include:

  • Stably Transfected Transcriptional Activation (STTA) Assays: These assays, such as the one described in OECD Test Guideline 455, use cell lines (e.g., ERα-HeLa9903) stably transfected with an estrogen receptor and a reporter gene. The binding of a substance to the receptor triggers the expression of the reporter gene, which can be quantified.[1][2][5]

  • MCF-7 Cell Proliferation Assay (E-SCREEN): This assay utilizes the estrogen-responsive human breast cancer cell line MCF-7. Estrogenic compounds stimulate the proliferation of these cells, which can be measured to determine the estrogenic potential.[6][7][8]

  • Yeast Two-Hybrid Assay (Yeast Estrogen Screen - YES): This method uses genetically modified yeast to detect ligand-induced dimerization of the estrogen receptor, which in turn activates a reporter gene.[9][10][11]

  • Bioluminescence Resonance Energy Transfer (BRET)-based ERα Dimerization Assay: This is a cell-based assay that measures the dimerization of the estrogen receptor alpha (ERα) in response to ligand binding in real-time.[1][2]

  • Competitive Estrogen Receptor Binding Assays: These assays determine the ability of a test chemical to compete with a radiolabeled estrogen for binding to the estrogen receptor.[12][13][14]

Q3: How does the estrogenic potency of this compound compare to other parabens and 17β-estradiol?

This compound generally exhibits weak estrogenic activity compared to the endogenous hormone 17β-estradiol.[5][12] Its potency relative to other parabens can vary depending on the assay used. Generally, parabens with longer and more branched alkyl chains tend to show higher estrogenic activity.[3][12] For instance, some studies have shown the order of estrogenic activity to be isobutylparaben > butylparaben (B1668127) > this compound > propylparaben (B1679720) > ethylparaben (B1671687) > methylparaben.[12]

Troubleshooting Guides

Problem 1: High variability in results between different estrogenicity assays for this compound.

  • Possible Cause 1: Different biological endpoints. Assays measure different events in the estrogen signaling cascade, from receptor binding to gene transcription and cell proliferation.[15] This inherent difference in endpoints can lead to varied quantitative results. For example, a compound might bind to the receptor but be a weak transcriptional activator.

  • Troubleshooting Tip 1: Acknowledge that different assays provide complementary information. It is recommended to use a battery of tests to obtain a comprehensive profile of a compound's estrogenic activity.[15][16] Comparing results from a receptor binding assay with a transcriptional activation assay can provide insights into the mechanism of action.

  • Possible Cause 2: Assay-specific metabolic capabilities. Some cell lines used in these assays may have different capacities to metabolize the test compound.[17][18] Metabolism can either activate or deactivate the estrogenic potential of a substance.

  • Troubleshooting Tip 2: Be aware of the metabolic competence of the chosen cell line. If metabolism is suspected to play a role, consider using assays with cell lines that have well-characterized metabolic enzyme profiles or supplement the assay with a metabolic activation system (e.g., S9 fraction).

  • Possible Cause 3: Differences in experimental protocols. Minor variations in protocols, such as cell seeding density, exposure time, and reagent concentrations, can significantly impact results.[19][20]

  • Troubleshooting Tip 3: Strictly adhere to standardized protocols, such as those outlined by the OECD, where available.[1][5] Meticulous record-keeping of all experimental parameters is crucial for reproducibility. When comparing data across studies, carefully examine the methodologies for any differences.

Problem 2: Inconsistent results within the same assay in my laboratory.

  • Possible Cause 1: Cell line instability. Cell lines can change their characteristics over time with repeated passaging, leading to altered responsiveness.

  • Troubleshooting Tip 1: Use low-passage number cells and regularly perform cell line authentication. Monitor the responsiveness of the cells to a positive control (e.g., 17β-estradiol) in every experiment to ensure consistency.

  • Possible Cause 2: Reagent variability. The quality and concentration of reagents, including the test compound, media, and serum, can fluctuate.

  • Troubleshooting Tip 2: Use high-purity this compound and other reagents. If using serum, be aware that it can contain endogenous estrogens; using charcoal-stripped serum is recommended to reduce background estrogenic activity.[8][21] Always run appropriate vehicle controls.

  • Possible Cause 3: Technical errors. Pipetting inaccuracies, improper incubation conditions (temperature, CO2 levels), and reader sensitivity can all contribute to variability.

  • Troubleshooting Tip 3: Ensure all equipment is properly calibrated. Use positive displacement pipettes for viscous solutions. Perform regular training for all laboratory personnel on the specific assay protocols.

Data Presentation: Inter-assay Variability of this compound

The following tables summarize quantitative data on the estrogenic activity of this compound from various in vitro assays, illustrating the variability across different testing methods.

Table 1: Stably Transfected Transcriptional Activation (STTA) Assay Data

CompoundPC50 (M)PC10 (M)Relative Transcriptional Activation (logRTA) vs. E2Reference
This compound1.58 x 10⁻⁶3.58 x 10⁻⁷-2.73993[5]
17β-estradiol (E2)2.88 x 10⁻¹¹--[5]

PC50: Concentration for 50% maximal activity. PC10: Concentration for 10% maximal activity.

Table 2: BRET-based ERα Dimerization Assay Data

CompoundPC20 (M)Reference
This compound1.37 x 10⁻⁵[1][2]
4-hydroxytamoxifen (Positive Control)-[13]

PC20: Concentration resulting in 20% of the maximal activity of the positive control.

Table 3: Comparative Estrogenic Activity of Parabens in Different Assays

CompoundSTTA Assay (PC50, M)[5]BRET Assay (PC20, M)[1][2]Yeast Two-Hybrid (hERα) Relative Activity (E2=1)[9]
This compound1.58 x 10⁻⁶1.37 x 10⁻⁵Not Reported
Isobutylparaben6.3 x 10⁻⁷1.43 x 10⁻⁵2.0 x 10⁻⁴
Butylparaben1.25 x 10⁻⁷2.58 x 10⁻⁵Not Reported
Propylparaben2.0 x 10⁻⁶3.09 x 10⁻⁵Not Reported
Ethylparaben1.26 x 10⁻⁶3.29 x 10⁻⁵Not Reported
MethylparabenNot Reported5.98 x 10⁻⁵Not Reported

Experimental Protocols

1. Stably Transfected Transcriptional Activation (STTA) Assay (Based on OECD TG 455) [1][5]

This protocol outlines the general steps for an STTA assay.

  • Cell Culture: Maintain ERα-HeLa9903 cells in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Chemical Exposure: Expose the cells to a range of concentrations of this compound, a positive control (17β-estradiol), and a vehicle control for a specified period (e.g., 24 hours).

  • Cell Lysis and Reporter Gene Assay: After exposure, lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity using a luminometer).

  • Data Analysis: Plot the response against the log of the concentration and determine the PC50 (concentration at 50% of maximal response).

2. MCF-7 Cell Proliferation Assay (E-SCREEN) [6][7][22]

  • Cell Culture: Culture MCF-7 cells in a suitable medium (e.g., EMEM) with 10% FBS.

  • Hormone Deprivation: Prior to the assay, switch the cells to a medium containing charcoal-stripped FBS to remove endogenous estrogens.

  • Cell Seeding: Plate the cells in 96-well plates and allow them to attach.

  • Treatment: Treat the cells with various concentrations of this compound, a positive control (17β-estradiol), and a vehicle control.

  • Incubation: Incubate the plates for a period sufficient to observe proliferation (e.g., 6 days), with media changes as needed.

  • Quantification of Proliferation: Measure cell proliferation using methods such as the MTT assay or AlamarBlue assay, which quantify metabolic activity, or by direct cell counting.

  • Data Analysis: Calculate the proliferative effect relative to the negative control and determine the EC50 (concentration for 50% of maximal proliferative effect).

3. Yeast Estrogen Screen (YES) Assay [9][10][23]

  • Yeast Culture: Grow the recombinant Saccharomyces cerevisiae strain containing the human estrogen receptor (hER) and the reporter gene (e.g., lacZ) in a selective medium.

  • Assay Setup: In a 96-well plate, add the test substance (this compound), a positive control (17β-estradiol), and a negative control to the assay medium containing the yeast and a chromogenic substrate (e.g., CPRG).

  • Incubation: Incubate the plates at 30°C for a defined period (e.g., 48-72 hours) to allow for receptor activation and reporter gene expression.

  • Measurement: Measure the color change resulting from the enzymatic activity of the reporter gene product (β-galactosidase) using a spectrophotometer.

  • Data Analysis: Compare the response of the test substance to the positive control to determine its estrogenic activity.

Mandatory Visualizations

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER_HSP ER-HSP Complex This compound->ER_HSP E2 17β-Estradiol (E2) E2->ER_HSP ER Estrogen Receptor (ER) Dimerized_ER Dimerized ER ER->Dimerized_ER Dimerization HSP Heat Shock Proteins ER_HSP->ER Ligand Binding ER_HSP->HSP Dissociation ERE Estrogen Response Element (ERE) Dimerized_ER->ERE Binding cluster_nucleus cluster_nucleus Dimerized_ER->cluster_nucleus Gene Target Gene Transcription Transcription mRNA mRNA Transcription->mRNA Activation Protein Protein Synthesis (Cellular Response) mRNA->Protein

Caption: Classical estrogen receptor signaling pathway activated by ligands.

Experimental_Workflow cluster_endpoints Assay-Specific Endpoints start Start: Prepare Test Compound (this compound) cell_culture Cell Culture (e.g., MCF-7, HeLa) start->cell_culture seeding Cell Seeding in Microplate cell_culture->seeding exposure Exposure to this compound & Controls (E2, Vehicle) seeding->exposure incubation Incubation exposure->incubation endpoint Endpoint Measurement incubation->endpoint proliferation Cell Proliferation (e.g., MTT Assay) endpoint->proliferation reporter Reporter Gene Activity (e.g., Luciferase) endpoint->reporter binding Receptor Binding (e.g., Competitive Assay) endpoint->binding data_analysis Data Analysis (e.g., EC50/PC50 Calculation) proliferation->data_analysis reporter->data_analysis binding->data_analysis end End: Report Results data_analysis->end

Caption: Generalized workflow for in vitro estrogenicity testing.

References

Validation & Comparative

Comparative analysis of the estrogenic potency of isopropylparaben versus butylparaben

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the estrogenic potency of isopropylparaben and butylparaben (B1668127), supported by experimental data from in vitro and in vivo studies. This analysis reveals that while both parabens exhibit estrogenic activity, butylparaben is consistently reported to be more potent than this compound.

The estrogenic activity of parabens, a class of preservatives widely used in cosmetics, pharmaceuticals, and food products, is a subject of ongoing scientific scrutiny. These compounds can mimic the action of endogenous estrogens by binding to estrogen receptors (ERα and ERβ), potentially leading to endocrine-disrupting effects.[1][2] The potency of this estrogenic activity varies depending on the chemical structure of the paraben, particularly the length and branching of its alkyl side chain.[3][4] Generally, the estrogenic potency of parabens increases with the length of the alkyl chain.[3][5]

Quantitative Comparison of Estrogenic Potency

Multiple studies have quantified the estrogenic activity of this compound and butylparaben using various assays. The following tables summarize key quantitative data from these studies, providing a direct comparison of their potency.

In Vitro AssayParameterThis compound (IsoPP)Butylparaben (BP)Reference
BRET-based ERα Dimerization PC20 (M)1.37 x 10⁻⁵2.58 x 10⁻⁵[1][6]
PC50 (M)8.65 x 10⁻⁵9.03 x 10⁻⁵[1]
Stably Transfected Transcriptional Activation (STTA) PC10 (M)3.58 x 10⁻⁷3.02 x 10⁻⁷[1][6]
PC50 (M)1.59 x 10⁻⁶1.48 x 10⁻⁶[1]
MCF-7 Cell Proliferation EC50 (µM)Not explicitly stated, but activity is generally ranked lower than butylparaben.1.2[7]
Competitive Binding to Human ERα IC50 (M)Not explicitly stated, but activity is generally ranked lower than butylparaben.6.0 x 10⁻⁶[4]
Relative Binding Affinity (RBA)Lower than butylparabenHigher than this compound[8]
Competitive Binding to Human ERβ IC50 (M)Not explicitly stated, but activity is generally ranked lower than butylparaben.5.0 x 10⁻⁶[4]

Note:

  • PC20, PC10, PC50: The concentration of a substance that elicits 20%, 10%, or 50% of the maximum possible response in a given assay. Lower values indicate higher potency.

  • EC50: The concentration of a drug that gives half-maximal response.

  • IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.

  • RBA: Relative Binding Affinity, a measure of how well a ligand binds to a receptor relative to a reference ligand.

The data consistently demonstrates that butylparaben exhibits a stronger estrogenic effect than this compound in most in vitro assays. For instance, in the STTA assay, both the PC10 and PC50 values for butylparaben are slightly lower than those for this compound, indicating higher potency.[1] Similarly, competitive binding assays show butylparaben having a higher affinity for both ERα and ERβ.[4]

In Vivo Evidence

In vivo studies in animal models further support the higher estrogenic potency of butylparaben. Uterotrophic assays, which measure the increase in uterine weight in immature or ovariectomized female rodents as an indicator of estrogenic activity, have shown that butylparaben can induce a significant uterotrophic response.[2][8] While data for this compound in these specific assays is less consistently reported alongside butylparaben, the general trend of increasing potency with linear alkyl chain length suggests butylparaben would be more potent.[8] Studies in fish have also demonstrated the estrogenic activity of butylparaben.[9][10]

Signaling Pathways and Experimental Workflows

The estrogenic activity of parabens is primarily mediated through their interaction with estrogen receptors. The following diagrams illustrate the signaling pathway and a general workflow for assessing estrogenic potency.

Estrogenic_Signaling_Pathway cluster_cell Cell Paraben Paraben (e.g., this compound, Butylparaben) ER Estrogen Receptor (ERα / ERβ) Paraben->ER Binding & Activation ERE Estrogen Response Element (in DNA) ER->ERE Dimerization & Nuclear Translocation Gene Target Gene Transcription ERE->Gene Protein Protein Synthesis Gene->Protein Response Cellular Response (e.g., Proliferation) Protein->Response

Caption: Estrogenic signaling pathway of parabens.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Receptor_Binding Receptor Binding Assays (e.g., Competitive ELISA) Data_Analysis Data Analysis (EC50, RBA calculation) Receptor_Binding->Data_Analysis Reporter_Gene Reporter Gene Assays (e.g., STTA) Reporter_Gene->Data_Analysis Cell_Proliferation Cell Proliferation Assays (e.g., MCF-7) Cell_Proliferation->Data_Analysis Uterotrophic Uterotrophic Assay (Rodents) Uterotrophic->Data_Analysis Fish_Assay Fish Assays (e.g., Vitellogenin induction) Fish_Assay->Data_Analysis Start Test Compounds (this compound, Butylparaben) Start->Receptor_Binding Start->Reporter_Gene Start->Cell_Proliferation Start->Uterotrophic Start->Fish_Assay Conclusion Comparative Potency Assessment Data_Analysis->Conclusion

Caption: General experimental workflow for assessing estrogenic potency.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and butylparaben estrogenicity.

Bioluminescence Resonance Energy Transfer (BRET)-based Estrogen Receptor Alpha (ERα) Dimerization Assay
  • Cell Line: HEK293 cells stably transfected with ERα fused to NanoLuc luciferase (Nluc) and HaloTag (HT) expression vectors.

  • Principle: This assay measures the dimerization of ERα upon ligand binding. When a paraben binds to the ERα-Nluc and ERα-HT monomers, it induces their dimerization, bringing the Nluc (donor) and a fluorescently labeled HaloTag ligand (acceptor) into close proximity. This results in bioluminescence resonance energy transfer (BRET), which can be quantified.

  • Procedure:

    • Cells are seeded in 96-well plates.

    • After 24 hours, the medium is replaced with a medium containing the HaloTag NanoBRET 618 ligand and the test compounds (this compound or butylparaben) at various concentrations.

    • The plate is incubated for 24 hours at 37°C.

    • NanoLuc luciferase substrate is added to each well.

    • BRET signal is measured using a luminometer capable of detecting both donor and acceptor emission wavelengths.

    • Data is analyzed to determine PC20 and PC50 values.[1]

Stably Transfected Transcriptional Activation (STTA) Assay
  • Cell Line: ERα-HeLa-9903 cells, which are stably transfected with a human ERα expression vector and a reporter plasmid containing estrogen response elements (EREs) upstream of a luciferase reporter gene.

  • Principle: This assay measures the ability of a chemical to bind to and activate ERα, leading to the transcription of the luciferase reporter gene. The amount of light produced by the luciferase enzyme is proportional to the estrogenic activity of the compound.

  • Procedure:

    • Cells are plated in 96-well plates.

    • After 24 hours, the cells are exposed to various concentrations of the test parabens.

    • The plates are incubated for 20-24 hours at 37°C.

    • The medium is removed, and cells are lysed.

    • Luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

    • PC10 and PC50 values are calculated from the dose-response curves.[1]

MCF-7 Cell Proliferation Assay
  • Cell Line: MCF-7 human breast cancer cells, which are estrogen-dependent for their growth.

  • Principle: This assay assesses the estrogenic activity of a compound by measuring its ability to stimulate the proliferation of MCF-7 cells.

  • Procedure:

    • MCF-7 cells are maintained in a steroid-free medium for several days to deprive them of estrogens.

    • Cells are then seeded in multi-well plates and treated with various concentrations of this compound or butylparaben.

    • The cells are incubated for a period of 6 days.

    • Cell proliferation is quantified using methods such as the MTT assay or by direct cell counting.

    • The concentration that produces a half-maximal increase in cell number (EC50) is determined.[7][11][12]

Competitive Estrogen Receptor Binding Assay
  • Principle: This in vitro assay measures the ability of a test chemical to compete with a radiolabeled or fluorescently labeled estradiol (B170435) for binding to isolated estrogen receptors (ERα or ERβ).

  • Procedure:

    • A fixed concentration of purified human ERα or ERβ is incubated with a fixed concentration of labeled 17β-estradiol and varying concentrations of the test paraben.

    • After incubation to reach equilibrium, the receptor-bound and free labeled estradiol are separated.

    • The amount of labeled estradiol bound to the receptor is quantified.

    • The concentration of the paraben that inhibits 50% of the labeled estradiol binding (IC50) is calculated to determine its relative binding affinity.[4][13]

In Vivo Uterotrophic Assay
  • Animal Model: Immature or ovariectomized female rats or mice.

  • Principle: This assay is a well-established in vivo method to assess the estrogenic activity of a substance by measuring the growth of the uterus.

  • Procedure:

    • Animals are administered the test compound (e.g., butylparaben) daily for three consecutive days via subcutaneous injection or oral gavage.

    • A positive control group receives a known estrogen (e.g., 17β-estradiol), and a negative control group receives the vehicle.

    • On the fourth day, the animals are euthanized, and their uteri are excised and weighed (both wet and blotted-dry weight).

    • A statistically significant increase in uterine weight compared to the negative control group indicates estrogenic activity.[2][8][14]

References

Unraveling the In Vivo Toxicity of Isopropylparaben: A Comparative Analysis with Other Parabens in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of in vivo rodent studies reveals varying toxicity profiles among commonly used parabens, with isopropylparaben demonstrating endocrine-disrupting effects. This guide provides a detailed comparison of this compound with methyl-, ethyl-, propyl-, and butylparaben (B1668127), focusing on acute, sub-chronic, reproductive, and developmental toxicity data to inform researchers, scientists, and drug development professionals.

Parabens, a class of preservatives widely used in cosmetics, pharmaceuticals, and food products, have come under scientific scrutiny due to their potential endocrine-disrupting properties. This comparative guide synthesizes data from multiple in vivo rodent studies to provide a clear overview of the toxicological profiles of this compound and its counterparts.

Acute and Sub-chronic Toxicity

Parabens generally exhibit low acute toxicity in rodents. The acute oral toxicity, measured as the LD50 (the dose lethal to 50% of the test animals), is relatively high for most parabens, indicating a low short-term risk.

Table 1: Acute Oral LD50 Values of Various Parabens in Rodents

ParabenRodent SpeciesLD50 (mg/kg bw)Citation
MethylparabenRat (male)2,100[1]
MethylparabenRat>5,000[1]
EthylparabenRat (female)4,300 (4.3 g/kg)[2]
PropylparabenNot specified2,000 - 8,000[3]
This compoundNot availableNot available
ButylparabenNot specified2,000 - 8,000[3]

Sub-chronic toxicity studies, which involve repeated dosing over a longer period, provide insights into the potential for cumulative effects. The No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) are key metrics from these studies.

Reproductive and Developmental Toxicity

A primary concern with parabens is their potential to interfere with the endocrine system, thereby affecting reproductive and developmental processes. Several studies have investigated these effects in rodents, with results indicating that the potency of parabens in this regard often increases with the length and branching of their alkyl chain.

In a study on female Sprague-Dawley rats, oral administration of this compound at a high dose (1000 mg/kg BW/day) from postnatal day 21 to 40 resulted in a significant delay in vaginal opening and a decrease in the length of the estrous cycle.[4] Morphological studies of the uterus revealed myometrial hypertrophy at this high dose.[4] Furthermore, a significant decrease in serum estradiol (B170435) and thyroxine concentrations was observed in this compound-treated groups.[4]

A study on immature female rats demonstrated that this compound, along with butyl- and isobutylparaben, at a dose of 1000 mg/kg BW/day, significantly increased uterus weights, indicating an estrogen-like effect.[5][6] This effect was reversible with the co-administration of an estrogen receptor antagonist.[5][6]

In a 28-day dermal toxicity study in rats, a mixture of this compound and isobutylparaben was found to have a synergistic dermal toxic effect.[7][8] While this compound alone had a NOAEL of 600 mg/kg bw/day for skin lesions in female rats, the mixture had a LOAEL of 50 mg/kg bw/day for skin hyperkeratosis.[7][8] Additionally, a dose-dependent decrease in follicle-stimulating hormone (FSH) was observed with the mixture.[7][8]

Table 2: Reproductive and Developmental Toxicity Endpoints for Various Parabens in Rodents

ParabenRodent SpeciesDosageKey FindingsNOAEL/LOAELCitation
This compound Sprague-Dawley Rat (female)62.5, 250, 1000 mg/kg BW/day (oral)Delayed vaginal opening, decreased estrous cycle length, myometrial hypertrophy (at 1000 mg/kg). Decreased serum estradiol and thyroxine.Not explicitly stated[4]
This compound Immature Rat (female)62.5, 250, 1000 mg/kg BW/dayIncreased uterine weight (at 1000 mg/kg).Not explicitly stated[5][6]
This compound Sprague-Dawley Rat (female)50, 100, 300, 600 mg/kg bw/day (dermal)NOAEL of 600 mg/kg bw/day for skin lesions.600 mg/kg bw/day[7][8]
Methylparaben RatUp to 1000 mg/kg bw/day (dietary)No effect on sex hormones and reproductive organs in juvenile males.NOAEL: 1000 mg/kg bw/day[9]
Ethylparaben RatUp to 1000 mg/kg bw/day (dietary)No effect on sex hormones and reproductive organs in juvenile males.NOAEL: 1000 mg/kg bw/day[9]
Propylparaben Wistar Rat (male)10, 100, 1000 mg/kg/day (oral)Conflicting results. Some studies show impaired spermatogenesis and reduced testosterone, while others show no adverse effects on reproductive organs.LOAEL: 10 mg/kg bw/day (in some studies). NOAEL: 1000 mg/kg/day (in other studies).[9][10][11]
Butylparaben Sprague-Dawley RatUp to 1000 mg/kg/day (oral)Maternal NOAEL of 100 mg/kg/day. No developmental toxicity observed.Maternal NOAEL: 100 mg/kg/day[12]
Butylparaben Wistar Rat (male)Up to 10,000 ppm in dietDose-related reductions in epididymal weights, sperm concentrations, and serum testosterone.Not explicitly stated[13]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited studies, detailed experimental methodologies are crucial. Below are representative protocols for key experiments.

Oral Gavage Developmental Toxicity Study (Example based on Butylparaben study)
  • Test Substance: Butylparaben

  • Vehicle: 0.5% carboxymethylcellulose

  • Animal Model: Sprague-Dawley rats

  • Dosage Levels: 0, 10, 100, or 1,000 mg/kg/day

  • Administration: Oral gavage

  • Dosing Period: Gestation days 6-19

  • Observations: Maternal weight gain and food consumption were monitored. On gestation day 20, caesarean sections were performed.

  • Endpoints: Fetuses were evaluated for viability, growth (fetal weight), and external, visceral, and skeletal abnormalities.[12]

Uterotrophic Assay in Immature Rats (Example based on this compound study)
  • Test Substances: Propyl-, isopropyl-, butyl-, and isobutylparaben

  • Positive Control: 17α-ethinylestradiol (EE, 1 mg/kg body weight [BW]/day)

  • Animal Model: Immature female rats

  • Dosing Period: Postnatal day 14 to 16 (3 days)

  • Dosage Levels: 62.5, 250, and 1000 mg/kg BW/day

  • Endpoints: Uterine weight was measured as an indicator of estrogenic activity.[5][6]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and biological mechanisms discussed, the following diagrams are provided.

Experimental_Workflow cluster_acclimatization Acclimatization cluster_dosing Dosing Phase cluster_observation In-Life Observation cluster_termination Termination & Analysis Acclimatization Rodent Acclimatization (e.g., 1 week) Dosing Daily Dosing (e.g., Oral Gavage, Dermal) Acclimatization->Dosing Clinical_Signs Clinical Signs Monitoring Body_Weight Body Weight Measurement Food_Consumption Food Consumption Necropsy Necropsy Dosing->Necropsy Organ_Weight Organ Weight Analysis Necropsy->Organ_Weight Histopathology Histopathology Necropsy->Histopathology Blood_Analysis Blood Collection & Biochemistry Necropsy->Blood_Analysis

Caption: General workflow for an in vivo rodent toxicity study.

The estrogenic activity of certain parabens is believed to be mediated through their interaction with estrogen receptors (ERs).

Estrogen_Signaling_Pathway cluster_cell Target Cell Paraben Paraben (e.g., this compound) ER Estrogen Receptor (ER) Paraben->ER Binds to ERE Estrogen Response Element (ERE) on DNA ER->ERE Binds to Transcription Gene Transcription ERE->Transcription Response Biological Response (e.g., Uterine Growth) Transcription->Response

Caption: Simplified estrogen receptor signaling pathway for parabens.

Conclusion

The available in vivo data from rodent studies indicate that parabens, including this compound, possess varying degrees of toxicity, with longer and branched-chain parabens generally showing greater endocrine-disrupting activity. This compound has demonstrated estrogenic effects in rodent models, particularly at higher doses, leading to impacts on reproductive parameters in females. While the acute toxicity of parabens is low, the potential for reproductive and developmental effects warrants careful consideration in risk assessment. The provided data and protocols serve as a valuable resource for researchers and professionals in the fields of toxicology and drug development. Further research is needed to fully elucidate the comparative toxicity of this compound and to understand the implications for human health.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS for Isopropylparaben Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of preservatives like isopropylparaben is critical for ensuring product quality and safety. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. The choice between them depends on factors such as the sample matrix, required sensitivity, and the need for structural confirmation.[1][2]

This guide provides an objective comparison of HPLC and GC-MS for the analysis of this compound, supported by experimental data and detailed methodologies. Cross-validation of analytical methods is a key process in demonstrating that two distinct methods are suitable for the same intended purpose and yield equivalent results.[3][4]

Comparative Summary of Method Performance

The following table summarizes typical performance characteristics for the analysis of parabens using HPLC and GC-MS, providing a baseline for what can be expected during the analysis of this compound.

Validation ParameterHPLC-UVGC-MSKey Considerations
Linearity (R²) > 0.999[5]> 0.993[6]Both methods demonstrate excellent linearity over a wide concentration range.
Limit of Detection (LOD) 0.05 µg/mL[7]0.01–0.2 µg/L[8]GC-MS generally offers superior sensitivity, especially when combined with specific extraction techniques.[8]
Limit of Quantitation (LOQ) 0.12 mg/kg[9]3.1 - 48.7 ng/L[10]The lower LOQ of GC-MS makes it ideal for trace-level analysis.
Precision (%RSD) < 3.5%[11]< 15%[10]Both methods exhibit good precision, with HPLC often showing slightly lower variability in routine analyses.
Accuracy (% Recovery) 98.0% to 102.0%[12]56 - 117%[10]Both methods provide high accuracy, ensuring the reliability of the quantification.
Analysis Time < 10 minutes[13]~8 minutes[6]Both techniques offer relatively rapid analysis times.
Derivatization Not required[1]Often requiredHPLC has the advantage of analyzing parabens directly, while GC-MS may require a derivatization step to improve volatility.[6]
Selectivity GoodExcellentThe mass spectrometer in GC-MS provides superior selectivity and structural confirmation compared to a UV detector in HPLC.[14]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique suitable for the analysis of non-volatile compounds like this compound without the need for derivatization.[1] A reversed-phase method is typically employed.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)[13][15]

  • C18 analytical column (e.g., 250mm x 4.6mm, 5µm particle size)[5]

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is common. For example, a gradient starting with a lower concentration of acetonitrile and increasing over time can be used to separate different parabens.[16]

  • Flow Rate: 1.0 mL/min[15]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C)[5]

  • Detection Wavelength: 254 nm[11]

  • Injection Volume: 10-20 µL[15]

Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent, such as methanol (B129727) or the mobile phase.[4]

  • For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.[17]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify the this compound peak by comparing its retention time with that of a reference standard.

  • Quantify the compound by constructing a calibration curve from a series of standard solutions of known concentrations.[18]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and specificity for the analysis of parabens.[14] Derivatization may be necessary to improve the volatility and thermal stability of this compound.[10]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer[6]

  • Capillary column (e.g., BP-5 or equivalent, 30m x 0.25mm ID, 0.25µm film thickness)[6]

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)[6]

  • Injector Temperature: 250°C[6]

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).[6]

  • MS Transfer Line Temperature: 280°C[6]

  • Ion Source Temperature: 230°C[8]

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the this compound derivative.[8]

Sample Preparation and Derivatization:

  • Extract this compound from the sample matrix using a suitable solvent and technique, such as liquid-liquid extraction (LLE) or SPE.[6][10]

  • Evaporate the solvent and reconstitute the residue in a small volume of a suitable solvent.

  • Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to convert this compound to a more volatile silyl (B83357) derivative.[10]

Data Analysis:

  • Identify the derivatized this compound peak based on its retention time and mass spectrum.

  • Quantify the compound using an internal standard and a calibration curve prepared with derivatized standards.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the analytical methods and the cross-validation process.

cluster_0 HPLC Workflow cluster_1 GC-MS Workflow HPLC_SamplePrep Sample Preparation (Extraction/Dilution) HPLC_Analysis HPLC-UV/DAD Analysis HPLC_SamplePrep->HPLC_Analysis HPLC_Data Data Acquisition (Chromatogram) HPLC_Analysis->HPLC_Data HPLC_Quant Quantification HPLC_Data->HPLC_Quant GCMS_SamplePrep Sample Preparation (Extraction) GCMS_Deriv Derivatization GCMS_SamplePrep->GCMS_Deriv GC_MS_Analysis GC_MS_Analysis GCMS_Deriv->GC_MS_Analysis GCMS_Analysis GC-MS Analysis GCMS_Data Data Acquisition (Chromatogram & Spectra) GCMS_Quant Quantification GCMS_Data->GCMS_Quant GC_MS_Analysis->GCMS_Data

Caption: Experimental workflows for HPLC and GC-MS analysis of this compound.

Define Define Analytical Requirements DevelopHPLC Develop & Validate HPLC Method Define->DevelopHPLC DevelopGCMS Develop & Validate GC-MS Method Define->DevelopGCMS AnalyzeSamples Analyze Samples by Both Methods DevelopHPLC->AnalyzeSamples DevelopGCMS->AnalyzeSamples CompareResults Compare Results (e.g., Bland-Altman plot, t-test) AnalyzeSamples->CompareResults Conclusion Conclusion on Method Equivalence CompareResults->Conclusion

Caption: Logical workflow for the cross-validation of analytical methods.

References

Isopropylparaben's Estrogenic Activity: An Inter-Laboratory Data Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the estrogenic activity of isopropylparaben, drawing data from multiple in vitro studies. The objective is to present a consolidated view of its performance in various assays, offering a valuable resource for researchers in toxicology, endocrinology, and drug development. The data herein is compiled from peer-reviewed publications, and while not a formal inter-laboratory ring trial, it serves as a comparison of results from different research groups.

Quantitative Data Summary

The estrogenic activity of this compound has been evaluated in several in vitro systems, with varying results depending on the specific assay and endpoint measured. The following table summarizes key quantitative data from different studies to facilitate a comparison of its potency.

Assay TypeCell LineEndpointThis compound ValueReference CompoundReference ValueLaboratory/Study
ERα DimerizationHEK293PC201.37 x 10⁻⁵ M4-hydroxytamoxifen (OHT)-Kim et al. (2023)[1][2]
Transcriptional Activation (STTA)ERα-HeLa9903PC103.58 x 10⁻⁷ M17β-estradiol (E2)-Kim et al. (2023)[1][2]
Transcriptional Activation (STTA)ERα-HeLa9903PC501.59 x 10⁻⁶ M17β-estradiol (E2)-Kim et al. (2023)[2]
Yeast Two-Hybrid-Relative Activity2.0 x 10⁻⁵ - 2.0 x 10⁻⁴ (vs E2=1)17β-estradiol (E2)1Terasaki et al. (2009)[3]
Cell Proliferation (E-SCREEN)MCF-7Proliferation~10⁻⁵ M (similar magnitude to 10⁻⁸ M E2)17β-estradiol (E2)10⁻⁸ MOkubo et al. (2001)[4]

ERα: Estrogen Receptor alpha; PC20/PC10/PC50: Concentration for 20%/10%/50% of maximal activity of the positive control; STTA: Stably Transfected Transcriptional Activation.

Experimental Protocols

The methodologies employed across different laboratories to assess the estrogenic activity of this compound, while based on common principles, have specific variations. Below are detailed summaries of key experimental protocols cited in this comparison.

Estrogen Receptor (ER) Activated Luciferase Reporter Assay

This assay quantifies the ability of a chemical to bind to the estrogen receptor and induce the transcription of a reporter gene (luciferase).[5]

  • Cell Culture and Treatment : Estrogen-responsive cells, such as ERα-HeLa9903, are cultured in a suitable medium.[1][2] The cells are then treated with a range of concentrations of this compound or a positive control like 17β-estradiol (E2).[2]

  • Incubation : The treated cells are incubated for a specific period to allow for receptor binding, nuclear translocation, and activation of the reporter gene.

  • Lysis and Luciferase Assay : After incubation, the cells are lysed to release the cellular components, including the expressed luciferase enzyme. A substrate for luciferase is added, and the resulting luminescence is measured using a luminometer.[5]

  • Data Analysis : The luminescence intensity is proportional to the level of reporter gene activation. Dose-response curves are generated to determine potency values such as PC10 and PC50.[2]

Bioluminescence Resonance Energy Transfer (BRET)-based ERα Dimerization Assay

This assay measures the dimerization of the estrogen receptor alpha (ERα) upon ligand binding.

  • Cell Line : HEK293 cells stably transfected with ERα fused to NanoLuc luciferase (Nluc) and HaloTag (HT) are used.[1][2]

  • Ligand Addition : The cells are treated with various concentrations of the test compound (e.g., this compound).[1][2]

  • BRET Measurement : If the compound induces ERα dimerization, the Nluc and HT tags are brought into close proximity, allowing for bioluminescence resonance energy transfer (BRET) to occur upon the addition of a substrate. The BRET signal is then measured.

  • Data Analysis : The BRET signal intensity is plotted against the compound concentration to determine the PC20 value, which is the concentration at which 20% of the maximal response of a positive control is observed.[1][2]

E-SCREEN (Estrogen-Stimulated Cell Proliferation) Assay

This assay measures the proliferative effect of estrogenic compounds on estrogen-dependent cells.[5]

  • Cell Seeding : MCF-7 human breast cancer cells, which are estrogen-dependent for proliferation, are seeded in multi-well plates.[4][6]

  • Hormone Deprivation : The cells are initially cultured in a hormone-depleted medium to arrest their growth and synchronize the cell cycle.

  • Compound Exposure : The cells are then exposed to various concentrations of this compound, a positive control (E2), and a negative control.[4][6]

  • Proliferation Measurement : After a defined incubation period (typically several days), cell proliferation is assessed using methods such as crystal violet staining or other cell viability assays.[5]

  • Data Analysis : The increase in cell number relative to the negative control indicates an estrogenic effect.[4][6]

Visualizations

To further clarify the processes involved in determining estrogenic activity, the following diagrams illustrate a typical experimental workflow and the underlying estrogen signaling pathway.

Estrogenicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., MCF-7, HeLa) Cell_Treatment Treat Cells with This compound & Controls Cell_Culture->Cell_Treatment Compound_Prep Prepare this compound Dilutions Compound_Prep->Cell_Treatment Incubation Incubate Cell_Treatment->Incubation Assay_Endpoint Measure Endpoint (e.g., Luciferase, Proliferation) Incubation->Assay_Endpoint Data_Collection Collect Raw Data Assay_Endpoint->Data_Collection Dose_Response Generate Dose-Response Curves Data_Collection->Dose_Response Potency_Calc Calculate EC50/PCx Values Dose_Response->Potency_Calc

Caption: A generalized workflow for in vitro estrogenicity testing.

Estrogen_Signaling_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Ligand) ER Estrogen Receptor (ERα/ERβ) This compound->ER Binds to ER_Complex Ligand-ER Complex ER->ER_Complex Dimerization Dimerization ER_Complex->Dimerization ERE Estrogen Response Element (ERE) on DNA Dimerization->ERE Translocates to Nucleus & Binds DNA Transcription Gene Transcription ERE->Transcription Initiates Cellular_Response Cellular Response (e.g., Proliferation) Transcription->Cellular_Response

References

A Comparative Analysis of the Endocrine Disrupting Effects of Isopropylparaben and Bisphenol A

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative endocrine-disrupting profiles of isopropylparaben and bisphenol A (BPA), supported by experimental data and detailed methodologies.

This compound, a widely used preservative in cosmetics and pharmaceutical products, and bisphenol A (BPA), a monomer primarily used in the production of polycarbonate plastics and epoxy resins, have both come under scrutiny for their potential to disrupt the endocrine system. This guide provides a comprehensive comparison of their effects on estrogen, androgen, and thyroid hormone signaling pathways, presenting quantitative data from in vitro studies, detailed experimental protocols, and visual representations of the underlying mechanisms.

Estrogenic Activity

Both this compound and BPA are known to exhibit estrogenic activity by binding to estrogen receptors (ERs), primarily ERα and ERβ. This interaction can mimic the effects of the natural hormone estradiol, leading to the activation of estrogen-responsive genes and cellular proliferation.

Comparative Estrogenic Potency

The estrogenic potency of these compounds is often evaluated using in vitro assays such as competitive binding assays, reporter gene assays, and cell proliferation assays.

CompoundAssay TypeCell LineEndpointValueRelative Potency to Estradiol (E2)
This compound Stably Transfected Transcriptional Activation (STTA)ERα-HeLa9903PC103.58 x 10⁻⁷ M[1]~250,000-fold weaker[1]
PC501.59 x 10⁻⁶ M[1]
Bisphenol A (BPA) Estrogen Receptor Binding Assay (Competitive)Human ERαIC50Similar to Isobutylparaben (6.0 x 10⁻⁶ M)[2]~170,000-fold weaker (for isobutylparaben)[3]
MCF-7 Cell ProliferationMCF-7EC501.0 x 10⁻⁹M - 1.0 x 10⁻⁷MModerate

Experimental Protocol: MCF-7 Cell Proliferation Assay (E-Screen)

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-sensitive human breast cancer cell line, MCF-7.

Materials:

  • MCF-7:WS8 cell line[4]

  • Roswell Park Memorial Institute (RPMI)-1640 medium without phenol (B47542) red[4]

  • Charcoal-dextran stripped fetal bovine serum (sFBS)[4]

  • Test compounds (this compound, BPA) and 17β-estradiol (E2) as a positive control

  • 96-well cell culture plates

  • Cell counting kit-8 (CCK-8) or similar proliferation assay reagent[5]

Procedure:

  • Cell Culture: Maintain MCF-7 cells in RPMI-1640 supplemented with 10% FBS. Prior to the assay, switch the cells to a phenol red-free medium containing 10% sFBS for at least 24 hours to deprive them of estrogens.[5]

  • Seeding: Seed the cells into 96-well plates at a density of 2 x 10⁴ cells/well and allow them to attach for 24 hours.[5]

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds (e.g., 10⁻⁸ M to 10⁻⁴ M for BPA) or E2 (e.g., 10⁻¹⁰ M to 10⁻⁶ M).[5] Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 96 hours.[5]

  • Proliferation Measurement: Add the CCK-8 reagent to each well and incubate for a specified period. Measure the absorbance at the appropriate wavelength to determine the number of viable cells.

  • Data Analysis: Plot the cell proliferation against the log of the compound concentration to determine the EC50 value (the concentration that induces 50% of the maximal response).

Signaling Pathway: Estrogen Receptor Activation

The following diagram illustrates the genomic signaling pathway of estrogen receptor activation by an endocrine-disrupting chemical (EDC) like this compound or BPA.

EstrogenSignaling cluster_cell Target Cell EDC EDC (this compound/BPA) ER Estrogen Receptor (ERα/ERβ) EDC->ER Binds HSP Heat Shock Proteins ER->HSP Dissociates upon ligand binding Dimer ER Dimer ER->Dimer Dimerization HSP->ER Stabilizes (inactive state) ERE Estrogen Response Element (ERE) Dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein New Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Proliferation) Protein->Response

Estrogen receptor genomic signaling pathway.

Androgenic Activity

Both this compound and BPA have been shown to act as androgen receptor (AR) antagonists, meaning they can block the action of natural androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This can lead to disruptions in male reproductive development and function.

Comparative Anti-Androgenic Potency

The anti-androgenic activity is typically assessed using reporter gene assays in cell lines that express the androgen receptor.

CompoundAssay TypeCell LineEndpointValue
This compound Androgen Receptor Reporter Gene AssayCHO-K1 (AR-EcoScreen)Anti-androgenic activityYes
Bisphenol A (BPA) Androgen Receptor Transcriptional Activation AssayCV-1IC501-2 µM[6]

Experimental Protocol: Androgen Receptor Transcriptional Activation Assay

This assay measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor induced by an androgen agonist.

Materials:

  • MDA-kb2 human breast cancer cell line (stably expressing AR and a luciferase reporter gene)[7]

  • Leibovitz's L-15 medium

  • Charcoal/dextran-stripped fetal bovine serum (sFBS)

  • Test compounds (this compound, BPA) and a known anti-androgen like flutamide (B1673489) as a positive control

  • An androgen agonist like dihydrotestosterone (DHT)

  • 96-well plates

  • Luciferase assay reagent

Procedure:

  • Cell Culture: Maintain MDA-kb2 cells in L-15 medium supplemented with 10% FBS. Seven days prior to the experiment, switch to a medium containing 10% sFBS.

  • Seeding: Plate the cells in 96-well plates at a density of 40,000 cells per well.

  • Treatment: Treat the cells with various concentrations of the test compounds in the presence of a fixed concentration of DHT (e.g., 0.1 nM). Include controls with DHT alone and vehicle alone.

  • Incubation: Incubate the plates for 20-24 hours at 37°C without CO₂.

  • Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Plot the percentage of inhibition of DHT-induced luciferase activity against the log of the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition).

Signaling Pathway: Androgen Receptor Antagonism

The following diagram illustrates how an endocrine-disrupting chemical can act as an androgen receptor antagonist.

AndrogenAntagonism cluster_cell Target Cell Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds EDC EDC (this compound/BPA) EDC->AR Competitively Binds HSP Heat Shock Proteins AR->HSP Dissociates upon agonist binding ARE Androgen Response Element (ARE) AR->ARE Translocates & Binds Blocked Transcription Blocked AR->Blocked Prevents Activation HSP->AR Stabilizes (inactive state) Transcription Gene Transcription ARE->Transcription Activates

Mechanism of androgen receptor antagonism.

Thyroid Hormone Disruption

Both this compound and BPA are suspected to interfere with the thyroid hormone system, which is crucial for metabolism, growth, and development, particularly of the brain. They may act by binding to thyroid hormone receptors (TRs) or by affecting thyroid hormone synthesis and transport.

Comparative Thyroid-Disrupting Potential

Quantitative data directly comparing the thyroid-disrupting effects of this compound and BPA are limited. However, studies have shown that both compounds can interact with the thyroid system. It has been noted that parabens may lead to disruptions in thyroid hormones, and BPA is hypothesized to affect thyroid hormone receptors.[2]

Experimental Protocol: Thyroid Hormone Receptor Competitive Binding Assay

This assay determines the ability of a compound to compete with the natural thyroid hormone (T3) for binding to thyroid hormone receptors.

Materials:

  • Rat liver nuclear extract (a source of thyroid hormone receptors)

  • ¹²⁵I-labeled T3 (radioligand)

  • Test compounds (this compound, BPA) and unlabeled T3 as a competitor

  • Assay buffer

  • Glass fiber filters

  • Gamma counter

Procedure:

  • Incubation: Incubate the rat liver nuclear extract with a fixed concentration of ¹²⁵I-T3 and varying concentrations of the test compound or unlabeled T3 in the assay buffer.

  • Separation: Separate the receptor-bound ¹²⁵I-T3 from the free radioligand by rapid filtration through glass fiber filters. The receptors and bound ligand will be retained on the filter.

  • Washing: Quickly wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding of ¹²⁵I-T3 against the log of the competitor concentration. The IC50 value (concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be calculated. The equilibrium dissociation constant (Ki) can then be determined using the Cheng-Prusoff equation.

Signaling Pathway: Thyroid Hormone Disruption

The following diagram illustrates a potential mechanism of thyroid hormone disruption by an endocrine-disrupting chemical.

ThyroidDisruption cluster_pituitary Pituitary Gland cluster_thyroid Thyroid Gland cluster_target_cell Target Cell TSH TSH T3T4_prod T3/T4 Production TSH->T3T4_prod Stimulates T3 T3 T3T4_prod->T3 TR Thyroid Receptor (TR) T3->TR Binds EDC EDC EDC->TR Competitively Binds (Antagonist) TRE Thyroid Response Element (TRE) TR->TRE Binds to Transcription Gene Transcription TRE->Transcription Regulates

Thyroid hormone signaling and potential disruption.

Conclusion

Both this compound and bisphenol A demonstrate the potential to disrupt the endocrine system through various mechanisms. While BPA has been more extensively studied and its endocrine-disrupting effects are more broadly characterized, this compound also exhibits estrogenic and anti-androgenic properties that warrant further investigation. The provided data and protocols offer a framework for the direct comparison of these and other potential endocrine-disrupting chemicals. Researchers and drug development professionals should consider these effects and utilize robust in vitro screening methods to assess the endocrine-disrupting potential of new and existing compounds.

References

Unmasking Endocrine Disruptors: A Comparative Guide to the Yeast Two-Hybrid Assay for Screening Paraben Estrogenicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the yeast two-hybrid (Y2H) assay and other methods for evaluating the estrogenic activity of parabens. Detailed experimental data and protocols are presented to support the validation of the Y2H system as a robust screening tool.

Parabens, a class of preservatives widely used in cosmetics, pharmaceuticals, and food products, have come under scrutiny for their potential endocrine-disrupting properties, specifically their ability to mimic the hormone estrogen. The yeast two-hybrid (Y2H) assay has emerged as a powerful and cost-effective in vitro method to screen for such estrogenic activity. This guide delves into the validation of the Y2H assay for this purpose, comparing its performance with alternative methods and providing the necessary experimental details for its implementation.

The Yeast Two-Hybrid Assay: A Molecular Switch for Estrogenicity

The Y2H system is a genetic method used to detect protein-protein interactions. In the context of screening for estrogenic compounds, the assay is ingeniously adapted to detect the binding of a chemical to the human estrogen receptor alpha (hERα). This interaction triggers a reporter gene, providing a quantifiable measure of estrogenic activity.

Estrogen Receptor Signaling Pathway

The estrogenic activity of a compound is primarily mediated through its interaction with the estrogen receptor (ER), a nuclear transcription factor. Upon binding a ligand, such as the natural hormone 17β-estradiol or an estrogen-mimicking compound like a paraben, the ER undergoes a conformational change. This change promotes its dimerization and subsequent binding to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This binding event initiates the transcription of these genes, leading to a physiological response.

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paraben Paraben ERa_inactive Inactive ERα Paraben->ERa_inactive Binding ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization & Activation ERE Estrogen Response Element (ERE) ERa_active->ERE Binding ReporterGene Reporter Gene (e.g., lacZ) ERE->ReporterGene Transcription ReporterProtein Reporter Protein (e.g., β-galactosidase) ReporterGene->ReporterProtein Translation

Figure 1. Simplified Estrogen Receptor Signaling Pathway in the Y2H Assay.

Experimental Workflow: Yeast Two-Hybrid Assay

The Y2H assay for estrogenicity screening involves the co-transformation of a yeast strain with two plasmids. The first plasmid expresses the ligand-binding domain (LBD) of the human estrogen receptor alpha (hERα) fused to a DNA-binding domain (DBD). The second plasmid expresses a coactivator protein fused to a transcription activation domain (AD). In the presence of an estrogenic compound, the hERα-LBD binds the compound, undergoes a conformational change, and interacts with the coactivator. This brings the DBD and AD into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene, typically lacZ, which encodes the enzyme β-galactosidase. The activity of β-galactosidase can then be quantified, providing a measure of the estrogenic potential of the test compound.

Y2H_Workflow YeastStrain Yeast Strain (e.g., Saccharomyces cerevisiae Y190) Transformation Co-transformation YeastStrain->Transformation Plasmid1 Plasmid 1: hERα-LBD + DBD Plasmid1->Transformation Plasmid2 Plasmid 2: Coactivator + AD Plasmid2->Transformation YeastCulture Yeast Culture (Selective Media) Transformation->YeastCulture ParabenExposure Exposure to Parabens YeastCulture->ParabenExposure Incubation Incubation ParabenExposure->Incubation CellLysis Cell Lysis Incubation->CellLysis BetaGalAssay β-galactosidase Assay CellLysis->BetaGalAssay DataAnalysis Data Analysis (Quantification of Estrogenic Activity) BetaGalAssay->DataAnalysis

Figure 2. Experimental Workflow of the Yeast Two-Hybrid Assay for Paraben Screening.

Comparative Performance: Y2H vs. Alternative Assays

The Y2H assay is often compared with other in vitro methods for assessing estrogenicity, such as the ER-alpha competitive enzyme-linked immunosorbent assay (ER-ELISA) and the MCF-7 cell proliferation assay.

Assay MethodPrincipleAdvantagesDisadvantages
Yeast Two-Hybrid (Y2H) Ligand-dependent interaction between hERα and a coactivator in yeast, leading to reporter gene expression.High throughput, cost-effective, sensitive, low background.[1][2]Indirect measure of binding; potential for false positives/negatives.[3]
ER-alpha Competitive ELISA Competition between the test compound and a labeled estrogen for binding to immobilized hERα.Direct measure of binding affinity.Can be less sensitive for weak binders; may not reflect cellular activity.
MCF-7 Cell Proliferation Assay Measurement of the proliferation of human breast cancer cells (MCF-7) in response to estrogenic compounds.Biologically relevant endpoint in a human cell line.More complex and time-consuming; potential for cytotoxicity to interfere with results.[4][5]

Quantitative Data Summary

The following table summarizes the relative estrogenic activity of various parabens as determined by the Y2H assay and compared to the natural estrogen 17β-estradiol (E2). The activity is often expressed as a relative effective concentration (REC) or as a percentage of the maximal E2 response.

ParabenY2H Relative Activity (vs. E2=1) with hERαER-ELISA Binding AffinityNotes
Methylparaben 2.0 x 10-5[6][7]WeakGenerally considered the least estrogenic of the common parabens.[7]
Ethylparaben Not active in some studies[7]Weak
Propylparaben 2.0 x 10-5[6]Moderate
Butylparaben 2.0 x 10-4[6][7]StrongExhibits higher estrogenic activity than shorter-chain parabens.[4][6]
Isobutylparaben 2.0 x 10-4[6][7]StrongestOften shows the highest estrogenic activity among the tested parabens in Y2H assays.[6][7]
Benzylparaben 3.5 x 10-3 (with medaka ERα)[6]ModerateActivity can vary depending on the estrogen receptor subtype.[6]

Data compiled from multiple sources.[4][6][7]

Detailed Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay for Estrogenicity

This protocol is a synthesized methodology based on established practices.[1][8]

1. Yeast Strain and Plasmids:

  • Yeast Strain: Saccharomyces cerevisiae Y190, which contains integrated lacZ and HIS3 reporter genes under the control of GAL4 upstream activating sequences.

  • Plasmids:

    • pGBT9-hERα-LBD (Bait): Expresses the DNA-binding domain of GAL4 fused to the ligand-binding domain of human estrogen receptor alpha.

    • pGAD424-TIF2 (Prey): Expresses the activation domain of GAL4 fused to the receptor-interacting domain of the coactivator TIF2.

2. Yeast Transformation:

  • Co-transform the Y190 yeast strain with both the bait and prey plasmids using the lithium acetate (B1210297) method.

  • Plate the transformed yeast on synthetic defined (SD) medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for cells containing both plasmids. Incubate at 30°C for 3-4 days until colonies appear.

3. Liquid Culture Preparation:

  • Inoculate single colonies from the selection plate into 5 mL of SD/-Trp/-Leu liquid medium.

  • Grow overnight at 30°C with shaking.

4. Paraben Exposure:

  • Dilute the overnight culture to an OD600 of approximately 0.1 in fresh SD/-Trp/-Leu medium.

  • Prepare a serial dilution of the paraben to be tested in a suitable solvent (e.g., DMSO). The final solvent concentration in the culture should not exceed 0.1%.

  • Add the paraben dilutions to the yeast cultures. Include a positive control (17β-estradiol) and a negative control (solvent only).

  • Incubate the cultures at 30°C with shaking for 4-6 hours.

5. β-Galactosidase Assay (Liquid Culture):

  • Measure the final OD600 of the cultures.

  • Pellet the yeast cells by centrifugation.

  • Resuspend the cells in Z-buffer (Na2HPO4, NaH2PO4, KCl, MgSO4, β-mercaptoethanol).

  • Lyse the cells by freeze-thaw cycles or by adding a small amount of chloroform (B151607) and SDS and vortexing.

  • Add o-nitrophenyl-β-D-galactopyranoside (ONPG) solution to each sample and incubate at 30°C.

  • Stop the reaction by adding Na2CO3 when a yellow color develops.

  • Measure the absorbance at 420 nm (OD420).

  • Calculate β-galactosidase activity using the following formula: Units = (1000 x OD420) / (t x V x OD600) where t = time of reaction (min), and V = volume of culture used (mL).

ER-alpha Competitive ELISA

This protocol provides a general framework for a competitive ELISA.[9][10]

1. Plate Coating:

  • Coat a 96-well microplate with purified recombinant hERα overnight at 4°C. 2. Blocking:

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. 3. Competition:

  • Add a mixture of the paraben sample (or standard) and a fixed concentration of biotinylated 17β-estradiol to the wells.

  • Incubate for 1-2 hours at room temperature to allow for competition. 4. Detection:

  • Wash the plate.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour. 5. Substrate Addition:

  • Wash the plate.

  • Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. 6. Measurement:

  • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Read the absorbance at 450 nm. The signal is inversely proportional to the concentration of the paraben.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This protocol is based on established methods for the E-SCREEN assay.[4][11][12]

1. Cell Culture:

  • Culture MCF-7 human breast cancer cells in a complete medium (e.g., DMEM with 10% fetal bovine serum). 2. Hormone Deprivation:

  • To remove any residual estrogens, switch the cells to a phenol (B47542) red-free medium containing charcoal-stripped serum for at least 3 days before the assay. 3. Seeding:

  • Seed the cells into 96-well plates at an appropriate density. 4. Treatment:

  • After 24 hours, replace the medium with a fresh hormone-free medium containing various concentrations of the test parabens or 17β-estradiol (positive control). 5. Incubation:

  • Incubate the plates for 6 days. 6. Cell Proliferation Measurement:

  • Quantify cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay, which measures total protein content.

  • Read the absorbance at the appropriate wavelength. The increase in absorbance is proportional to cell proliferation.

Conclusion

The yeast two-hybrid assay stands as a validated and highly effective method for the initial screening of the estrogenic activity of parabens. Its high-throughput nature and cost-effectiveness make it an invaluable tool for researchers in toxicology and drug development.[2] While no single assay can fully characterize the endocrine-disrupting potential of a compound, the Y2H assay, when used in conjunction with other in vitro methods like ER-ELISA and cell-based assays, provides a comprehensive and reliable assessment. The detailed protocols and comparative data presented in this guide aim to facilitate the adoption and standardization of these methods for the continued evaluation of environmental and commercial chemicals.

References

Comparative Metabolism of Isopropylparaben in Human, Rat, and Mouse Liver Microsomes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of isopropylparaben metabolism in liver microsomes from humans, rats, and mice. The information is compiled from existing literature on paraben metabolism, offering insights into species-specific differences. Due to a lack of direct comparative data for this compound across all three species, data for structurally related parabens (methyl-, propyl-, and butylparaben) are included as a surrogate to infer potential metabolic pathways and rates.

The primary metabolic pathway for parabens in liver microsomes is the hydrolysis of the ester bond to form 4-hydroxybenzoic acid (4-HB) and the corresponding alcohol, a reaction catalyzed by carboxylesterases (CES).[1][2][3][4][5] Another potential, though less prominent, pathway is transesterification, which can occur in the presence of alcohols and is also mediated by carboxylesterases.[2][3]

Data Presentation: In Vitro Hydrolysis of Parabens

The following table summarizes the hydrolytic activity of liver microsomes from different species towards various parabens. It is important to note that the substrate specificity of carboxylesterases differs between species. Human liver microsomes exhibit a higher activity towards shorter-chain parabens like methylparaben, whereas rat liver microsomes are more effective at hydrolyzing longer-chain parabens such as butylparaben.[1][4] Data for mouse liver microsomes is limited in direct comparison to human and rat for paraben metabolism.

Paraben SubstrateSpeciesEnzyme(s)Hydrolytic Activity/RateReference
MethylparabenHumanLiver Microsomes (CES1)High activity[1][4]
PropylparabenHumanLiver Microsomes (CES1)Moderate activity[1]
ButylparabenHumanLiver Microsomes (CES1)Lower activity[1]
MethylparabenRatLiver Microsomes (Ces1d, Ces1e)Moderate activity[1]
PropylparabenRatLiver Microsomes (Ces1d, Ces1e)High activity[1]
ButylparabenRatLiver Microsomes (Ces1d, Ces1e)Highest activity among tested parabens[1][4]
General ParabensMouseLiver Microsomes (Ces isoforms)Activity present, but direct comparative rates with human and rat are not readily available.[6][6]

Note: The table is a qualitative summary based on available literature. Specific kinetic parameters (Vmax, Km) for this compound across all three species are not available in the reviewed literature.

Experimental Protocols

The following is a synthesized methodology for a typical in vitro comparative metabolism study of parabens using liver microsomes, based on protocols described in the scientific literature.[1][2]

1. Materials:

  • This compound and its potential metabolite, 4-hydroxybenzoic acid (4-HB)

  • Liver microsomes from human, rat, and mouse (commercially available or prepared in-house)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) or methanol (B129727) (for quenching the reaction)

  • Internal standard for analytical quantification

2. Microsomal Incubation:

  • A typical incubation mixture contains liver microsomes (e.g., 0.5 mg/mL protein), this compound (at various concentrations to determine kinetics), and phosphate buffer in a final volume of, for example, 200 µL.

  • The mixture is pre-incubated at 37°C for a few minutes.

  • The reaction is initiated by adding the NADPH regenerating system.

  • The incubation is carried out at 37°C for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction is terminated by adding an equal volume of cold acetonitrile or methanol containing an internal standard.

3. Sample Processing and Analysis:

  • The quenched reaction mixture is centrifuged to pellet the protein.

  • The supernatant is collected for analysis.

  • The formation of 4-HB is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[1][2]

4. Data Analysis:

  • The rate of metabolite formation is calculated from the linear portion of the concentration-time curve.

  • Kinetic parameters (Vmax and Km) can be determined by measuring the initial rates of metabolism at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Visualizations

Metabolic Pathway of this compound

metabolic_pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Carboxylesterases (CES) Four_HB 4-Hydroxybenzoic Acid Hydrolysis->Four_HB Isopropanol Isopropanol Hydrolysis->Isopropanol

Caption: Primary metabolic pathway of this compound via hydrolysis.

Experimental Workflow for Comparative Metabolism Study

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Human, Rat, & Mouse Liver Microsomes Incubation Incubate at 37°C Microsomes->Incubation Substrate This compound Substrate->Incubation Cofactors NADPH Regenerating System Cofactors->Incubation Quenching Quench Reaction Incubation->Quenching Centrifugation Centrifuge Quenching->Centrifugation HPLC HPLC Analysis Centrifugation->HPLC Data_Analysis Data Analysis HPLC->Data_Analysis

References

Paraben Binding Affinity to the Estrogen Receptor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relative binding affinity of various parabens to the estrogen receptor (ER), supported by experimental data. Parabens, widely used as preservatives in cosmetics, pharmaceuticals, and food products, have come under scrutiny for their potential endocrine-disrupting properties, primarily mediated through their interaction with estrogen receptors. Understanding the differential binding affinities of these compounds is crucial for assessing their potential biological impact.

Relative Binding Affinity Data

The binding affinity of parabens to the estrogen receptor is typically determined through competitive binding assays, where the paraben's ability to displace a radiolabeled estrogen, such as [3H]-estradiol, from the receptor is measured. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the paraben required to inhibit 50% of the radiolabeled estrogen binding, or as a relative binding affinity (RBA) compared to estradiol (B170435).

A consistent finding across multiple studies is that the estrogenic potency of parabens increases with the length and branching of their alkyl side chain.[1][2] Butylparaben and its branched isomers consistently demonstrate the highest affinity for the estrogen receptor among the commonly used parabens, although this affinity is still significantly lower than that of the natural ligand, 17β-estradiol.[3][4]

ParabenChemical StructureIC50 (M)Relative Binding Affinity (RBA) (%)Reference
17β-Estradiol Estrane steroid-100-
Butylparaben Butyl 4-hydroxybenzoate2.58 x 10⁻⁵0.01[1]
1.42 x 10⁻⁴-[5]
Propylparaben Propyl 4-hydroxybenzoate3.09 x 10⁻⁵<0.01[1]
Ethylparaben Ethyl 4-hydroxybenzoate3.29 x 10⁻⁵<0.01[1]
Methylparaben Methyl 4-hydroxybenzoate5.98 x 10⁻⁵<0.01[1]
2.45 x 10⁻⁴-[1]
Isopropylparaben Isopropyl 4-hydroxybenzoate1.37 x 10⁻⁵0.01 - 0.1[1]
Isobutylparaben Isobutyl 4-hydroxybenzoate1.43 x 10⁻⁵0.01 - 0.1[1]

Note: IC50 and RBA values can vary between studies due to differences in experimental conditions. The data presented here are for comparative purposes.

Experimental Protocols

The following is a generalized protocol for an in vitro estrogen receptor competitive binding assay, based on methodologies cited in the literature.[6][7][8]

Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol

1. Preparation of Rat Uterine Cytosol:

  • Uteri from ovariectomized Sprague-Dawley rats are used as the source of the estrogen receptor.[9]

  • The tissue is homogenized in an assay buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[6]

  • The homogenate is centrifuged to separate the nuclear fraction.[6]

  • The resulting supernatant is then ultracentrifuged to obtain the cytosol, which contains the estrogen receptors.[6]

2. Competitive Binding Experiment:

  • A constant concentration of radiolabeled 17β-estradiol (e.g., [3H]-E2) is incubated with the prepared rat uterine cytosol.[6][8]

  • Increasing concentrations of the test paraben (or unlabeled 17β-estradiol for the standard curve) are added to compete with the radiolabeled estradiol for binding to the estrogen receptor.[6][8]

  • The incubation is carried out to reach equilibrium.

  • To determine non-specific binding, a parallel set of tubes is incubated with a high concentration of unlabeled estradiol.[6]

3. Separation of Bound and Free Ligand:

  • Unbound ligand is separated from the receptor-bound ligand. A common method is the use of hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.[6]

4. Measurement and Data Analysis:

  • The radioactivity of the bound [3H]-E2 is measured using a scintillation counter.

  • The concentration of the test paraben that inhibits 50% of the specific binding of [3H]-E2 (IC50) is determined.

  • The relative binding affinity (RBA) is calculated as the ratio of the IC50 of 17β-estradiol to the IC50 of the test paraben, multiplied by 100.

Visualizations

Experimental Workflow: Competitive Binding Assay

CompetitiveBindingAssay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis Cytosol Rat Uterine Cytosol (ER) Incubation Incubation to Equilibrium Cytosol->Incubation Radioligand [3H]-Estradiol Radioligand->Incubation Competitor Test Paraben Competitor->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Measurement Scintillation Counting Separation->Measurement Calculation IC50 & RBA Calculation Measurement->Calculation

Caption: Workflow of an estrogen receptor competitive binding assay.

Estrogen Receptor Signaling Pathway

Estrogens, and by extension, estrogen-mimicking compounds like parabens, exert their effects through binding to estrogen receptors. This initiates a cascade of events that can be broadly categorized into genomic and non-genomic signaling pathways.[10][11][12]

  • Genomic Signaling: This is the classical pathway where the estrogen-receptor complex translocates to the nucleus.[12][13] There, it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[12] The complex can also interact with other transcription factors to indirectly influence gene expression.[10][14]

  • Non-Genomic Signaling: This pathway involves estrogen receptors located at the cell membrane.[13][14] Ligand binding can rapidly activate intracellular signaling cascades, such as the MAPK and PI3K pathways, without direct gene transcription.[11][14]

EstrogenSignaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen / Paraben MembraneER Membrane ER Estrogen->MembraneER Non-Genomic Pathway CytoplasmicER Cytoplasmic ER Estrogen->CytoplasmicER Genomic Pathway Signaling Signal Transduction (e.g., MAPK, PI3K) MembraneER->Signaling Dimerization Receptor Dimerization CytoplasmicER->Dimerization Gene Target Gene Transcription Signaling->Gene Cross-talk Translocation Nuclear Translocation Dimerization->Translocation ERE Estrogen Response Element (ERE) Translocation->ERE ERE->Gene

Caption: Simplified estrogen receptor signaling pathways.

References

Comparative Analysis of the In Vitro Estrogenic Effects of Isopropylparaben and 17β-Estradiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive benchmark of the in vitro estrogenic activity of isopropylparaben against the endogenous estrogen, 17β-estradiol. The following sections detail the relative potency of this compound, the experimental methodologies used for its assessment, and the underlying molecular signaling pathways. This information is intended for researchers, scientists, and professionals in the field of drug development and endocrine research.

Quantitative Data Summary

The estrogenic activity of this compound has been evaluated using various in vitro assays, which consistently demonstrate that it is a weak estrogen mimic compared to 17β-estradiol. The following table summarizes the key quantitative data from comparative studies.

Assay TypeEndpointThis compound17β-Estradiol (E2)Relative Potency (this compound vs. E2)
Estrogen Receptor (ER) Binding Assay Relative Binding Affinity (RBA)RBA values are significantly lower than E2. For human ERα, the IC50 was 1.37 x 10⁻⁵ M.[1] For human ERβ, the IC50 was also in the micromolar range.[2]Potent binding to both ERα and ERβ.This compound's binding affinity is several orders of magnitude lower than 17β-estradiol.[3][4]
MCF-7 Cell Proliferation Assay (E-Screen) Proliferative Effect (PC₁₀)PC₁₀ of 3.58 x 10⁻⁷ M.[1]Induces proliferation at picomolar to nanomolar concentrations.This compound is approximately 250,000-fold less potent than 17β-estradiol in inducing MCF-7 cell proliferation.[1]
Yeast Two-Hybrid Assay Estrogenic Activity (PC₂₀)PC₂₀ of 1.37 x 10⁻⁵ M for ERα dimerization.[1]Potent inducer of ER dimerization and transcriptional activation.The estrogenic activity of this compound is significantly weaker than 17β-estradiol in this assay.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to compare the estrogenic effects of this compound and 17β-estradiol are provided below.

Estrogen Receptor (ER) Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]17β-estradiol, for binding to the estrogen receptor.[5]

Objective: To determine the relative binding affinity (RBA) of this compound for ERα and ERβ compared to 17β-estradiol.

Materials:

  • Human recombinant ERα and ERβ

  • [³H]17β-estradiol (radioligand)

  • This compound and 17β-estradiol (unlabeled competitor)

  • Assay buffer

  • Scintillation fluid and counter

Procedure:

  • A fixed concentration of ER and [³H]17β-estradiol are incubated with increasing concentrations of the unlabeled test compound (this compound) or 17β-estradiol.

  • The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Unbound ligand is separated from the receptor-ligand complex.

  • The amount of radiolabeled estradiol (B170435) bound to the receptor is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the radiolabeled estradiol binding (IC50) is calculated.

  • The RBA is calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100.

MCF-7 Cell Proliferation Assay (E-Screen)

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7, which expresses endogenous estrogen receptors.[6][7]

Objective: To assess the proliferative potential of this compound in an estrogen-responsive cell line.

Materials:

  • MCF-7 human breast cancer cells

  • Dulbecco's Modified Eagle's Medium (DMEM) without phenol (B47542) red

  • Charcoal-dextran treated fetal bovine serum (steroid-stripped)

  • This compound and 17β-estradiol

  • Cell counting solution (e.g., AlamarBlue)[8] or method for cell number determination

Procedure:

  • MCF-7 cells are seeded in multi-well plates in a steroid-free medium and allowed to attach.[6]

  • The medium is then replaced with experimental medium containing a range of concentrations of this compound or 17β-estradiol (positive control).[6] A vehicle control (e.g., DMSO) is also included.

  • Cells are incubated for a defined period (e.g., 6 days), allowing for cell proliferation.

  • At the end of the incubation, the cell number is determined using a suitable method.

  • The proliferative effect is calculated relative to the negative control and the maximal effect of 17β-estradiol.

Yeast Two-Hybrid Assay

This reporter gene assay utilizes genetically modified yeast to detect ligand-induced dimerization of the estrogen receptor, which in turn activates the transcription of a reporter gene (e.g., lacZ, encoding β-galactosidase).[9][10]

Objective: To screen for the estrogenic activity of this compound by measuring its ability to induce ER-mediated gene transcription.

Materials:

  • Saccharomyces cerevisiae strain engineered to express human ERα (or ERβ) and a coactivator, along with an estrogen-responsive reporter gene.[9]

  • Appropriate yeast growth media.

  • This compound and 17β-estradiol.

  • Chromogenic substrate for the reporter enzyme (e.g., CPRG for β-galactosidase).[11]

Procedure:

  • The engineered yeast cells are cultured in a suitable medium.

  • The yeast culture is then exposed to various concentrations of this compound or 17β-estradiol.

  • After an incubation period, the cells are lysed to release the reporter enzyme.

  • The chromogenic substrate is added, and the enzymatic activity is measured by a change in color, which is quantified spectrophotometrically.

  • The transcriptional activation is proportional to the measured enzyme activity.

Signaling Pathways and Experimental Workflow

Estrogen Receptor Signaling Pathway

Estrogens and estrogen mimics like this compound exert their effects primarily through estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[12][13] The binding of a ligand to the ER initiates a conformational change, leading to receptor dimerization and subsequent binding to estrogen response elements (EREs) in the DNA.[12][14] This interaction modulates the transcription of target genes, ultimately leading to a physiological response.[14]

EstrogenSignaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ERα/ERβ) Dimer ER Dimer ER->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Translocation & Binding Gene Target Gene Transcription ERE->Gene Activation Response Physiological Response Gene->Response Ligand This compound or 17β-Estradiol Ligand->ER Binding

Caption: Estrogen Receptor Signaling Pathway.

General Experimental Workflow for In Vitro Estrogenicity Testing

The workflow for assessing the estrogenic potential of a compound like this compound typically involves a tiered approach, starting with receptor binding assays and progressing to cell-based functional assays.

ExperimentalWorkflow Compound Test Compound (this compound) ER_Binding Estrogen Receptor Binding Assay Compound->ER_Binding Yeast_Assay Yeast Two-Hybrid (Reporter Gene) Assay Compound->Yeast_Assay E_Screen MCF-7 Proliferation (E-Screen) Assay Compound->E_Screen Data_Analysis Data Analysis & Potency Comparison ER_Binding->Data_Analysis Yeast_Assay->Data_Analysis E_Screen->Data_Analysis Conclusion Conclusion on Estrogenic Potential Data_Analysis->Conclusion

Caption: In Vitro Estrogenicity Testing Workflow.

References

Isopropylparaben Risk Assessment: A Comparative Analysis of In Vitro and In Vivo Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of in vitro and in vivo toxicological data for isopropylparaben, a commonly used preservative. The information is intended for researchers, scientists, and drug development professionals to facilitate a comprehensive risk assessment of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies on this compound, focusing on endocrine disruption and dermal toxicity.

Table 1: In Vitro Endocrine Disruption Data for this compound

Assay TypeEndpointTest SystemThis compound ConcentrationReference Compound (Estradiol)
Estrogen Receptor (ER) BindingIC50 (ERα)Human Estrogen Receptor αNot explicitly found for this compound, but for Isobutylparaben: 6.0 x 10⁻⁶ M-
Estrogen Receptor (ER) BindingIC50 (ERβ)Human Estrogen Receptor βNot explicitly found for this compound, but for Isobutylparaben: 5.0 x 10⁻⁶ M-
ERα Dimerization (BRET-based)PC20HEK293 cells1.37 x 10⁻⁵ M-
Stably Transfected Transcriptional Activation (STTA)PC10ERα-HeLa9903 cells3.58 x 10⁻⁷ M-
Yeast Estrogen Screen (YES)Estrogenic ActivitySaccharomyces cerevisiaeShowed estrogenic activity-
Cell ProliferationStimulation of MCF-7 cell proliferationMCF-7 human breast cancer cellsEffective at 10⁻⁵ to 10⁻⁷ M higher concentrations than 17β-estradiol3 x 10⁻¹¹ M

Table 2: In Vivo Dermal Toxicity Data for this compound

SpeciesStudy DurationEndpointNOAEL (No-Observed-Adverse-Effect Level)LOAEL (Lowest-Observed-Adverse-Effect Level)
Rat (Sprague-Dawley)28 daysNo skin lesions600 mg/kg bw/day> 600 mg/kg bw/day
Rat (Sprague-Dawley)28 daysSkin hyperkeratosis-50 mg/kg bw/day (for a mixture of this compound and isobutylparaben)

Experimental Protocols

Detailed methodologies for key cited experiments are provided below.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Model (OECD TG 439)

The potential of a test chemical to induce skin irritation is assessed by measuring its cytotoxic effect on a reconstructed human epidermis model, such as EpiDerm™.

  • Tissue Preparation: Reconstructed human epidermal tissues are received and pre-incubated overnight in a defined culture medium at 37°C and 5% CO2.

  • Chemical Exposure: The test chemical (liquid or solid) is applied topically to the surface of the tissue. For solids, the surface is moistened with deionized water before application. Three tissues are used for each test chemical, a negative control (e.g., PBS), and a positive control (e.g., 5% Sodium Dodecyl Sulfate). The exposure period is typically 60 minutes.

  • Post-Exposure: After exposure, the chemical is thoroughly rinsed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a post-exposure period of 42 hours.

  • Viability Assessment (MTT Assay): Cell viability is determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Tissues are incubated with MTT solution, which is converted by mitochondrial dehydrogenases of viable cells into a blue formazan (B1609692) salt.

  • Data Analysis: The formazan is extracted, and the optical density is measured spectrophotometrically. The percentage of viable cells is calculated relative to the negative control. A chemical is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the control.

Yeast Estrogen Screen (YES) Assay

This assay is a widely used in vitro method to screen for estrogenic activity. It utilizes a genetically modified strain of the yeast Saccharomyces cerevisiae that contains the human estrogen receptor (hER) and a reporter gene, typically lac-Z, which encodes for β-galactosidase.

  • Yeast Culture: A culture of the recombinant yeast is grown in a suitable medium until it reaches the mid-logarithmic growth phase.

  • Exposure: The yeast culture is then exposed to various concentrations of the test substance (this compound) in a 96-well microtiter plate. A known estrogen (e.g., 17β-estradiol) is used as a positive control, and a solvent control is also included.

  • Incubation: The plates are incubated for a period of 2-3 days to allow for receptor binding, reporter gene activation, and enzyme production.

  • Reporter Gene Assay: A chromogenic substrate for β-galactosidase (e.g., CPRG) is added to the wells. If the test substance has estrogenic activity, the activated hER will have induced the production of β-galactosidase, which in turn metabolizes the substrate, leading to a color change (e.g., from yellow to red).

  • Data Analysis: The intensity of the color change is measured using a spectrophotometer. The results are then used to generate a dose-response curve and determine the estrogenic potency of the test substance, often expressed as an EC50 value (the concentration that produces 50% of the maximum response).

Visualizations

Experimental Workflow

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment invitro_start This compound skin_irritation Skin Irritation (EpiDerm™ Model) invitro_start->skin_irritation endocrine_disruption Endocrine Disruption (YES, ER Binding, etc.) invitro_start->endocrine_disruption genotoxicity Genotoxicity (Ames, Micronucleus, etc.) invitro_start->genotoxicity risk_assessment Risk Assessment skin_irritation->risk_assessment endocrine_disruption->risk_assessment genotoxicity->risk_assessment invivo_start This compound dermal_toxicity Dermal Toxicity (Rat, 28-day) invivo_start->dermal_toxicity reproductive_toxicity Reproductive/Developmental Toxicity invivo_start->reproductive_toxicity dermal_toxicity->risk_assessment reproductive_toxicity->risk_assessment

Caption: Experimental workflow for this compound risk assessment.

Estrogenic Signaling Pathway

G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Xenoestrogen) er Estrogen Receptor (ERα / ERβ) This compound->er Binds to er_complex This compound-ER Complex er->er_complex pi3k PI3K/Akt Pathway cellular_response Cellular Response (Proliferation, etc.) pi3k->cellular_response mapk MAPK/ERK Pathway mapk->cellular_response er_complex->pi3k Activates (Non-genomic) er_complex->mapk Activates (Non-genomic) ere Estrogen Response Element (ERE) er_complex->ere Translocates to Nucleus and Binds (Genomic) gene_transcription Gene Transcription ere->gene_transcription Regulates gene_transcription->cellular_response

Caption: Simplified estrogenic signaling pathway for this compound.

Evaluating Isopropylparaben's Additive Effects in Endocrine Disruptor Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the additive effects of isopropylparaben when present in a mixture of endocrine-disrupting chemicals (EDCs). While direct experimental data on this compound in complex mixtures with diverse EDCs remains limited, this document synthesizes findings from studies on paraben mixtures and individual parabens combined with other EDC classes. The following sections present quantitative data from key studies, detailed experimental protocols for relevant in vitro and in vivo assays, and visualizations of experimental workflows and signaling pathways to facilitate a deeper understanding of the current state of research.

Quantitative Data Summary

The assessment of additive effects of this compound in endocrine disruptor mixtures is an area of ongoing research. The tables below summarize key findings from pertinent studies.

Table 1: In Vivo Effects of an this compound and Isobutylparaben Mixture

This table presents data from a 28-day dermal toxicity study in Sprague-Dawley rats, investigating the effects of this compound (IPP), isobutylparaben (IBP), and their mixture.

EndpointThis compound (IPP) AloneIsobutylparaben (IBP) AloneIPP + IBP Mixture
NOAEL (No-Observed-Adverse-Effect Level) 600 mg/kg bw/day50 mg/kg bw/dayNot established
LOAEL (Lowest-Observed-Adverse-Effect Level) for skin hyperkeratosis > 600 mg/kg bw/day> 50 mg/kg bw/day50 mg/kg bw/day
Effect on Serum Follicle-Stimulating Hormone (FSH) Levels No significant changeNo significant changeDose-dependent decrease at ≥100 mg/kg bw/day

Data from Kim, M. J., et al. (2015). Toxicological evaluation of this compound and isobutylparaben mixture in Sprague-Dawley rats following 28 days of dermal exposure.[1]

Table 2: In Vitro Estrogenic and Anti-androgenic Activity of Selected Parabens

This table summarizes the in vitro endocrine-disrupting potential of various parabens, providing context for the activity of this compound.

ParabenEstrogenic Activity (in vitro)Anti-androgenic Activity (in vitro)
This compound Weaker than ButylparabenDemonstrated
Isobutylparaben Weaker than ButylparabenDemonstrated
Propylparaben Weaker than ButylparabenDemonstrated
Butylparaben Most potent among tested parabensDemonstrated

This is a qualitative summary based on multiple sources which indicate the relative potencies of different parabens.

Table 3: Case Study: Mixture Effects of Propylparaben and Bisphenol A (BPA)

This table illustrates the type of additive effects observed when a paraben is mixed with a different class of endocrine disruptor. This study used an in vivo uterotrophic assay in ovariectomized rats.

Treatment GroupUterine WeightHistopathological Changes in Endometrium
Vehicle Control BaselineCuboidal epithelium, undeveloped glands
Propylparaben (high dose) No significant changeNo significant change
BPA (high dose) No significant changeNo significant change
Propylparaben + BPA Mixture (high dose) No statistically significant change, but a slight increase observedMild increase in endometrial glands, change from cuboidal to columnar epithelium

Data from Park, M., et al. (2023). The mixture effect of propyl paraben and bisphenol A on the uterotrophic response in the ovariectomized rats after oral administration.[2]

Key Experimental Protocols

Detailed methodologies for assessing the endocrine-disrupting effects of chemical mixtures are crucial for data interpretation and replication. Below are protocols for key in vivo and in vitro assays.

In Vivo 28-Day Dermal Toxicity Study (Modified from Kim et al., 2015)

This protocol is designed to assess the sub-acute toxicity of a chemical mixture when applied to the skin.

  • Test Animals: Specific pathogen-free Sprague-Dawley rats, 5 weeks old, are used. Animals are acclimated for one week before the start of the study.

  • Groups: Animals are divided into control and treatment groups (n=5/sex/group). Treatment groups receive the individual substances and a mixture of the substances at various dose levels.

  • Test Substance Preparation: this compound, isobutylparaben, and their 1:1 mixture are prepared in a vehicle of corn oil.

  • Administration: The dorsal skin of the rats is shaved 24 hours before the first application. The test substance is applied daily for 28 days.

  • Observations:

    • Clinical Signs: Animals are observed daily for any signs of toxicity.

    • Body Weight: Body weights are recorded weekly.

    • Food Consumption: Food consumption is measured weekly.

  • Necropsy and Analysis:

    • At the end of the 28-day period, animals are anesthetized and blood is collected for serum hormone analysis (e.g., estrogen, testosterone, FSH, TSH).

    • Organs are weighed, and tissues (including skin from the application site) are collected for histopathological examination.

In Vitro Stably Transfected Transcriptional Activation (STTA) Assay for Estrogenicity (OECD 455)

This assay is used to determine if a chemical can bind to and activate the human estrogen receptor alpha (hERα).

  • Cell Line: hERα-HeLa-9903 cell line, which contains a stably transfected human estrogen receptor and a luciferase reporter gene.

  • Cell Culture: Cells are maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum (FBS). Prior to the assay, cells are cultured in a medium containing dextran-coated charcoal-treated FBS (DCC-FBS) to remove endogenous estrogens.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and incubated for 24 hours.

    • The medium is replaced with fresh medium containing the test chemical at various concentrations. A positive control (17β-estradiol) and a vehicle control are also included.

    • The plates are incubated for another 20-24 hours.

    • The cells are then lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The luciferase activity is normalized to the vehicle control and expressed as a percentage of the response of the positive control. A concentration-response curve is generated to determine the EC50 (half-maximal effective concentration).

In Vitro Androgen Receptor (AR) Binding Assay (EPA OPPTS 890.1150)

This assay determines the ability of a chemical to compete with a known androgen for binding to the androgen receptor.

  • Receptor Source: Cytosol prepared from the ventral prostate of rats.

  • Radioligand: A radiolabeled androgen, such as [³H]-R1881, is used as the high-affinity ligand.

  • Assay Principle: This is a competitive binding assay. The test chemical is incubated with the AR-containing cytosol and the radioligand.

  • Procedure:

    • A constant amount of AR and radioligand are incubated with increasing concentrations of the test chemical.

    • After incubation, the bound and free radioligand are separated (e.g., using hydroxyapatite).

    • The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.

  • Data Analysis: The ability of the test chemical to displace the radioligand is used to determine its binding affinity for the AR, typically expressed as an IC50 (half-maximal inhibitory concentration).

In Vivo Rodent Uterotrophic Assay (OECD 440)

This assay is a well-established method for identifying substances with estrogenic or anti-estrogenic activity.

  • Test Animals: Immature or ovariectomized adult female rats or mice. Ovariectomy removes the endogenous source of estrogen.

  • Groups: Animals are divided into a vehicle control group, a positive control group (treated with a known estrogen like 17α-ethinylestradiol), and several test groups receiving different doses of the chemical.

  • Administration: The test substance is administered daily for three consecutive days by oral gavage or subcutaneous injection.

  • Endpoint: Approximately 24 hours after the last dose, the animals are euthanized, and their uteri are excised and weighed (both wet and blotted weight).

  • Data Analysis: A statistically significant increase in uterine weight in the test groups compared to the vehicle control group indicates estrogenic activity.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the evaluation of endocrine disruptors.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_HSP_complex ER-HSP Complex Estrogen->ER_HSP_complex Binds This compound This compound This compound->ER_HSP_complex Binds (weaker affinity) ER Estrogen Receptor (ER) ER_dimer Activated ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Protein (HSP) ER_HSP_complex->ER Release ER_HSP_complex->HSP Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to cluster_nucleus cluster_nucleus ER_dimer->cluster_nucleus Gene_Transcription Gene Transcription ERE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Cellular_Response Cellular Response (e.g., proliferation) Protein_Synthesis->Cellular_Response

Estrogen Receptor Signaling Pathway

Uterotrophic_Assay_Workflow Start Start: Immature/Ovariectomized Female Rodents Grouping Animal Grouping (Vehicle, Positive Control, Test Groups) Start->Grouping Dosing Daily Administration for 3 Days (Oral Gavage or Subcutaneous Injection) Grouping->Dosing Necropsy Euthanasia and Uterus Excision (24h after last dose) Dosing->Necropsy Weighing Uterine Weight Measurement (Wet and Blotted) Necropsy->Weighing Analysis Statistical Analysis: Compare Test Groups to Vehicle Control Weighing->Analysis Result Significant Weight Increase? Analysis->Result Positive Positive for Estrogenic Activity Result->Positive Yes Negative Negative for Estrogenic Activity Result->Negative No

Uterotrophic Assay Experimental Workflow

STTA_Workflow Start Start: hERα-HeLa-9903 Cells Seeding Seed Cells in 96-well Plate Start->Seeding Incubation1 Incubate for 24 hours Seeding->Incubation1 Treatment Add Test Chemical, Positive Control, and Vehicle Control Incubation1->Treatment Incubation2 Incubate for 20-24 hours Treatment->Incubation2 Lysis Cell Lysis Incubation2->Lysis Luciferase_Assay Measure Luciferase Activity Lysis->Luciferase_Assay Analysis Data Analysis: Normalize to Controls Luciferase_Assay->Analysis Result Significant Increase in Luciferase Activity? Analysis->Result Positive Positive for Estrogenic Activity Result->Positive Yes Negative Negative for Estrogenic Activity Result->Negative No

STTA Assay Experimental Workflow

References

Statistical analysis for comparing the toxicological profiles of different parabens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed statistical and mechanistic comparison of the toxicological profiles of frequently used parabens, including methylparaben, ethylparaben, propylparaben, and butylparaben. The information is intended to assist researchers and professionals in making informed decisions regarding the use of these preservatives in pharmaceuticals, cosmetics, and other products. This analysis focuses on key toxicological endpoints: endocrine disruption, cytotoxicity, genotoxicity, and skin sensitization, presenting quantitative data, experimental methodologies, and mechanistic pathways.

Comparative Toxicological Data

The following tables summarize quantitative data from various in vitro and in vivo studies, allowing for a direct comparison of the toxicological potential of different parabens. A general trend observed is that the toxicological activity of parabens often increases with the length of their alkyl chain.

Table 1: Endocrine Disruption - Estrogenic Activity

The estrogenic activity of parabens was evaluated using the Stably Transfected Human Estrogen Receptor-α Transcriptional Activation (STTA) Assay, as per OECD Test Guideline 455. The potency is expressed as the PC50 value, which is the concentration required to elicit a half-maximal response. A lower PC50 value indicates higher estrogenic potency.

ParabenPC50 (M)Relative Potency Ranking
Butylparaben 1.25 x 10⁻⁷1 (Most Potent)
Isobutylparaben 6.3 x 10⁻⁷2
Ethylparaben 1.26 x 10⁻⁶3
Isopropylparaben 1.58 x 10⁻⁶4
Propylparaben 2.0 x 10⁻⁶5 (Least Potent)
17β-Estradiol (Reference) 2.88 x 10⁻¹¹-

Data sourced from a study utilizing the OECD TG 455 assay.[1][2]

Table 2: Cytotoxicity

The cytotoxicity of parabens was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on various cell lines. The IC50/EC50 values represent the concentration at which 50% of the cell viability is inhibited. A lower value indicates higher cytotoxicity. The data shows that cytotoxicity generally increases with the length of the alkyl chain.[3]

ParabenCell LineIC50 / EC50 (µM)
Methylparaben human iPS cells906
Ethylparaben human iPS cells698
Propylparaben human iPS cells216
Butylparaben human iPS cells63

Data from a study on human induced pluripotent stem cells (iPSC).[4][5]

Table 3: Genotoxicity

Genotoxicity was primarily evaluated using the Bacterial Reverse Mutation Test (Ames Test). The results are generally qualitative (Positive/Negative).

ParabenAmes Test ResultOther Genotoxicity Findings
Methylparaben Generally Non-mutagenicIncreased chromosomal aberrations in a Chinese Hamster Ovary (CHO) cell assay.[6]
Ethylparaben Generally Non-mutagenicIncreased chromosomal aberrations in a CHO cell assay.[6] Identified as potentially genotoxic in a Comet Assay.[7]
Propylparaben Generally Non-mutagenic-
Butylparaben Generally Non-mutagenic-
Benzylparaben -Identified as potentially genotoxic in a Comet Assay.[7]

Numerous genotoxicity studies, including Ames testing, indicate that parabens are generally non-mutagenic.[6]

Table 4: Skin Sensitization

Skin sensitization potential is often assessed using the murine Local Lymph Node Assay (LLNA), which determines the concentration required to induce a threefold increase in lymphocyte proliferation (EC3 value). A lower EC3 value suggests a higher sensitization potential. Data for parabens is limited, with some studies indicating a very low potential for sensitization.

ParabenLLNA ResultPotency Classification
Methylparaben Considered a sensory irritant rather than a classic sensitizer (B1316253) in some studies.-
Propylparaben Not considered a sensitizer in reliable LLNA studies (Stimulation Index < 3 at concentrations up to 25%).[2]Not a sensitizer
Butylparaben May cause skin irritation in humans.-

The LLNA is the preferred method for assessing skin sensitization potential.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.

Stably Transfected Human Estrogen Receptor-α Transcriptional Activation Assay (OECD TG 455)

This in vitro assay is used to identify substances that can act as agonists for the human estrogen receptor alpha (hERα).

  • Principle: The assay utilizes a human cell line (e.g., HeLa-9903) that has been stably transfected with a plasmid containing the hERα gene and a second plasmid containing an estrogen response element (ERE) that drives the expression of a reporter gene (e.g., luciferase). When an estrogenic substance binds to the hERα, the receptor-ligand complex binds to the ERE, initiating the transcription of the reporter gene. The resulting product (luciferase) can be measured via luminescence, which is proportional to the estrogenic activity of the substance.

  • Procedure:

    • Cell Culture: The hERα-HeLa-9903 cells are cultured in a suitable medium until they reach the appropriate confluence.

    • Exposure: The cells are seeded into 96-well plates and exposed to a range of concentrations of the test paraben, a positive control (17β-estradiol), a weak positive control, and a negative control.

    • Incubation: The plates are incubated for a specified period (e.g., 20-24 hours) to allow for the induction of the reporter gene.

    • Lysis and Measurement: The cells are lysed, and the luciferase substrate is added. The luminescence is then measured using a luminometer.

    • Data Analysis: The results are used to generate a dose-response curve, and the PC50 value is calculated.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

    • Compound Treatment: The cells are then exposed to various concentrations of the paraben being tested for a defined period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the exposure period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

    • Incubation: The plate is incubated for 1-4 hours to allow for the conversion of MTT to formazan.

    • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to each well to dissolve the insoluble formazan crystals.

    • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 500-600 nm. The intensity of the color is proportional to the number of viable cells.

Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

The Ames test is a widely used short-term bacterial assay to evaluate the mutagenic potential of chemical substances.

  • Principle: The test utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). These strains are exposed to the test substance. If the substance is a mutagen, it will cause a reverse mutation (reversion) in the bacteria, allowing them to regain the ability to produce the essential amino acid and grow on a medium that lacks it.

  • Procedure:

    • Strain Selection: At least five strains of bacteria are typically used to detect different types of mutations (e.g., frameshift vs. base-pair substitutions).

    • Metabolic Activation: The test is performed both with and without an external metabolic activation system (the S9 mix, derived from rat liver enzymes), to mimic mammalian metabolism and detect substances that become mutagenic after being metabolized.

    • Exposure: The bacterial strains are mixed with the test paraben (at various concentrations) and the S9 mix (if applicable) in a soft agar (B569324) solution.

    • Plating: This mixture is then poured onto minimal agar plates that lack the specific amino acid required by the bacterial strain.

    • Incubation: The plates are incubated for 48-72 hours.

    • Colony Counting: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control.

Murine Local Lymph Node Assay (LLNA - OECD TG 429)

The LLNA is an in vivo method for identifying potential skin sensitizers and measuring their relative potency.

  • Principle: The assay is based on the principle that skin sensitizers induce the proliferation of lymphocytes in the lymph nodes draining the site of application. The extent of this proliferation is proportional to the sensitizing potency of the substance.

  • Procedure:

    • Animal Model: The assay is typically conducted in mice (e.g., CBA/J strain).

    • Substance Application: A minimum of three concentrations of the test substance, along with a negative control (vehicle) and a positive control, are applied to the dorsal surface of the ears of the mice for three consecutive days.

    • Lymphocyte Proliferation Measurement: On day 6, the mice are injected with 3H-methyl thymidine, a radioactive precursor that is incorporated into the DNA of proliferating cells.

    • Node Excision and Processing: A few hours after the injection, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared.

    • Radioactivity Measurement: The amount of incorporated radioactivity is measured using a β-scintillation counter and is expressed as disintegrations per minute (DPM).

    • Data Analysis: A Stimulation Index (SI) is calculated for each group by dividing the mean DPM per mouse in the test group by the mean DPM per mouse in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater. The EC3 value, which is the estimated concentration required to produce an SI of 3, is determined by linear interpolation from the dose-response data and is used as a measure of the sensitizing potency.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the toxicological assessment of parabens.

EstrogenicSignalingPathway Paraben Paraben (e.g., Butylparaben) ER Estrogen Receptor (ERα) Paraben->ER Binds to CellMembrane Cell Membrane Cytoplasm Cytoplasm Dimerization Dimerization ER->Dimerization Conformational Change & Release of HSP90 HSP HSP90 ERE Estrogen Response Element (ERE) on DNA Dimerization->ERE Translocates to Nucleus Nucleus Nucleus Transcription Transcription & Translation ERE->Transcription Binds to DNA Proteins Estrogen-Responsive Proteins Transcription->Proteins Response Cellular Response (e.g., Proliferation) Proteins->Response

Caption: Paraben-Induced Estrogenic Signaling Pathway.

MTT_Workflow start Start seed 1. Seed cells in 96-well plate start->seed adhere 2. Allow cells to adhere (overnight) seed->adhere treat 3. Treat cells with various paraben concentrations adhere->treat incubate_treat 4. Incubate for exposure period (24-72h) treat->incubate_treat add_mtt 5. Add MTT reagent to each well incubate_treat->add_mtt incubate_mtt 6. Incubate for 1-4h (Formazan formation) add_mtt->incubate_mtt solubilize 7. Add solubilizing agent to dissolve formazan crystals incubate_mtt->solubilize read 8. Measure absorbance at ~570nm solubilize->read analyze 9. Analyze data (Calculate IC50) read->analyze

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

AmesTestWorkflow cluster_prep Preparation cluster_exp Exposure cluster_analysis Analysis strain 1. Prepare bacterial strains (e.g., S. typhimurium) mix_no_s9 4a. Mix: Strain + Paraben (without S9) strain->mix_no_s9 mix_s9 4b. Mix: Strain + Paraben (with S9) strain->mix_s9 paraben 2. Prepare paraben solutions (multiple concentrations) paraben->mix_no_s9 paraben->mix_s9 s9 3. Prepare S9 mix for metabolic activation s9->mix_s9 plate 5. Add mixture to soft agar and pour on minimal media plates mix_no_s9->plate mix_s9->plate incubate 6. Incubate plates (48-72 hours) plate->incubate count 7. Count revertant colonies incubate->count result 8. Compare to control (Dose-dependent increase?) count->result positive Mutagenic result->positive Yes negative Non-mutagenic result->negative No

Caption: Experimental Workflow for the Ames Genotoxicity Test.

References

Establishing a Reference Standard for Isopropylparaben: A Comparative Guide for Analytical Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for establishing a reference standard for isopropylparaben in analytical laboratories. Targeted at researchers, scientists, and drug development professionals, this document offers an objective comparison of analytical methodologies, supported by experimental data, to ensure the quality and reliability of this compound quantification.

Introduction to this compound Reference Standards

This compound (iso-propyl 4-hydroxybenzoate) is an ester of p-hydroxybenzoic acid widely used as a preservative in pharmaceuticals, cosmetics, and food products due to its antimicrobial properties.[1][2] The establishment of a well-characterized in-house reference standard is a critical requirement for accurate and reproducible analytical testing. A reference standard serves as the benchmark against which production batches are qualified, ensuring product quality and safety.[3][4] This guide outlines the essential steps and provides comparative data to aid in the qualification and ongoing management of an this compound reference standard.

The quality of a reference standard is defined by its purity, identity, and stability.[4] An in-house, or secondary, reference standard should be thoroughly characterized and its traceability to a primary compendial standard, if available, should be established.[3][5]

Analytical Methodologies for Characterization and Comparison

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of parabens, including this compound.[2][6] Its versatility allows for various detection methods, such as Ultraviolet (UV), Diode Array (DAD), and Fluorescence Detection (FD), each offering distinct advantages in terms of sensitivity and selectivity.[6]

Table 1: Comparison of HPLC Methods for this compound Analysis

ParameterHPLC-UV/DADHPLC-FDGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, detection by UV absorbance.[6]Separation based on polarity, detection of native fluorescence.[7]Separation of volatile compounds, detection by mass-to-charge ratio.[8]
Sensitivity Moderate.[8]High.[7]Very High.[8]
Selectivity Good, can be enhanced with DAD for peak purity analysis.[9]Very High, less susceptible to matrix interference.[7]Excellent, provides structural information for impurity identification.[8]
Sample Preparation Generally simple, involving dissolution and filtration.[10]May require specific mobile phases to enhance fluorescence.[7]Often requires derivatization to increase volatility.[2]
Typical Application Routine quality control, purity assessment, and assay.[6][8]Trace level analysis, analysis in complex matrices.[7]Confirmatory analysis, impurity profiling, and trace analysis.[8]

Experimental Protocols

Objective: To determine the purity of an this compound reference standard and identify any potential impurities.

Materials:

  • This compound reference standard candidate

  • Commercially available high-purity this compound reference standard (for comparison)

  • HPLC grade acetonitrile (B52724), methanol (B129727), and water[10]

  • Phosphoric acid or formic acid[11]

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)[12]

Instrumentation:

  • HPLC system with a UV or DAD detector[10]

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.[11][12]

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard candidate in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 100 µg/mL).[10] Prepare a similar solution of the commercial reference standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min[12]

    • Detection Wavelength: 254 nm[13]

    • Injection Volume: 20 µL[12]

    • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • Analysis: Inject the prepared solutions into the HPLC system and record the chromatograms.

  • Purity Calculation: Determine the purity of the this compound candidate by calculating the area percentage of the main peak relative to the total area of all observed peaks.[10]

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Acceptance Criteria: The purity of the in-house reference standard should typically be ≥ 99.5%.[10]

Objective: To develop a stability-indicating HPLC method and assess the stability of the this compound reference standard under various stress conditions.[14][15]

Forced Degradation Conditions: Forced degradation studies are essential to demonstrate that the analytical method can separate the active pharmaceutical ingredient (API) from its degradation products.[14][15] The reference standard should be subjected to the following conditions:[12][16]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for a specified duration.[12]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for a specified duration.[12]

  • Oxidative Degradation: 3% H₂O₂ at room temperature.[5]

  • Thermal Degradation: Dry heat (e.g., 80°C).[5]

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.[16]

Procedure:

  • Prepare solutions of the this compound reference standard and subject them to the stress conditions outlined above.

  • At appropriate time points, neutralize the acidic and basic samples.

  • Analyze the stressed samples using the HPLC method developed in section 3.1.

  • Evaluate the chromatograms for the appearance of degradation peaks and the resolution between the this compound peak and any degradants.

Acceptance Criteria for Stability-Indicating Method:

  • The method should be able to resolve the this compound peak from all degradation products with a resolution of >1.5.[9]

  • The peak purity of the this compound peak in stressed samples, as determined by a DAD detector, should demonstrate spectral homogeneity.[9]

Table 2: Summary of Forced Degradation Studies for Parabens

Stress ConditionTypical Reagents and ConditionsExpected Outcome
Acid Hydrolysis 0.1 M HCl, 60°CPotential hydrolysis to p-hydroxybenzoic acid.[12]
Base Hydrolysis 0.1 M NaOH, 60°CSignificant degradation, hydrolysis to p-hydroxybenzoic acid.[12]
Oxidation 3% H₂O₂, Room TemperaturePotential for oxidative degradation products.[5]
Thermal Dry heat (e.g., 80°C)Degradation may be observed depending on the duration.[5]
Photolysis UV/Visible Light (ICH Q1B)Potential for photodegradation products.[17]

Visualization of Experimental Workflow and Signaling Pathway

cluster_0 Candidate Selection & Initial Characterization cluster_1 Purity & Identity Confirmation cluster_2 Method Development & Stability Assessment cluster_3 Reference Standard Establishment A Source High Purity This compound Batch B Physicochemical Characterization (Appearance, Solubility) A->B C Purity Determination by HPLC (Area % Method) B->C D Impurity Profiling C->D I Assign Purity Value D->I E Identity Confirmation (e.g., IR, MS, NMR) E->I F Develop Stability-Indicating HPLC Method G Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) F->G H Long-term Stability Testing (ICH Conditions) G->H J Establish Storage Conditions & Re-test Date H->J I->J K Prepare Certificate of Analysis J->K

Caption: Workflow for qualifying an in-house this compound reference standard.

Parabens, including this compound, have been reported to exhibit weak estrogenic activity.[18][19][20] This activity is believed to be mediated through interaction with estrogen receptors (ERα and ERβ), leading to the transcription of estrogen-responsive genes.[9][20]

cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Paraben This compound ER Estrogen Receptor (ERα/ERβ) Paraben->ER Binding ER_Paraben Active ER-Paraben Complex ER->ER_Paraben HSP Heat Shock Proteins ER_HSP Inactive ER-HSP Complex ER_HSP->ER Dissociation ER_HSP->HSP Dimer ER Dimerization ER_Paraben->Dimer Translocation ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Estrogen-Responsive Proteins mRNA->Protein Translation

References

Safety Operating Guide

Proper Disposal of Isopropylparaben: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of isopropylparaben is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures ensures the safety of personnel and minimizes environmental impact. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this compound can cause skin and serious eye irritation.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or glasses with side shields, and a lab coat.[2][3]

  • In Case of Contact: If the substance gets on your skin, wash the area with plenty of water.[2] If skin irritation or a rash occurs, seek medical attention.[2] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[2]

  • Spill Management: In the event of a spill, avoid creating dust.[2] Spilled chemicals and the materials used for cleanup must be treated and disposed of as hazardous waste.[4] Collect the spilled material and place it into a designated, labeled container for chemical waste.[2][5]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations.[5][6] All waste must be handled in accordance with these regulations.[6] Laboratory personnel should treat all chemical waste as hazardous unless it has been confirmed to be non-hazardous.[4][7]

  • Waste Identification and Collection:

    • Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, wipes, absorbent pads), in a dedicated and appropriate container.[5]

    • The container must be chemically compatible with the waste, in good condition, and have a secure, leak-proof closure.[8] Plastic containers are often preferred for chemical waste.[9]

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste."[5]

    • The label must include the full chemical name, "this compound," and list any associated hazards.[5][10]

    • Include the accumulation start date on the label.[10]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][8][9]

    • Ensure that incompatible wastes are segregated to prevent reactions.[7] While specific incompatibilities for this compound disposal are not detailed, a general best practice is to store it away from strong oxidizing agents.

    • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic "P-listed" hazardous waste in the SAA.[4][7][9] this compound is not typically a P-listed waste.

  • Disposal Request and Pickup:

    • Once the waste container is full or has been in storage for the maximum allowable time (often up to 12 months, provided accumulation limits are not exceeded), contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal.[5][9]

    • Do not dispose of this compound down the drain or in the regular trash.[5][8][11] Improper disposal can be harmful to the aquatic environment and may be against the law.[6][11][12]

Hazard and Waste Management Summary

The following table summarizes key information for the safe handling and disposal of this compound.

ParameterGuidelineSource(s)
Primary Hazards Skin Irritation, Serious Eye Irritation, May cause an allergic skin reaction.[1]
Required PPE Protective gloves, eye protection (goggles), lab coat.[2]
Waste Classification Treat as Hazardous Chemical Waste.[4][7]
Waste Container Chemically compatible, leak-proof, with a secure closure.[8]
Waste Labeling "Hazardous Waste," "this compound," hazard identification, accumulation start date.[5][10]
Storage Location Designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][9]
Storage Limits (SAA) Max. 55 gallons of hazardous waste.[7][9]
Disposal Method Contact institutional EH&S for pickup by a licensed hazardous waste disposal service.[5][9]
Prohibited Disposal Do not pour down the drain or discard in regular trash.[5][8][11]

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always spill Spill Occurs start->spill collect Collect Waste in a Compatible, Sealable Container ppe->collect cleanup Clean up Spill using Appropriate Procedure. Treat cleanup materials as hazardous waste. ppe->cleanup label Label Container: 'Hazardous Waste' 'this compound' Date and Hazards collect->label store Store Sealed Container in Designated Satellite Accumulation Area (SAA) label->store check_full Is Container Full or Storage Time Limit Reached? store->check_full wait Continue to Store Securely in SAA check_full->wait No request_pickup Contact EH&S for Waste Pickup check_full->request_pickup Yes wait->check_full end Proper Disposal by Licensed Facility request_pickup->end spill->start No spill->ppe Yes cleanup->collect Contain cleanup debris

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isopropylparaben

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of Isopropylparaben, a compound commonly used as a preservative in cosmetics, pharmaceuticals, and food products. Adherence to these procedural steps is critical for ensuring personal safety and maintaining a secure laboratory environment. This compound, while effective in its application, presents hazards that necessitate careful handling, including the potential for skin and eye irritation, as well as allergic reactions.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive personal protective equipment strategy is mandatory to minimize exposure. The following table outlines the required PPE for various tasks involving this chemical.

Body PartPersonal Protective EquipmentStandard
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US).[2]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect before use. A lab coat or chemical-resistant apron.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374 derived from it.[2]
Respiratory A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter may be required if handling fine powders or if there is a risk of aerosolization. Use in a well-ventilated area is a minimum requirement.Follow OSHA's Personal Protective Equipment (PPE) standard [29 CFR 1910.132].[3]
General Closed-toe shoes and long pants.Standard laboratory practice.

Chemical and Physical Properties of this compound

Understanding the properties of this compound is crucial for safe handling and storage.

PropertyValue
Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol [1][4]
Appearance Colorless crystals or white powder[5]
Melting Point 51°C (lit.)[6]
Boiling Point 160°C/5mmHg (lit.)[6]
Solubility Soluble in Chloroform, Ethyl Acetate[6]
NFPA 704 Rating Health: 2, Fire: 1, Reactivity: 0[6]

Operational Protocol: Step-by-Step Handling and Disposal

This section provides a detailed methodology for the safe handling of this compound, from initial preparation to final disposal.

1. Preparation and Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[6][7]

  • Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as outlined in the table above.

  • Avoiding Contamination: Avoid contact with skin and eyes.[6][7] Prevent the formation of dust and aerosols.[5]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[6][7] Do not eat, drink, or smoke in the work area.[2]

  • Clothing: Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[6][7]

2. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

3. Spill Management:

  • Immediate Action: Evacuate non-essential personnel from the area.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[6] Avoid the generation of dust.[6]

  • Cleanup: Wear appropriate PPE. For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[7] Avoid creating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.

4. Storage:

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

  • Incompatibilities: Store away from incompatible materials and foodstuff containers.[6]

5. Disposal Plan:

  • Waste Characterization: All waste containing this compound must be considered chemical waste.

  • Containerization: Place waste in a clearly labeled, sealed container.

  • Regulatory Compliance: Dispose of contents and container at an approved waste disposal facility in accordance with all applicable federal, state, and local regulations.[6] Do not allow the chemical to enter drains or waterways.[6]

This compound Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

A Preparation - Assess Risks - Don PPE B Handling - Use in Ventilated Area - Avoid Contact & Dust A->B C Storage - Tightly Sealed Container - Cool, Dry, Ventilated Area B->C Store Unused Material D Spill / Exposure Event B->D H Post-Handling - Doff PPE - Wash Hands B->H Task Complete C->B Retrieve for Use E First Aid - Skin: Wash with Water - Eyes: Rinse with Water - Inhalation: Fresh Air D->E Exposure F Spill Cleanup - Contain Spill - Collect Waste - Decontaminate Area D->F Spill G Waste Disposal - Label & Seal Container - Follow Regulations F->G H->G Dispose of Contaminated PPE

References

×

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.